molecular formula C26H28N4O4 B10828056 TP0586532

TP0586532

Katalognummer: B10828056
Molekulargewicht: 460.5 g/mol
InChI-Schlüssel: PULUMLQUYYSBOR-BOSCWZPRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

TP0586532 is a useful research compound. Its molecular formula is C26H28N4O4 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C26H28N4O4

Molekulargewicht

460.5 g/mol

IUPAC-Name

4-[(1R,5S)-6-[2-[4-[3-[[2-[(1S)-1-hydroxyethyl]imidazol-1-yl]methyl]-1,2-oxazol-5-yl]phenyl]ethynyl]-3-azabicyclo[3.1.0]hexan-3-yl]butanoic acid

InChI

InChI=1S/C26H28N4O4/c1-17(31)26-27-10-12-30(26)14-20-13-24(34-28-20)19-7-4-18(5-8-19)6-9-21-22-15-29(16-23(21)22)11-2-3-25(32)33/h4-5,7-8,10,12-13,17,21-23,31H,2-3,11,14-16H2,1H3,(H,32,33)/t17-,21?,22-,23+/m0/s1

InChI-Schlüssel

PULUMLQUYYSBOR-BOSCWZPRSA-N

Isomerische SMILES

C[C@@H](C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4[C@H]5[C@@H]4CN(C5)CCCC(=O)O)O

Kanonische SMILES

CC(C1=NC=CN1CC2=NOC(=C2)C3=CC=C(C=C3)C#CC4C5C4CN(C5)CCCC(=O)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

TP0586532: A Technical Guide to its Mechanism of Action Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TP0586532 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a critical component in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. By targeting LpxC, this compound effectively disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial activity, particularly against multidrug-resistant strains. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Inhibition of LpxC

This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of LPS.[1] LPS is an essential structural component of the outer membrane of Gram-negative bacteria, providing a barrier against environmental insults and many antibiotics.

The inhibition of LpxC by this compound disrupts the production of Lipid A, leading to a cascade of downstream effects that compromise the bacterial cell envelope. This disruption is the primary mechanism behind the potent bactericidal activity of this compound.

Signaling Pathway of LpxC Inhibition

The following diagram illustrates the lipopolysaccharide biosynthesis pathway and the specific point of inhibition by this compound.

LPS_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC (UDP-3-O-acyl-N-acetylglucosamine deacetylase) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->UDP_3_O_acyl_GlcN This compound This compound This compound->LpxC LpxD LpxD UDP_3_O_acyl_GlcN->LpxD UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-glucosamine LpxD->UDP_2_3_diacyl_GlcN Lipid_A_Core Lipid A Core Synthesis UDP_2_3_diacyl_GlcN->Lipid_A_Core LPS Lipopolysaccharide (LPS) Lipid_A_Core->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane

Figure 1: Inhibition of the LPS biosynthesis pathway by this compound.

Quantitative Analysis of In Vitro Activity

The inhibitory effect of this compound has been quantified through various in vitro assays, demonstrating its potency against LpxC and its broad-spectrum activity against clinically relevant Gram-negative pathogens.

LpxCEnzyme Inhibition

This compound is a potent inhibitor of LpxC with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range.

Compound Target Enzyme IC50 (µM)
This compoundLpxC0.101[2][3]
Minimum Inhibitory Concentration (MIC)

This compound has demonstrated significant antibacterial activity against a range of Gram-negative bacteria, including carbapenem-resistant Enterobacteriaceae (CRE).

Bacterial Species Strain MIC (µg/mL)
Escherichia coliATCC 259222[3]
Klebsiella pneumoniaeATCC 138834[3]
Klebsiella pneumoniaeCarbapenem-Resistant (Clinical Isolates)MIC90: 4[3]
Synergistic Activity with Other Antibiotics

A key feature of this compound's mechanism of action is its ability to potentiate the activity of other antibiotics by increasing the permeability of the bacterial outer membrane.[4] This has been demonstrated through checkerboard assays, with Fractional Inhibitory Concentration Index (FICI) values indicating synergy.

Antibiotic Combination Bacterial Strain Fold Decrease in Meropenem MIC FICI Range Interpretation
This compound + MeropenemCarbapenem-Resistant K. pneumoniae & E. coli2- to 512-fold[4]0.370 - 0.750[4]Synergistic/Additive[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

LpxC Inhibition Assay (Fluorescence-Based)

This assay measures the inhibition of LpxC enzymatic activity using a fluorescently labeled substrate.

Materials:

  • Purified LpxC enzyme

  • UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine (substrate)

  • This compound (or other test inhibitors)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5)

  • Fluorescent developing reagent (e.g., o-phthaldialdehyde)

  • 96-well microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the LpxC enzyme to each well.

  • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).

  • Stop the reaction by adding a quenching solution (e.g., 0.5 M HCl).

  • Add the fluorescent developing reagent to each well and incubate in the dark to allow for the development of a fluorescent product.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LpxC_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Dilution Prepare this compound Serial Dilutions Add_Inhibitor Add this compound and Incubate Inhibitor_Dilution->Add_Inhibitor Enzyme_Prep Prepare LpxC Enzyme Solution Add_Enzyme Add LpxC to 96-well Plate Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare Substrate Solution Start_Reaction Add Substrate to Initiate Reaction Substrate_Prep->Start_Reaction Add_Enzyme->Add_Inhibitor Add_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 37°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Develop_Signal Add Fluorescent Reagent Stop_Reaction->Develop_Signal Read_Fluorescence Measure Fluorescence Develop_Signal->Read_Fluorescence Calculate_Inhibition Calculate % Inhibition Read_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Figure 2: Experimental workflow for the LpxC inhibition assay.

Checkerboard Synergy Assay

This assay is used to assess the synergistic, additive, indifferent, or antagonistic effects of combining this compound with another antibiotic.

Materials:

  • This compound

  • Second antibiotic (e.g., meropenem)

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microplates

  • Spectrophotometer or plate reader

Procedure:

  • Prepare serial twofold dilutions of this compound and the second antibiotic in CAMHB in separate 96-well plates.

  • In a new 96-well plate, create a checkerboard pattern by dispensing increasing concentrations of this compound along the y-axis and increasing concentrations of the second antibiotic along the x-axis.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the checkerboard plate with the bacterial suspension.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring absorbance.

  • Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FICI using the following formulas:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpret the FICI values: ≤ 0.5 (synergy), > 0.5 to 1.0 (additive), > 1.0 to 4.0 (indifference), > 4.0 (antagonism).

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in murine infection models have demonstrated the in vivo efficacy of this compound.

Murine Infection Models

This compound has shown efficacy in various murine infection models, including systemic, urinary tract, and lung infections caused by carbapenem-resistant strains.[3]

Preclinical Pharmacokinetics

Pharmacokinetic studies in mice have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Parameter Value Model
Estimated Maximum Unbound Plasma Concentration~13 µg/mLMurine Infection Models[3]

Downstream Effects and Broader Implications

The inhibition of LpxC by this compound leads to a number of significant downstream consequences for the bacterial cell.

Disruption of Outer Membrane Integrity

The primary consequence of LpxC inhibition is the disruption of the outer membrane due to the depletion of LPS. This increases the permeability of the membrane to other molecules, including other antibiotics that would otherwise be excluded.

Sensitization to Other Antibiotics

The increased outer membrane permeability makes Gram-negative bacteria more susceptible to a range of other antibiotics, as demonstrated by the synergistic effects observed in checkerboard assays. This suggests a potential role for this compound as part of a combination therapy for treating multidrug-resistant infections.

The logical relationship from enzyme inhibition to bacterial cell death is illustrated below.

Downstream_Effects This compound This compound LpxC_Inhibition LpxC Inhibition This compound->LpxC_Inhibition LPS_Depletion Decreased LPS Biosynthesis LpxC_Inhibition->LPS_Depletion OM_Disruption Outer Membrane Disruption LPS_Depletion->OM_Disruption Increased_Permeability Increased Permeability OM_Disruption->Increased_Permeability Synergy Synergy with other Antibiotics Increased_Permeability->Synergy Cell_Death Bacterial Cell Death Increased_Permeability->Cell_Death Synergy->Cell_Death

Figure 3: Logical flow from LpxC inhibition to bacterial cell death.

Safety Profile

A critical aspect of the development of LpxC inhibitors is their safety profile, particularly concerning cardiovascular toxicity, which has been a challenge for earlier compounds in this class.

Cardiovascular Safety

Preclinical data suggests that this compound has a low risk of cardiovascular toxicity. Specifically, in an in vitro hERG assay, which assesses the potential for a compound to cause QT interval prolongation, this compound showed weak activity.

Assay Result
hERG Channel AssayIC50 >1000 µM

This favorable cardiovascular safety profile distinguishes this compound from some earlier LpxC inhibitors and supports its continued development.

Conclusion

This compound represents a promising new class of antibiotics for the treatment of serious Gram-negative infections. Its novel mechanism of action, potent in vitro and in vivo activity, and favorable safety profile make it a strong candidate for further clinical development. The ability of this compound to synergize with existing antibiotics offers a particularly compelling strategy to combat the growing threat of antimicrobial resistance. This technical guide provides a comprehensive foundation for researchers and drug development professionals to understand and further investigate the potential of this innovative antibacterial agent.

References

The LpxC Inhibition Profile of TP0586532: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, non-hydroxamate inhibitor of the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC).[1][2][3][4] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of most Gram-negative bacteria.[3][5][6][7] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to increased permeability and potent antibacterial effects, including the potentiation of other antibiotics.[1][2][8] This document provides a detailed technical overview of the LpxC inhibition profile of this compound, including its inhibitory activity, mechanism of action, and synergistic potential with other antimicrobial agents.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

This compound exerts its antibacterial activity by targeting and inhibiting the LpxC enzyme. This inhibition disrupts the biosynthesis of Lipid A, a critical process for the survival of Gram-negative bacteria. The Lipid A biosynthesis pathway is a validated target for novel antibiotics due to its essential nature and absence in mammalian cells.

Lipid_A_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, KdtA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxK, LpxL, LpxM LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Further modification & transport This compound This compound This compound->Inhibition

Figure 1: Mechanism of LpxC Inhibition by this compound.

Quantitative Inhibition Profile

The inhibitory activity of this compound has been characterized through various in vitro assays, demonstrating its potency against LpxC and its antibacterial efficacy against a range of Gram-negative pathogens.

Table 1: LpxC Enzyme Inhibition
ParameterValueSource Organism for LpxC
IC500.101 µME. coli
Table 2: Minimum Inhibitory Concentrations (MICs) of this compound
Bacterial StrainMIC (µg/mL)
E. coli ATCC 259222
K. pneumoniae ATCC 138834
Carbapenem-resistant K. pneumoniae (Clinical Isolates, MIC90)4
Table 3: Synergistic Activity of this compound with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)
Bacterial StrainMeropenem MIC Alone (µg/mL)Meropenem MIC with this compound (µg/mL)Fold Decrease in Meropenem MICFractional Inhibitory Concentration Index (FICI)Interpretation
K. pneumoniae (n=9 strains)---≤ 0.5Synergistic
K. pneumoniae (n=7 strains)--2 to 512> 0.5 to ≤ 1Additive
E. coli (n=5 strains)--2 to 512> 0.5 to ≤ 1Additive

Note: Specific MIC values for each strain in the combination studies were not detailed in the provided search results, but the overall interpretation of synergy and additivity based on FICI values is presented.

Table 4: Time-Kill Assay of this compound in Combination with Meropenem against CRE
Bacterial StrainTreatmentTime (hours)Log10 CFU/mL ReductionInterpretation
K. pneumoniae ATCC BAA-1902Meropenem (8 µg/mL) + this compound (0.5 x MIC)6> 2Synergistic and Bactericidal
K. pneumoniae ATCC BAA-1902Meropenem (8 µg/mL) + this compound (1 x MIC)24Below detection limitSynergistic and Bactericidal
E. coli ATCC BAA-2469Meropenem (8 µg/mL) + this compound (0.5 or 1 x MIC)24> 2 (no regrowth)Bactericidal

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

LpxC Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of LpxC.

LpxC_Inhibition_Assay cluster_workflow LpxC Enzyme Inhibition Assay Workflow start Prepare Reaction Mixture incubate Incubate at Room Temperature start->incubate Add LpxC enzyme, substrate (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine), and varying concentrations of this compound terminate Terminate Reaction incubate->terminate After defined time period detect Detect Product Formation terminate->detect Add terminating agent analyze Calculate IC50 detect->analyze

Figure 2: LpxC Enzyme Inhibition Assay Workflow.

Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing MES buffer (pH 6.5), a non-ionic surfactant (e.g., Brij35), dithiothreitol, ZnCl2, purified E. coli LpxC enzyme, and the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Incubation: The reaction mixtures, including varying concentrations of this compound, are incubated at room temperature for a specified duration (e.g., 120 minutes).

  • Reaction Termination: The enzymatic reaction is stopped by the addition of a terminating agent.

  • Product Detection: The amount of product formed (deacetylated substrate) is quantified. This can be achieved using methods such as a fluorescamine assay, which detects the primary amine product.

  • Data Analysis: The concentration of this compound that inhibits 50% of the LpxC enzyme activity (IC50) is calculated from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Assay_Workflow cluster_workflow MIC Assay Workflow start Prepare Serial Dilutions of this compound inoculate Inoculate with Bacterial Suspension start->inoculate In microtiter plate wells incubate Incubate at 37°C inoculate->incubate Standardized inoculum (e.g., 5 x 10^5 CFU/mL) read Read Results incubate->read For 18-24 hours determine Determine MIC read->determine Observe for visible growth

Figure 3: Minimum Inhibitory Concentration (MIC) Assay Workflow.

Protocol:

  • Preparation of Antimicrobial Agent: Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate growth medium (e.g., cation-adjusted Mueller-Hinton broth).

  • Inoculum Preparation: A standardized bacterial inoculum (e.g., 5 x 105 CFU/mL) is prepared from a fresh culture.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of this compound at which there is no visible bacterial growth.

Checkerboard Assay

This assay is used to assess the interaction (synergy, additivity, indifference, or antagonism) between two antimicrobial agents.

Checkerboard_Assay_Workflow cluster_workflow Checkerboard Assay Workflow start Prepare Two-Dimensional Dilution Matrix inoculate Inoculate with Bacterial Suspension start->inoculate Drug A (e.g., this compound) diluted along rows, Drug B (e.g., Meropenem) diluted along columns incubate Incubate at 37°C inoculate->incubate read Determine MIC of Each Drug Alone and in Combination incubate->read calculate Calculate Fractional Inhibitory Concentration (FIC) Index read->calculate interpret Interpret Interaction calculate->interpret FICI = FIC_A + FIC_B Time_Kill_Assay_Workflow cluster_workflow Time-Kill Assay Workflow start Prepare Bacterial Culture with Antimicrobials incubate Incubate with Shaking start->incubate Include control, this compound alone, and in combination with another antibiotic sample Collect Aliquots at Time Points incubate->sample e.g., 0, 2, 4, 6, 8, 24 hours plate Serially Dilute and Plate sample->plate count Count Colonies (CFU) plate->count After incubation plot Plot Log10 CFU/mL vs. Time count->plot Membrane_Permeability_Assay cluster_workflow Membrane Permeability Assay Workflow start Prepare Bacterial Suspension incubate Incubate with this compound start->incubate add_dye Add Fluorescent Dye (e.g., Ethidium Bromide) incubate->add_dye measure Measure Fluorescence Over Time add_dye->measure analyze Analyze Rate of Fluorescence Increase measure->analyze

References

TP0586532: A Technical Overview of a Novel Non-Hydroxamate LpxC Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

TP0586532 is a novel, investigational antibiotic agent representing a significant advancement in the pursuit of new treatments for infections caused by multidrug-resistant Gram-negative bacteria. As a potent and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), this compound targets a key step in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. This unique mechanism of action disrupts bacterial membrane integrity, leading to bactericidal activity and a potentiation of the effects of other antibiotic classes. Developed to circumvent the cardiovascular toxicities associated with previous hydroxamate-based LpxC inhibitors, this compound has demonstrated promising preclinical in vitro and in vivo activity against a range of clinically relevant pathogens, including carbapenem-resistant Enterobacteriaceae (CRE). This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and preclinical data for this compound.

Discovery and Development History

The discovery of this compound is rooted in a strategic effort to develop a new class of antibiotics targeting LpxC, a highly conserved and essential enzyme in Gram-negative bacteria, while avoiding the off-target effects that plagued earlier LpxC inhibitors.

Rationale for a Non-Hydroxamate Inhibitor

Previous development of LpxC inhibitors, such as ACHN-975, was halted due to dose-limiting cardiovascular toxicity, including hypotension. This toxicity was attributed to the hydroxamate moiety, a common zinc-chelating group in these earlier compounds, which could non-selectively inhibit other metalloenzymes. Consequently, a key development goal was the identification of a potent LpxC inhibitor devoid of a hydroxamate group.

Lead Optimization

The development of this compound originated from a fragment-based drug discovery approach that identified 2-(1S-hydroxyethyl)-imidazole derivatives as a promising non-hydroxamate scaffold. Through a lead optimization program, researchers focused on modifying the tail region of the lead compound to enhance antibacterial activity and improve pharmacokinetic properties, particularly reducing high serum protein binding. This effort led to the synthesis of this compound, which demonstrated a favorable balance of potent LpxC inhibition, significant antibacterial activity against resistant strains of Klebsiella pneumoniae, and a reduced risk of cardiovascular side effects.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, which is a crucial component of the Lipid A biosynthetic pathway.

dot

cluster_LipidA_Pathway Lipid A Biosynthesis Pathway cluster_effects Downstream Effects UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Membrane_Permeability Increased Outer Membrane Permeability UDP_3_O_acyl_GlcN->Membrane_Permeability Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LpxH, LpxB, KdtA Lipid_A Lipid A Kdo2_Lipid_IVA->Lipid_A LpxK, LpxL, LpxM LPS Lipopolysaccharide (LPS) Lipid_A->LPS Further modification & transport This compound This compound This compound->UDP_3_O_acyl_GlcN Inhibition Antibiotic_Potentiation Potentiation of Other Antibiotics Membrane_Permeability->Antibiotic_Potentiation Bacterial_Death Bacterial Cell Death Membrane_Permeability->Bacterial_Death

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

LpxC Inhibition

LpxC is a zinc-dependent deacetylase that catalyzes the second committed step in the biosynthesis of Lipid A. By inhibiting LpxC, this compound blocks the formation of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[1]

Disruption of Outer Membrane Integrity

The inhibition of Lipid A synthesis leads to a compromised outer membrane, resulting in increased permeability.[2][3] This disruption of the bacterial cell envelope contributes directly to the bactericidal activity of this compound and also facilitates the entry of other antibiotics, leading to synergistic effects.[2][3]

In Vitro Activity

This compound has demonstrated potent in vitro activity against a range of Gram-negative bacteria, including strains resistant to other classes of antibiotics.

LpxC Enzyme Inhibition

This compound is a potent inhibitor of the LpxC enzyme.

Parameter Value Reference
IC500.101 µM[4]
Antibacterial Spectrum

The minimum inhibitory concentrations (MICs) of this compound have been determined for various clinically relevant Gram-negative pathogens.

Organism Strain MIC (µg/mL) Reference
Escherichia coliATCC 259222[4]
Klebsiella pneumoniaeATCC 138834[4]
Carbapenem-Resistant K. pneumoniae (CRKP)Clinical Isolates (n=90)MIC90: 4
Synergy with Other Antibiotics

The disruption of the outer membrane by this compound leads to synergistic or additive effects when combined with other antibiotics. In checkerboard assays, the combination of this compound with meropenem resulted in a significant reduction in the MIC of meropenem against carbapenem-resistant K. pneumoniae and E. coli strains.[2][3]

In Vivo Efficacy

This compound has demonstrated efficacy in various murine models of infection, highlighting its potential for clinical development.

Murine Systemic Infection Model

In a murine systemic infection model with carbapenem-resistant K. pneumoniae, subcutaneous administration of this compound resulted in a significant survival benefit.

Murine Urinary Tract Infection Model

This compound has also shown efficacy in a murine model of urinary tract infection caused by a meropenem-resistant strain of E. coli.

Murine Pneumonia Model

In a murine model of pneumonia caused by K. pneumoniae, subcutaneous administration of this compound demonstrated a dose-dependent reduction in bacterial burden in the lungs.[3] Furthermore, this compound was shown to reduce the release of LPS and the production of the pro-inflammatory cytokine IL-6 in the lungs of infected mice.[3]

Pharmacokinetics

Preclinical pharmacokinetic studies have been conducted in mice to evaluate the absorption, distribution, metabolism, and excretion of this compound. The key pharmacokinetic/pharmacodynamic (PK/PD) index that correlates with the efficacy of this compound has been identified as the maximum unbound plasma concentration to MIC ratio (fCmax/MIC).[5]

While specific Cmax, AUC, and half-life values from these murine studies are not publicly available in the reviewed literature, an estimated maximum unbound plasma concentration of around 13 µg/mL was achieved at effective doses in murine infection models. Based on these preclinical data, the clinically effective doses of this compound are projected to be in the range of 1.24–2.74 g/day .[5]

Experimental Protocols

LpxC Enzyme Inhibition Assay

The inhibitory activity of this compound against the LpxC enzyme was determined using a fluorescence-based assay. The reaction mixture typically contains the purified LpxC enzyme, the substrate UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, and varying concentrations of the inhibitor in a suitable buffer.[6] The reaction is incubated at room temperature, and the amount of product formed is quantified by adding a fluorescent derivatizing agent, such as fluorescamine, which reacts with the primary amine of the deacetylated product. The fluorescence intensity is measured, and the IC50 value is calculated from the dose-response curve.[6]

dot

start Start prepare_reagents Prepare Reaction Mixture: - LpxC Enzyme - Substrate - this compound (varying conc.) - Buffer start->prepare_reagents incubate Incubate at Room Temperature prepare_reagents->incubate add_fluorescamine Add Fluorescamine incubate->add_fluorescamine measure_fluorescence Measure Fluorescence add_fluorescamine->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the LpxC enzyme inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Briefly, serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates. A standardized inoculum of the test bacterium is added to each well. The plates are incubated at 35-37°C for 16-20 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Murine Infection Models
  • Systemic Infection (Septicemia): Mice are infected intraperitoneally with a lethal dose of a clinically relevant bacterial strain (e.g., carbapenem-resistant K. pneumoniae). Treatment with this compound or a vehicle control is initiated at a specified time post-infection, typically via subcutaneous or oral administration. The primary endpoint is survival over a defined period (e.g., 7 days).

  • Urinary Tract Infection: Female mice are infected via transurethral catheterization with a uropathogenic bacterial strain (e.g., E. coli). Treatment is initiated at a set time after infection. Efficacy is assessed by quantifying the bacterial load (colony-forming units, CFU) in the bladder and kidneys at the end of the treatment period.

  • Pneumonia: Mice are infected intranasally with a respiratory pathogen (e.g., K. pneumoniae). Treatment with this compound is administered at specified intervals post-infection. The primary efficacy endpoint is the reduction in bacterial CFU in the lungs compared to the vehicle-treated control group.

dot

cluster_setup Experimental Setup cluster_procedure Treatment and Monitoring cluster_endpoints Efficacy Endpoints infect_mice Infect Mice with Pathogen group_mice Group Mice: - Treatment Group (this compound) - Control Group (Vehicle) infect_mice->group_mice administer_treatment Administer Treatment (Subcutaneous/Oral) group_mice->administer_treatment monitor_mice Monitor Mice for Clinical Signs & Survival administer_treatment->monitor_mice assess_survival Assess Survival Rate monitor_mice->assess_survival quantify_bacterial_load Quantify Bacterial Load (CFU in Organs) monitor_mice->quantify_bacterial_load

Caption: General workflow for murine infection models.

Conclusion

This compound is a promising novel antibiotic candidate with a distinct mechanism of action that addresses the critical unmet medical need for new agents to treat infections caused by multidrug-resistant Gram-negative bacteria. Its non-hydroxamate structure represents a successful strategy to mitigate the cardiovascular toxicities observed with previous LpxC inhibitors. The potent in vitro and in vivo activity, coupled with its ability to potentiate other antibiotics, makes this compound a strong candidate for further clinical development. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals to understand the potential of this innovative antibacterial agent.

References

Structural Insights into the Binding of TP0586532 to LpxC: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the structural biology of the non-hydroxamate inhibitor TP0586532 in complex with its target, the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC). LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the committed step in the biosynthesis of lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] This makes LpxC a prime target for the development of novel antibiotics to combat the growing threat of multidrug-resistant infections.[2] this compound has emerged as a promising candidate, demonstrating potent in vitro and in vivo efficacy against various Gram-negative pathogens, including carbapenem-resistant Klebsiella pneumoniae.[3] Understanding the precise molecular interactions between this compound and LpxC is paramount for the rational design of next-generation LpxC inhibitors with improved potency and pharmacological properties.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of this compound with Pseudomonas aeruginosa LpxC.

ParameterValueReference
Binding Affinity
IC500.101 µM
Crystallographic Data
PDB ID7DEM[4]
Resolution1.90 Å[4]
R-Value Work0.194[4]
R-Value Free0.238[4]

Structural Analysis of the this compound-LpxC Complex

The crystal structure of P. aeruginosa LpxC in complex with this compound (PDB ID: 7DEM) reveals the detailed molecular interactions that underpin its inhibitory activity.[4] this compound binds in the active site of LpxC, a narrow channel that accommodates the acyl chain of the natural substrate.

The core of the interaction involves the chelation of the catalytic zinc ion by the 2-(1S-hydroxyethyl)-imidazole moiety of this compound. This interaction is a key feature of this non-hydroxamate inhibitor class and is crucial for its potent inhibition of the enzyme. The inhibitor occupies the hydrophobic tunnel of LpxC, with its tail extending towards the entrance of the tunnel. This structural arrangement mimics the binding of the natural substrate, effectively blocking its access and inhibiting the deacetylation reaction.

The azabicyclo[3.1.0]hexane core of this compound is positioned at the exit of the hydrophobic tunnel, forming favorable interactions with the surrounding protein residues.[3] This unique tail structure contributes to the high-affinity binding and overall efficacy of the inhibitor. The structural superposition of this compound with other LpxC inhibitors highlights the distinct binding mode conferred by its non-hydroxamate zinc-binding group and its specific tail architecture.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the lipid A biosynthetic pathway, the experimental workflow for determining the LpxC-TP0586532 structure, and the logical relationship of the binding interaction.

Lipid_A_Biosynthesis cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LpxD LpxD UDP_3_O_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxH LpxH Lipid_X->LpxH Kdo Kdo LpxH->Kdo KdtA KdtA Kdo->KdtA Lipid_A Lipid A KdtA->Lipid_A This compound This compound This compound->LpxC

Caption: Lipid A Biosynthetic Pathway and the Site of LpxC Inhibition.

Experimental_Workflow cluster_protein Protein Production cluster_crystallization Crystallization cluster_structure Structure Determination Expression LpxC Gene Expression in E. coli Purification Protein Purification (Affinity & Size Exclusion Chromatography) Expression->Purification Complex Co-crystallization of LpxC with this compound Purification->Complex Optimization Crystal Growth Optimization Complex->Optimization Data_Collection X-ray Diffraction Data Collection Optimization->Data_Collection Phasing Phase Determination (Molecular Replacement) Data_Collection->Phasing Refinement Model Building and Refinement Phasing->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental Workflow for LpxC-TP0586532 Structure Determination.

Binding_Logic LpxC_Active_Site LpxC Active Site Zinc_Ion Catalytic Zn²⁺ Ion Hydrophobic_Tunnel Hydrophobic Tunnel Inhibition Enzyme Inhibition Zinc_Ion->Inhibition Substrate_Binding_Site Substrate Acyl Chain Binding Site Substrate_Binding_Site->Inhibition This compound This compound Zinc_Binding_Group 2-(1S-hydroxyethyl)-imidazole This compound->Zinc_Binding_Group Tail_Group Azabicyclo[3.1.0]hexane Tail This compound->Tail_Group Zinc_Binding_Group->Zinc_Ion Chelates Tail_Group->Substrate_Binding_Site Occupies

Caption: Logical Relationship of this compound Binding to the LpxC Active Site.

Experimental Protocols

The following sections detail the generalized protocols for the key experiments involved in the structural determination of the LpxC-TP0586532 complex, based on established methodologies for LpxC crystallography.

LpxC Protein Expression and Purification
  • Gene Cloning and Expression Vector: The gene encoding for P. aeruginosa LpxC is cloned into a suitable expression vector, such as pET, containing an N- or C-terminal affinity tag (e.g., His6-tag) to facilitate purification.

  • Protein Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of Luria-Bertani (LB) medium supplemented with the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours) to enhance soluble protein expression.

  • Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and DNase I), and lysed by sonication or high-pressure homogenization.

  • Affinity Chromatography: The cell lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged LpxC protein is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography (gel filtration) to remove aggregates and other impurities. The protein is eluted in a buffer suitable for crystallization (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl).

  • Protein Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm with the calculated extinction coefficient.

Crystallization of the LpxC-TP0586532 Complex
  • Complex Formation: Purified LpxC is incubated with a molar excess of this compound (typically 2-5 fold) for a period of time (e.g., 1-2 hours) on ice to allow for complex formation.

  • Crystallization Screening: The LpxC-TP0586532 complex is subjected to high-throughput crystallization screening using commercially available sparse-matrix screens. The hanging-drop or sitting-drop vapor diffusion method is commonly employed. Drops containing a mixture of the protein-inhibitor complex and the reservoir solution are equilibrated against the reservoir solution.

  • Crystal Optimization: Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives. Microseeding can be used to improve crystal size and quality.

  • Cryo-protection: Before X-ray diffraction data collection, crystals are typically cryo-protected by briefly soaking them in a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during flash-cooling in liquid nitrogen.

X-ray Diffraction Data Collection and Structure Determination
  • Data Collection: Cryo-cooled crystals are mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source. Diffraction data are collected on a suitable detector.

  • Data Processing: The diffraction images are processed using software packages such as XDS or MOSFLM to integrate the reflection intensities and determine the unit cell parameters and space group.

  • Phase Determination: The phase problem is solved using molecular replacement, with a previously determined LpxC structure as a search model.

  • Model Building and Refinement: An initial model of the LpxC-TP0586532 complex is built into the electron density map using programs like Coot. The model is then refined using crystallographic refinement software such as Phenix or Refmac to improve the fit to the experimental data. This process is iterated until the model converges to a final structure with good stereochemistry and R-factors.

  • Structure Validation: The final structure is validated using tools like MolProbity to assess its overall quality, including bond lengths, bond angles, and Ramachandran plot analysis. The coordinates and structure factors are then deposited in the Protein Data Bank (PDB).[4]

References

The Disruption of Bacterial Defenses: An In-depth Technical Guide to TP0586532's Effect on Outer Membrane Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. The outer membrane of these bacteria acts as a highly effective permeability barrier, preventing many antibiotics from reaching their intracellular targets. This technical guide delves into the mechanism of action of TP0586532, a novel non-hydroxamate LpxC inhibitor, and its profound impact on the integrity of the bacterial outer membrane, ultimately offering a promising strategy to overcome antibiotic resistance.

The Core Mechanism: Inhibition of Lipopolysaccharide Synthesis

This compound targets and inhibits UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial zinc-dependent metalloenzyme.[1][2][3][4] LpxC catalyzes the first committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS).[1][5] LPS is a major structural component of the outer leaflet of the Gram-negative outer membrane, essential for maintaining its barrier function and structural integrity.[6][7] By inhibiting LpxC, this compound effectively blocks the synthesis of LPS, leading to a cascade of events that compromise the bacterial outer membrane.[1][8][9]

Lipid_A_Biosynthesis_Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC LpxA->UDP_3_O_acyl_GlcNAc UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA LPS Lipopolysaccharide (LPS) Kdo2_Lipid_IVA->LPS OM Outer Membrane Assembly LPS->OM This compound This compound This compound->LpxC

Figure 1: Inhibition of the Lipid A Biosynthesis Pathway by this compound.

Quantitative Assessment of this compound's Activity

The inhibitory action of this compound translates to potent antibacterial activity, particularly against carbapenem-resistant Enterobacteriaceae (CRE). The following tables summarize key quantitative data on its efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueOrganism/TargetReference
IC500.101 µMLpxC Enzyme[10][11][12]
MIC904 µg/mLCarbapenem-resistant Klebsiella pneumoniae[4]
MIC2 mg/mLE. coli ATCC 25922[13]
MIC4 mg/mLK. pneumoniae ATCC 13883[13]

Table 2: Synergistic Effects of this compound with Other Antibiotics against E. coli ATCC 25922

Combination AntibioticFold Decrease in MIC of Combination AntibioticEffectReference
Meropenem2- to 32-foldSynergistic or Additive[8]
Amikacin2- to 32-foldSynergistic or Additive[8]
Cefepime2- to 32-foldSynergistic or Additive[8]
Piperacillin2- to 32-foldSynergistic or Additive[8]
Tigecycline2- to 32-foldSynergistic or Additive[8]
CiprofloxacinIndifferent-[8]
ColistinIndifferent-[8]

Experimental Protocols for Assessing Outer Membrane Integrity

The following are detailed methodologies for key experiments used to characterize the effect of this compound on the bacterial outer membrane.

Membrane Permeability Assay using Ethidium Bromide (EtBr)

This assay is used to investigate the increase in membrane permeability. Ethidium bromide is a fluorescent dye that is generally excluded by the intact outer membrane of Gram-negative bacteria. An increase in its fluorescence indicates its intercalation with intracellular DNA, signifying membrane damage.

Protocol:

  • Bacterial Culture Preparation: Grow the test strain (e.g., a carbapenem-resistant K. pneumoniae strain) overnight in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Cell Suspension: Centrifuge the overnight culture, wash the pellet twice with phosphate-buffered saline (PBS), and resuspend the cells in PBS to an optical density at 600 nm (OD600) of 0.5.

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension.

  • Compound Addition: Add this compound at various concentrations (e.g., 1/4x, 1/2x, 1x, and 2x MIC). Include a positive control (e.g., a known membrane-permeabilizing agent like polymyxin B) and a negative control (vehicle).

  • Ethidium Bromide Addition: Add ethidium bromide to a final concentration of 2 µg/mL to all wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm. Record measurements every 2 minutes for a total of 60 minutes.

  • Data Analysis: Plot the fluorescence intensity over time for each concentration of this compound. An increase in fluorescence compared to the untreated control indicates increased membrane permeability.

EtBr_Assay_Workflow start Start culture Prepare Bacterial Culture start->culture wash Wash and Resuspend Cells in PBS culture->wash plate Aliquot Cell Suspension into 96-well Plate wash->plate add_tp Add this compound and Controls plate->add_tp add_etbr Add Ethidium Bromide add_tp->add_etbr measure Measure Fluorescence Over Time add_etbr->measure analyze Analyze Data and Plot Results measure->analyze end End analyze->end

Figure 2: Experimental Workflow for the Ethidium Bromide Membrane Permeability Assay.

The Synergistic Mechanism: A Two-Pronged Attack

The disruption of the outer membrane by this compound creates an opportunity for other antibiotics, which are normally excluded, to gain entry into the bacterial cell and reach their respective targets. This synergistic relationship is particularly effective against drug-resistant strains.

Synergistic_Mechanism cluster_OM Bacterial Outer Membrane LPS_layer Intact LPS Layer Disrupted_LPS Disrupted LPS Layer Bacterial_Cell Bacterial Cell Interior Disrupted_LPS->Bacterial_Cell Antibiotic Entry This compound This compound This compound->LPS_layer Inhibits LPS Synthesis Other_Antibiotic Other Antibiotic (e.g., Meropenem) Other_Antibiotic->LPS_layer Blocked Entry Other_Antibiotic->Disrupted_LPS Increased Permeability

Figure 3: Logical Relationship of the Synergistic Action of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the fight against Gram-negative pathogens. Its novel, non-hydroxamate structure and its ability to compromise the bacterial outer membrane make it a powerful agent, both as a standalone therapy and in combination with existing antibiotics. The data and protocols presented in this guide provide a comprehensive overview for researchers and drug developers. Further investigation into the full spectrum of its synergistic potential and its in vivo efficacy will be crucial in translating this promising compound into a clinical reality. The inhibitory effect of this compound on LPS release may also be beneficial in patients with sepsis.[5]

References

In Vitro Susceptibility Profile of TP0586532: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a crucial role in the biosynthesis of Lipid A, a fundamental component of the outer membrane of Gram-negative bacteria.[2] By targeting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. This technical guide provides a comprehensive overview of the initial in vitro susceptibility testing of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting the LpxC enzyme. LpxC is a metalloenzyme that catalyzes a critical step in the biosynthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the production of Lipid A, leading to a compromised outer membrane, increased permeability, and ultimately, bacterial cell death.[3] This targeted mechanism makes LpxC a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

cluster_pathway Lipid A Biosynthesis Pathway Inhibition UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R)-3-hydroxymyristoyl-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC Inhibition Inhibition Lipid_X Lipid X LpxC->Lipid_X Deacetylation This compound This compound This compound->LpxC LpxD LpxD Lipid_X->LpxD Lipid_A_disaccharide Lipid A Disaccharide LpxD->Lipid_A_disaccharide Further_steps Further Biosynthetic Steps Lipid_A_disaccharide->Further_steps LPS Lipopolysaccharide (LPS) Further_steps->LPS Outer_Membrane Bacterial Outer Membrane Integrity LPS->Outer_Membrane

Caption: Simplified schematic of this compound's mechanism of action.

In Vitro Antibacterial Activity

Minimum Inhibitory Concentration (MIC)

The in vitro potency of this compound has been evaluated against a range of Gram-negative bacteria, with a particular focus on carbapenem-resistant Enterobacteriaceae (CRE). The minimum inhibitory concentration (MIC) is a key metric used to quantify the in vitro activity of an antimicrobial agent and is defined as the lowest concentration of the drug that inhibits the visible growth of a microorganism.[4]

Table 1: MIC Values of this compound against Reference Strains

Bacterial StrainMIC (μg/mL)
Escherichia coli ATCC 259222
Klebsiella pneumoniae ATCC 138834

Data sourced from Probechem Biochemicals.[1]

Table 2: MIC90 of this compound against Clinical Isolates

Bacterial SpeciesResistance ProfileMIC90 (μg/mL)
Klebsiella pneumoniaeCarbapenem-resistant4

MIC90 is the concentration at which 90% of the tested isolates are inhibited. Data sourced from ResearchGate.[5]

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time. These studies have demonstrated that this compound exhibits bactericidal activity against susceptible organisms.

In combination with other antibiotics, such as meropenem, this compound has shown synergistic effects. For instance, in a time-kill assay against carbapenem-resistant K. pneumoniae and E. coli, the combination of this compound with meropenem resulted in a significant reduction in viable cell counts compared to either agent alone.[3][6] Specifically, against K. pneumoniae ATCC BAA-1902, meropenem alone at 8 μg/mL did not reduce viable cell counts, whereas its combination with this compound at 0.5 times the MIC produced a synergistic and bactericidal effect at 6 hours.[3][6]

Combination Therapy and Synergism

The unique mechanism of action of this compound, which increases the permeability of the bacterial outer membrane, suggests its potential for use in combination with other antibiotics.[3] This hypothesis has been explored through checkerboard assays and time-kill studies.

Checkerboard Assays

Checkerboard assays are used to assess the in vitro synergy of two antimicrobial agents. The combination of this compound with antibiotics such as meropenem, amikacin, cefepime, piperacillin, and tigecycline has demonstrated synergistic and additive effects against carbapenem-susceptible K. pneumoniae and E. coli.[3] Against 21 carbapenem-resistant K. pneumoniae and E. coli strains, the combination of this compound with meropenem showed synergistic and additive effects against 9 and 12 strains, respectively.[3][7]

Table 3: Fractional Inhibitory Concentration Indices (FICIs) for this compound in Combination with Other Antibiotics against K. pneumoniae ATCC 13883

Combination AntibioticFICIInterpretation
Meropenem0.375 - 0.625Synergistic/Additive
Amikacin0.375 - 0.625Synergistic/Additive
Cefepime0.375 - 0.625Synergistic/Additive
Piperacillin0.375 - 0.625Synergistic/Additive
Tigecycline0.375 - 0.625Synergistic/Additive

FICI interpretation: ≤0.5, synergistic; >0.5 to ≤1, additive. Data sourced from ASM Journals.[8]

The potentiation of meropenem's activity is thought to be due to the increased membrane permeability caused by this compound, which facilitates the entry of meropenem into the bacterial cell.[3]

Experimental Protocols

MIC Determination by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

cluster_workflow Broth Microdilution MIC Assay Workflow start Prepare serial two-fold dilutions of this compound in a 96-well plate inoculate Inoculate each well with a standardized bacterial suspension start->inoculate incubate Incubate the plate under specified conditions (e.g., 37°C for 18-24h) inoculate->incubate read Visually inspect for bacterial growth (turbidity) incubate->read determine_mic Determine the MIC as the lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 35 ± 2°C) for a specified period (e.g., 16-20 hours).

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity.

cluster_workflow Time-Kill Assay Experimental Workflow start Prepare bacterial culture in logarithmic growth phase add_antibiotic Add this compound at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) start->add_antibiotic incubate Incubate the cultures under controlled conditions add_antibiotic->incubate sample At specified time points (e.g., 0, 2, 4, 6, 24h), remove aliquots incubate->sample plate Perform serial dilutions and plate on appropriate agar medium sample->plate count Incubate plates and count CFU to determine viable cell count plate->count plot Plot log10 CFU/mL versus time count->plot

Caption: Generalized workflow for a time-kill assay.
  • Inoculum Preparation: A bacterial culture is grown to the logarithmic phase and then diluted in fresh broth to a starting concentration of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

  • Exposure to Antimicrobial Agent: this compound is added to the bacterial cultures at various multiples of its MIC. A growth control without the antibiotic is also included.

  • Sampling Over Time: At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed from each culture.

  • Viable Cell Counting: The aliquots are serially diluted and plated onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The results are plotted as the logarithm of CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Conclusion

The initial in vitro susceptibility testing of this compound demonstrates its potential as a novel antibacterial agent against Gram-negative bacteria, including challenging carbapenem-resistant strains. Its unique mechanism of action, involving the inhibition of LpxC and subsequent disruption of the outer membrane, not only provides direct antibacterial activity but also shows promise for synergistic effects when used in combination with other antibiotics. Further research and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

TP0586532: A Comprehensive Technical Overview of its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] This document provides an in-depth technical guide on the spectrum of activity, mechanism of action, and experimental evaluation of this compound. The emergence of multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant global health threat, making novel therapeutic agents like this compound a critical area of research.[3] Unlike many LpxC inhibitors that contain a hydroxamate moiety associated with potential off-target effects and cardiovascular toxicity, this compound's distinct chemical structure offers a promising safety profile.[3][4]

Mechanism of Action

This compound exerts its antibacterial effect by selectively inhibiting LpxC, a zinc metalloenzyme that catalyzes the second and committed step in the lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is essential for the integrity of the outer membrane of most Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the synthesis of LPS, leading to the accumulation of toxic intermediates and ultimately, bacterial cell death.[4][5] This disruption of the outer membrane also increases its permeability, potentially enhancing the activity of other antibiotics.[4][5]

TP0586532_Mechanism_of_Action cluster_pathway Lipid A Biosynthesis Pathway cluster_effects Downstream Effects UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_glucosamine UDP-3-O-(R-3-OH-myristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_glucosamine LpxC Lipid_X Lipid X UDP_3_O_acyl_glucosamine->Lipid_X LpxD Disrupted_OM Disrupted Outer Membrane Integrity Kdo2_Lipid_A Kdo2-Lipid A Lipid_X->Kdo2_Lipid_A LpxH, LpxB, LpxK, WaaA LPS Lipopolysaccharide Kdo2_Lipid_A->LPS Core Oligosaccharide + O-antigen This compound This compound This compound->UDP_3_O_acyl_GlcNAc Inhibits LpxC Increased_Permeability Increased Permeability Disrupted_OM->Increased_Permeability Bacterial_Cell_Death Bacterial Cell Death Disrupted_OM->Bacterial_Cell_Death Synergy Synergy with other antibiotics Increased_Permeability->Synergy Synergy_Workflow cluster_setup Experimental Setup cluster_assay Checkerboard Assay cluster_interpretation Interpretation Isolate Bacterial Isolate (e.g., CRE) Inoculation Inoculation with Bacterial Suspension Isolate->Inoculation TP0586532_stock This compound Stock Serial_Dilution_TP Serial Dilution of This compound TP0586532_stock->Serial_Dilution_TP Antibiotic_stock Antibiotic Stock (e.g., Meropenem) Serial_Dilution_Ab Serial Dilution of Antibiotic Antibiotic_stock->Serial_Dilution_Ab Plate 96-well Plate Plate->Inoculation Serial_Dilution_TP->Plate Serial_Dilution_Ab->Plate Incubation Incubation Inoculation->Incubation MIC_Determination MIC Determination Incubation->MIC_Determination FIC_Calculation FIC Index Calculation MIC_Determination->FIC_Calculation Synergy Synergy (FIC ≤ 0.5) FIC_Calculation->Synergy Additive Additive (0.5 < FIC ≤ 1) FIC_Calculation->Additive Indifference Indifference (1 < FIC ≤ 4) FIC_Calculation->Indifference Antagonism Antagonism (FIC > 4) FIC_Calculation->Antagonism LPS_Inhibition_Pathway cluster_infection Bacterial Infection cluster_treatment Treatment cluster_response Host Response Bacteria Gram-negative Bacteria (e.g., K. pneumoniae) LPS_Release LPS Release Bacteria->LPS_Release Inflammation Inflammatory Response (e.g., IL-6 production) LPS_Release->Inflammation This compound This compound This compound->Bacteria Inhibits LPS Synthesis This compound->LPS_Release Reduces Release This compound->Inflammation Attenuates Other_Antibiotics Other Antibiotics (e.g., Meropenem) Other_Antibiotics->Bacteria Bacterial Killing Other_Antibiotics->LPS_Release May Increase Release Sepsis Potential for Sepsis Inflammation->Sepsis

References

TP0586532: A Technical Whitepaper on a Novel Antibiotic Class Targeting Gram-Negative Pathogens

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of TP0586532, a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This document is intended for researchers, scientists, and drug development professionals interested in the next generation of antibiotics targeting multidrug-resistant Gram-negative bacteria.

Executive Summary

The rise of carbapenem-resistant Enterobacteriaceae (CRE) poses a significant threat to global health, creating an urgent need for new antibiotics with novel mechanisms of action. This compound emerges as a promising candidate, selectively targeting LpxC, a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the Gram-negative outer membrane.[1][2] By inhibiting LpxC, this compound disrupts membrane integrity, exhibits potent bactericidal activity, and reduces the release of pro-inflammatory LPS.[3][4] Notably, its non-hydroxamate structure is designed to mitigate the cardiovascular toxicity that has hindered previous LpxC inhibitors in clinical development.[5][6] Preclinical data demonstrates significant in vitro and in vivo efficacy against a range of resistant pathogens, suggesting its potential as a standalone therapy and as a potentiating agent for existing antibiotics.[1][2]

Mechanism of Action: Targeting the Lipid A Biosynthesis Pathway

This compound's primary target is the zinc-dependent metalloenzyme LpxC, which catalyzes the second and committed step in the biosynthesis of Lipid A.[5] Lipid A is the hydrophobic anchor of LPS and is critical for the structural integrity and function of the outer membrane of most Gram-negative bacteria.

By inhibiting LpxC, this compound effectively blocks the production of Lipid A, leading to a cascade of disruptive events:

  • Disruption of Outer Membrane Integrity: The depletion of mature LPS compromises the structural integrity of the outer membrane.

  • Increased Permeability: This disruption increases the permeability of the outer membrane, making the bacteria more susceptible to other antibiotics.[2][7]

  • Inhibition of LPS-Mediated Inflammation: this compound significantly reduces the release of LPS from bacteria, thereby decreasing the production of pro-inflammatory cytokines like IL-6, which are major contributors to the pathophysiology of sepsis.[3][4]

TP0586532_Mechanism_of_Action UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_Acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_Acyl_GlcNAc LpxC LpxC (Target) UDP_Acyl_GlcNAc->LpxC Lipid_XA Lipid XA LpxC->Lipid_XA Deacetylation This compound This compound This compound->LpxC Lipid_A_Pathway Downstream Lipid A Synthesis Lipid_XA->Lipid_A_Pathway LPS Mature LPS Lipid_A_Pathway->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane Inflammation LPS-Mediated Inflammation LPS->Inflammation

Caption: this compound inhibits the LpxC enzyme in the Lipid A biosynthesis pathway.

In Vitro Efficacy

This compound demonstrates potent activity against a broad spectrum of Enterobacteriaceae, including strains resistant to carbapenems and other last-resort antibiotics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Table 1: MIC Data for this compound Against Key Pathogens

Organism Resistance Profile MIC Range (µg/mL) MIC90 (µg/mL) Reference
Klebsiella pneumoniae Carbapenem-Resistant Not Specified 4 [1]
E. coli Carbapenem-Susceptible Not Specified 2 (ESBL-producing)

| Enterobacteriaceae | Carbapenemase-Positive | Potent Activity | Not Specified | |

Synergistic Activity

This compound shows significant synergy when combined with other classes of antibiotics, particularly those targeting cell wall synthesis. By increasing outer membrane permeability, this compound allows for enhanced penetration of partner drugs.[2][7]

Table 2: Synergistic Effects with Meropenem Against Carbapenem-Resistant Enterobacteriaceae (CRE)

CRE Strains (n=21) Interaction Type Number of Strains
K. pneumoniae & E. coli Synergistic (FICI ≤ 0.5) 9
K. pneumoniae & E. coli Additive (0.5 < FICI ≤ 1) 12
K. pneumoniae & E. coli Indifferent (1 < FICI ≤ 4) 0
K. pneumoniae & E. coli Antagonistic (FICI > 4) 0

Source: Data compiled from checkerboard assays.[7]

Bactericidal Activity

Time-kill assays demonstrate that this compound exhibits concentration-dependent bactericidal activity.

Table 3: Time-Kill Kinetics Against K. pneumoniae

Concentration Time to ≥3-log10 Reduction (Bactericidal Effect)
1x MIC Not Bactericidal
2x MIC Not Bactericidal
4x MIC Achieved
8x MIC Achieved

Source: In vitro time-kill studies.[1]

In Vivo Efficacy

This compound has demonstrated robust efficacy in various murine models of infection caused by multidrug-resistant Gram-negative pathogens.

Table 4: Summary of In Vivo Efficacy in Murine Models

Infection Model Pathogen Efficacy Outcome Reference
Systemic Infection Meropenem-Resistant Enterobacteriaceae Demonstrated Efficacy [1]
Urinary Tract Infection Ciprofloxacin-Resistant Enterobacteriaceae Demonstrated Efficacy [1]

| Lung Infection | Carbapenem-Resistant K. pneumoniae | Significant reduction in bacterial load |[4] |

In a murine pneumonia model, this compound not only reduced the bacterial burden in the lungs but also significantly inhibited the release of LPS and the subsequent production of IL-6, in contrast to meropenem and ciprofloxacin which increased their levels.[4] This suggests a potential benefit in mitigating the systemic inflammatory response characteristic of severe bacterial infections.

Experimental Protocols

MIC Determination Protocol (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

  • Preparation of Inoculum: A bacterial suspension is prepared from 3-5 colonies grown overnight on non-selective agar. The turbidity is adjusted to a 0.5 McFarland standard, which is then diluted to yield a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Drug Dilution: this compound is serially diluted (2-fold) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The plate is incubated at 35°C for 16-20 hours in ambient air.

  • Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Bacterial Inoculum (0.5 McFarland) C 3. Inoculate Plate with Bacterial Suspension A->C B 2. Serially Dilute this compound in 96-well plate B->C D 4. Incubate at 35°C for 16-20 hours C->D E 5. Read Plate for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Checkerboard Assay Protocol

This assay is used to assess the interaction between two antimicrobial agents.[7]

  • Plate Setup: In a 96-well microtiter plate, Drug A (e.g., meropenem) is serially diluted horizontally, and Drug B (this compound) is serially diluted vertically. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (approx. 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated at 35°C for 16-20 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is calculated: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Time-Kill Assay Protocol

This protocol determines the rate of bacterial killing over time.[7]

  • Preparation: Log-phase bacterial cultures are diluted to ~1 x 10^6 CFU/mL in CAMHB.

  • Exposure: this compound is added at various multiples of the MIC (e.g., 0.5x, 1x, 2x, 4x, 8x MIC). A growth control (no drug) is included.

  • Sampling: Aliquots are removed at specified time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Quantification: Samples are serially diluted, plated on agar, and incubated. The number of viable colonies (CFU/mL) is counted after 18-24 hours.

  • Analysis: The change in log10 CFU/mL over time is plotted for each concentration. A ≥3-log10 reduction in CFU/mL from the initial inoculum is defined as bactericidal activity.

Murine Pneumonia Infection Model Protocol

This protocol is a representative example of the in vivo models used.[4]

  • Animal Preparation: Immunocompetent or neutropenic mice are used.

  • Infection: Mice are anesthetized and intranasally inoculated with a suspension of K. pneumoniae (e.g., ~7 x 10^7 CFU/mouse).

  • Treatment: At specified time points post-infection (e.g., 1.5, 3, and 6 hours), mice are treated with a subcutaneous injection of this compound, a comparator antibiotic, or vehicle control.

  • Endpoint Analysis: At a predetermined endpoint (e.g., 24 hours post-infection), mice are euthanized. Lungs are aseptically harvested and homogenized.

  • Quantification: Lung homogenates are serially diluted and plated to determine the bacterial load (CFU/lung). Lung homogenates can also be used to measure LPS and cytokine levels (e.g., IL-6) via ELISA or other immunoassays.

In_Vivo_Workflow A 1. Intranasal Inoculation of Mice with K. pneumoniae B 2. Administer this compound (Subcutaneous) A->B C 3. Euthanize Mice at Predetermined Endpoint B->C D 4. Harvest and Homogenize Lungs C->D E 5a. Determine Bacterial Load (CFU plating) D->E F 5b. Measure LPS/Cytokine Levels (ELISA) D->F G Analyze Efficacy E->G F->G

Caption: Workflow for the murine pneumonia infection model.

Clinical Development Status

As of late 2025, this compound is in the preclinical stage of development. It has not yet progressed into human clinical trials.[5] Its development represents a strategic effort to create a non-hydroxamate LpxC inhibitor, thereby avoiding the cardiotoxicity issues that led to the discontinuation of earlier compounds in this class, such as ACHN-975.

Conclusion and Future Directions

This compound stands out as a significant advancement in the pursuit of novel antibiotics against multidrug-resistant Gram-negative bacteria. Its unique, non-hydroxamate structure, potent bactericidal activity, and favorable in vivo efficacy profile, including the ability to modulate the host inflammatory response, underscore its potential. The strong synergistic effects observed with other antibiotics further broaden its therapeutic possibilities. Future research should focus on completing IND-enabling studies, initiating Phase 1 clinical trials to assess safety and pharmacokinetics in humans, and exploring its efficacy against a wider range of clinically relevant, highly resistant pathogens. The continued development of this compound could provide a much-needed new tool in the armamentarium against the growing threat of antimicrobial resistance.

References

Understanding the pharmacokinetics of TP0586532 in preclinical models

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[1] By targeting LpxC, this compound demonstrates potent antibacterial activity, particularly against challenging carbapenem-resistant Enterobacteriaceae.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models is paramount for its continued development and potential translation to clinical applications. This guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, presenting available data, detailing experimental methodologies, and visualizing key pathways and workflows.

Pharmacokinetic Data Summary

The following tables summarize the available quantitative pharmacokinetic parameters of this compound and its precursors in various preclinical models. A non-compartmental approach was utilized for modeling and calculating these parameters.

Table 1: Pharmacokinetic Parameters of this compound Precursor Compound 6 in Mice

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
T1/2 (h) 0.61.1
AUCinf (ng·h/mL) 1001200
CL (mL/min/kg) 167-
Vdss (L/kg) 10.2-
F (%) -12

Table 2: Pharmacokinetic Parameters of this compound Precursor Compound 8 in Mice

ParameterIntravenous (IV) @ 1 mg/kgOral (PO) @ 10 mg/kg
T1/2 (h) 1.61.9
AUCinf (ng·h/mL) 2702500
CL (mL/min/kg) 62-
Vdss (L/kg) 8.2-
F (%) -9

Table 3: In Vivo Efficacy and Plasma Concentration of this compound in Murine Infection Models

Animal ModelEfficacy EndpointEstimated Maximum Unbound Plasma Concentration (fCmax)
Murine systemic, urinary tract, and lung infection modelsEffective Dose~13 µg/mL[2]
Murine neutropenic lung infection modelNet StasisfCmax/MIC = 2.30
Murine neutropenic lung infection model1-log reductionfCmax/MIC = 3.28

Experimental Protocols

A detailed understanding of the methodologies employed in the preclinical pharmacokinetic assessment of this compound is critical for the interpretation of the presented data.

In Vivo Pharmacokinetic Studies

Animal Models:

  • Mice: Male ICR mice were utilized for the pharmacokinetic studies of the precursor compounds. For in vivo efficacy studies, murine models of systemic, urinary tract, and lung infections were established.[2] Neutropenic murine lung infection models were also used for pharmacodynamic assessments.

Drug Administration:

  • Intravenous (IV): For IV administration, the test compounds were formulated in a solution of 5% N,N-dimethylacetamide (DMA) and 10% Solutol HS 15 in saline.

  • Oral (PO): For oral administration, the compounds were suspended in a 0.5% methylcellulose solution.

Sample Collection and Analysis:

  • Blood samples were collected at predetermined time points post-dose.

  • Plasma was separated by centrifugation and stored at -20°C until analysis.

  • The concentrations of the compounds in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using a non-compartmental analysis of the plasma concentration-time data.

Bioanalytical Methodology
  • Instrumentation: An Agilent 1290 Infinity HPLC system coupled with an Agilent 6130 or 6150 mass spectrometer was used for analysis.

  • Column: An Acquity CSH C18 column (1.7 µm, 2.1 × 50 mm) was employed for chromatographic separation.

  • Mobile Phase: A gradient elution was used with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Ionization: Electrospray ionization (ESI) in positive mode was utilized.

Visualizations: Pathways and Workflows

Signaling Pathway: Lipid A Biosynthesis and LpxC Inhibition

This compound exerts its antibacterial effect by inhibiting the LpxC enzyme, a critical step in the Lipid A biosynthesis pathway in Gram-negative bacteria. The disruption of this pathway compromises the integrity of the bacterial outer membrane, leading to cell death.

LipidA_Biosynthesis UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxH/LpxB/LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Late_Acyalation Late Acylation (LpxL, LpxM) Kdo2_Lipid_IVA->Late_Acyalation Lipid_A Lipid A Late_Acyalation->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LpxA LpxA LpxC LpxC LpxD LpxD LpxH LpxH LpxB LpxB LpxK LpxK WaaA WaaA This compound This compound This compound->LpxC

Caption: Inhibition of LpxC by this compound in the Lipid A biosynthesis pathway.

Experimental Workflow: Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study, from drug formulation to data analysis.

PK_Workflow Formulation Drug Formulation (IV and PO) Animal_Dosing Animal Dosing (e.g., Mouse, Rat, Dog) Formulation->Animal_Dosing Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Analysis Bioanalysis (LC-MS/MS) Plasma_Separation->Sample_Analysis Data_Processing Data Processing (Concentration-Time Curve) Sample_Analysis->Data_Processing PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Data_Processing->PK_Analysis Results PK Parameters (Cmax, Tmax, AUC, T1/2, etc.) PK_Analysis->Results

Caption: A generalized workflow for a preclinical pharmacokinetic study.

Conclusion

The preclinical pharmacokinetic data for this compound and its precursors indicate that the compound is orally bioavailable, although the percentage is relatively low for the initial leads. The in vivo efficacy observed in murine infection models, correlated with unbound plasma concentrations, underscores the potential of this compound. The pharmacodynamic parameter fCmax/MIC has been identified as a key driver of its antibacterial effect. Further comprehensive ADME studies in multiple species will be essential to fully characterize the disposition of this compound and to support its progression towards clinical evaluation as a novel agent to combat multidrug-resistant Gram-negative infections.

References

Unveiling the Potential of TP0586532: A Technical Guide to its Basic Research Applications in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. Novel therapeutic agents with unique mechanisms of action are urgently needed to combat these evolving pathogens. TP0586532 has emerged as a promising investigational antibiotic, distinguished by its novel structure and mode of action. This technical guide provides an in-depth overview of the fundamental research applications of this compound in the field of microbiology, with a focus on its mechanism of action, in vitro activity, and synergistic potential.

Mechanism of Action: Inhibition of LpxC

This compound is a potent and selective non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] LpxC is a crucial zinc-dependent metalloenzyme that catalyzes the second and committed step in the biosynthesis of Lipid A, the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound effectively blocks the production of LPS, a vital component for the structural integrity of the bacterial outer membrane. This disruption leads to loss of membrane homeostasis and ultimately, bacterial cell death. The absence of a hydroxamate moiety in this compound is a key structural feature, designed to reduce the risk of off-target cardiovascular toxicity that has hindered the clinical progression of previous LpxC inhibitors.[1][2]

UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Deacetylated_product UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->Deacetylated_product Deacetylation This compound This compound This compound->LpxC Inhibition LPS_pathway Downstream Lipid A Biosynthesis Pathway Deacetylated_product->LPS_pathway LPS Lipopolysaccharide (LPS) LPS_pathway->LPS Outer_Membrane Bacterial Outer Membrane Integrity LPS->Outer_Membrane cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Analysis A Prepare serial dilutions of this compound (Drug A) C Dispense Drug A dilutions horizontally in 96-well plate A->C B Prepare serial dilutions of Meropenem (Drug B) D Dispense Drug B dilutions vertically in 96-well plate B->D E Inoculate wells with bacterial suspension C->E D->E F Incubate at 35°C for 16-20 hours E->F G Determine MIC of each drug alone and in combination F->G H Calculate Fractional Inhibitory Concentration Index (FICI) G->H cluster_0 Cell Preparation cluster_1 Treatment and Staining cluster_2 Measurement A Grow bacterial culture to logarithmic phase B Wash and resuspend cells in buffer A->B C Incubate cells with This compound at sub-MIC B->C D Add Ethidium Bromide (EtBr) C->D E Measure fluorescence intensity over time (Ex/Em ~545/600 nm) D->E F Increased fluorescence indicates outer membrane permeabilization E->F

References

Methodological & Application

TP0586532 experimental protocol for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is critical for the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to direct antibacterial effects and, notably, potentiating the activity of other antibiotics against otherwise resistant strains.[3][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.

Biochemical Assay: LpxC Enzyme Inhibition

This protocol details the direct enzymatic assay to determine the inhibitory activity of this compound against the LpxC enzyme.

Protocol:

  • Enzyme and Substrate Preparation:

    • Recombinantly express and purify the LpxC enzyme from the target Gram-negative species (e.g., Escherichia coli, Klebsiella pneumoniae).

    • Prepare the substrate, UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

  • Reaction Mixture:

    • In a suitable assay buffer, combine the purified LpxC enzyme with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding the substrate.

  • Detection:

    • The product of the deacetylation reaction contains a free amine. This can be quantified using a fluorescent probe like fluorescamine, which reacts with primary amines to generate a fluorescent signal.

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each concentration of this compound compared to a no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Quantitative Data:

ParameterValueTarget Organism(s)
IC₅₀ 0.101 µMNot Specified

Table 1: In vitro inhibitory concentration of this compound against the LpxC enzyme. Data sourced from[5][6].

Cellular Assays: Antibacterial Activity

These protocols focus on determining the effect of this compound on bacterial cell growth and viability, both alone and in combination with other antibiotics.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of this compound required to inhibit the visible growth of a bacterial strain.

Protocol:

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain (e.g., K. pneumoniae, E. coli) overnight on appropriate agar plates.

    • Prepare a bacterial suspension in cation-adjusted Mueller-Hinton broth (CAMHB) and adjust its turbidity to match a 0.5 McFarland standard.

  • Drug Dilution:

    • Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is defined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Quantitative Data:

Bacterial StrainMIC (µg/mL)MIC₉₀ (µg/mL)
E. coli ATCC 259222Not Reported
K. pneumoniae ATCC 138834Not Reported
Carbapenem-Resistant K. pneumoniae (Clinical Isolates)Not Reported4

Table 2: Minimum inhibitory concentrations of this compound against various Gram-negative strains. Data sourced from[4][6].

Checkerboard Synergy Assay

This assay is used to evaluate the interaction between this compound and another antibiotic (e.g., meropenem) to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.

Protocol:

  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound along the x-axis (rows) and a second antibiotic (e.g., meropenem) along the y-axis (columns). This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculation and Incubation:

    • Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

    • Incubate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration Index (FICI) using the formula: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

    • Interpret the FICI value:

      • Synergy: FICI ≤ 0.5

      • Additive: 0.5 < FICI ≤ 1.0

      • Indifferent: 1.0 < FICI ≤ 2.0

      • Antagonism: FICI > 2.0

Quantitative Data:

CombinationTarget OrganismsFICI ResultKey Finding
This compound + MeropenemCarbapenem-Resistant Enterobacteriaceae (CRE)Synergistic or AdditiveThe combination decreased the MIC of meropenem by 2- to 512-fold against all tested CRE strains.[3]

Table 3: Summary of checkerboard assay results for this compound in combination with meropenem. Data sourced from[3].

G cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Serial Dilutions of this compound (Drug A) A1 Dispense Drug A (Rows) and Drug B (Columns) into 96-Well Plate P2 Prepare Serial Dilutions of Meropenem (Drug B) P3 Prepare Standardized Bacterial Inoculum A2 Inoculate Plate with Bacterial Suspension P3->A2 A1->A2 A3 Incubate at 37°C for 18-24h A2->A3 D1 Read Plate and Determine MIC for each Combination A3->D1 D2 Calculate FICI: FICI = (MIC_A_comb / MIC_A_alone) + (MIC_B_comb / MIC_B_alone) D1->D2 D3 Interpret Result: Synergy (≤0.5) Additive (>0.5 - 1.0) Indifferent (>1.0) D2->D3

Checkerboard Assay Workflow
Time-Kill Assay

This dynamic assay assesses the rate and extent of bactericidal activity of this compound, alone or in combination, over time.

Protocol:

  • Culture Preparation:

    • Prepare a log-phase bacterial culture in CAMHB.

  • Treatment:

    • Add this compound and/or a second antibiotic (e.g., meropenem) at specified concentrations (e.g., 0.5x MIC, 1x MIC) to the bacterial culture. Include a no-drug growth control.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each treatment tube.

    • Perform serial dilutions of the aliquot and plate onto agar (e.g., heart infusion agar) to enumerate viable cells.

  • Incubation and Counting:

    • Incubate the plates overnight and count the number of colony-forming units (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each treatment condition.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.

    • Synergy is defined as a ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

Key Findings:

  • When combined with meropenem, this compound demonstrated synergistic and bactericidal effects against multiple Carbapenem-Resistant Enterobacteriaceae (CRE) strains.[3]

  • For some highly resistant strains, the combination of this compound and meropenem reduced viable cell counts to below the limit of detection.[3]

Mechanistic Assays

These protocols investigate the underlying mechanism of action of this compound.

Signaling Pathway and Mechanism of Action

This compound's primary mechanism is the inhibition of LpxC, a crucial enzyme in the Lipid A biosynthetic pathway. This pathway is essential for creating the lipopolysaccharide (LPS) that forms the outer leaflet of the Gram-negative outer membrane.

G UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA Product1 UDP-3-O-(R-3-OH-myristoyl)-GlcNAc LpxA->Product1 LpxC LpxC (Target Enzyme) Product1->LpxC Product2 UDP-3-O-(R-3-OH-myristoyl)-GlcN LpxC->Product2 Disrupted_LPS Disrupted LPS Synthesis LpxC->Disrupted_LPS LpxD LpxD Product2->LpxD LipidA ... LpxD->LipidA LPS_Synthesis Complete LPS Molecule LipidA->LPS_Synthesis Outer_Membrane Stable Outer Membrane LPS_Synthesis->Outer_Membrane This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->LpxC Permeability Increased Membrane Permeability Disrupted_LPS->Permeability Synergy Antibiotic Potentiation Permeability->Synergy

This compound Mechanism of Action
Outer Membrane Permeability Assay

This assay measures the ability of this compound to disrupt the bacterial outer membrane, allowing the influx of substances that are normally excluded.

Protocol:

  • Cell Preparation:

    • Wash and resuspend mid-log phase bacterial cells in a suitable buffer.

  • Assay Setup:

    • Treat the bacterial suspension with this compound at various concentrations.

    • Add the fluorescent dye ethidium bromide (EtBr), which fluoresces upon intercalating with DNA but is generally excluded by an intact Gram-negative outer membrane.

  • Fluorescence Measurement:

    • Monitor the increase in fluorescence over time using a fluorometer. An increased signal indicates that EtBr has permeated the outer and inner membranes to reach the intracellular DNA.

  • Data Analysis:

    • Compare the rate and extent of fluorescence increase in this compound-treated cells to untreated controls. A significant increase indicates compromised membrane integrity.

Key Findings:

  • This compound was shown to increase the influx of ethidium bromide into a CRE strain. This suggests that the compound increases outer membrane permeability, facilitating intracellular access for other antibiotics like meropenem.[3]

LPS Release Assay

This assay quantifies the effect of this compound on the release of lipopolysaccharide from bacterial cells, a key indicator of LpxC inhibition.

Protocol:

  • Treatment:

    • Expose a standardized bacterial culture to this compound, other antibiotics (e.g., meropenem, ciprofloxacin), or combinations thereof.

  • Supernatant Collection:

    • After a set incubation period, centrifuge the cultures to pellet the bacterial cells.

    • Collect the supernatant, which contains any released LPS.

  • LPS Quantification:

    • Measure the amount of LPS in the supernatant using a Limulus Amebocyte Lysate (LAL) assay kit, which is highly sensitive to endotoxin (LPS).

  • Data Analysis:

    • Compare the levels of released LPS across the different treatment groups.

Key Findings:

  • This compound was found to reduce the levels of LPS released from K. pneumoniae both in vitro and in vivo.[2][7]

  • In contrast, antibiotics like meropenem and ciprofloxacin were shown to increase LPS release.[7]

  • The combination of this compound with meropenem or ciprofloxacin attenuated the antibiotic-induced release of LPS.[7]

References

Application Notes and Protocols for Minimum Inhibitory Concentration (MIC) Assay of TP0586532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is an investigational, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthesis of Lipid A, a key component of the outer membrane of Gram-negative bacteria. By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity. These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against a variety of Gram-negative bacteria using the broth microdilution method, adhering to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Mechanism of Action of this compound

This compound exerts its antibacterial effect by targeting and inhibiting the LpxC enzyme. This enzyme catalyzes the second committed step in the Raetz pathway of lipid A biosynthesis. The inhibition of LpxC disrupts the production of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, which is essential for their survival and virulence.

LipidA_Biosynthesis cluster_pathway Lipid A Biosynthesis Pathway (Raetz Pathway) cluster_inhibition Inhibition by this compound UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC UDP_2_3_diacyl_GlcN UDP-2,3-diacyl-GlcN UDP_3_O_acyl_GlcN->UDP_2_3_diacyl_GlcN LpxD Lipid_X Lipid X UDP_2_3_diacyl_GlcN->Lipid_X LpxH Lipid_IVA Lipid IVA Lipid_X->Lipid_IVA LpxB, LpxK Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_IVA->Kdo2_Lipid_IVA WaaA Kdo2_Lipid_A Kdo2-Lipid A Kdo2_Lipid_IVA->Kdo2_Lipid_A LpxL, LpxM LPS Lipopolysaccharide (LPS) Kdo2_Lipid_A->LPS Core oligosaccharide & O-antigen ligation This compound This compound This compound->Inhibition Inhibition->UDP_3_O_acyl_GlcN Inhibition

Caption: Simplified schematic of the Lipid A biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-negative bacterial strains.

Bacterial SpeciesStrain InformationMIC (µg/mL)
Escherichia coliATCC 259222
Klebsiella pneumoniaeATCC 138834
Klebsiella pneumoniaeCarbapenem-Resistant (Clinical Isolates)4 (MIC⁹⁰)

Data sourced from publicly available research.[1]

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol details the steps for determining the MIC of this compound using the broth microdilution method in a 96-well plate format.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Sterile 96-well U-bottom microtiter plates

  • Sterile reservoir basins

  • Multichannel pipette (8 or 12 channels) and single-channel pipettes

  • Sterile pipette tips

  • Bacterial strains for testing (e.g., E. coli, K. pneumoniae)

  • Tryptic Soy Agar (TSA) or other suitable non-selective agar plates

  • 0.9% sterile saline

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Vortex mixer

Procedure

1. Preparation of this compound Stock Solution

  • This compound is soluble in DMSO. To prepare a 10 mg/mL stock solution, dissolve the appropriate amount of this compound powder in sterile DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or below. Avoid repeated freeze-thaw cycles.

2. Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 well-isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 35°C ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard. This can be visually compared or measured spectrophotometrically (absorbance at 625 nm of 0.08-0.13).

  • Adjust the turbidity of the bacterial suspension with sterile saline or broth to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the adjusted bacterial suspension 1:150 in sterile CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

3. Preparation of the 96-Well MIC Plate

  • This protocol describes a 2-fold serial dilution of this compound.

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the this compound stock solution in CAMHB. The concentration of this intermediate solution should be twice the highest concentration to be tested.

  • Add 100 µL of the intermediate this compound solution to the wells in column 1 of the microtiter plate.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix by pipetting up and down several times.

  • Continue this serial dilution process from column 2 to column 10.

  • After mixing the contents of column 10, discard 100 µL.

  • Column 11 will serve as the growth control (no drug).

  • Column 12 will serve as the sterility control (no bacteria).

4. Inoculation and Incubation

  • Using a multichannel pipette, add 100 µL of the standardized bacterial inoculum (prepared in step 2) to wells in columns 1 through 11. Do not inoculate column 12.

  • The final volume in each well (columns 1-11) will be 200 µL.

  • Seal the plate with a lid or an adhesive plate sealer.

  • Incubate the plate at 35°C ± 2°C in ambient air for 16-20 hours.

5. Determination of the MIC

  • After incubation, visually inspect the wells for bacterial growth (turbidity or a pellet at the bottom of the well). A reading aid (e.g., a viewing box with a mirror) may be used.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • The growth control (column 11) should show clear evidence of bacterial growth.

  • The sterility control (column 12) should remain clear.

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation_reading Incubation & Reading prep_compound Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilution of this compound (Cols 1-10) prep_compound->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland, then dilute) inoculate Inoculate wells (Cols 1-11) with 100 µL of bacterial suspension prep_inoculum->inoculate add_media Add 100 µL CAMHB to all wells add_media->serial_dilution serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Experimental workflow for the broth microdilution MIC assay.

Quality Control

It is essential to include a quality control (QC) strain with a known MIC range for this compound in each assay run to ensure the validity of the results. If a specific QC strain for this compound is not yet established, a standard ATCC strain such as E. coli ATCC 25922 or P. aeruginosa ATCC 27853 should be used, and the results should be monitored for consistency over time.

Data Interpretation and Reporting

The MIC value is reported in µg/mL. This value represents the in vitro potency of this compound against the tested bacterial isolate. These results are crucial for further preclinical and clinical development of the compound.

Safety Precautions

  • This compound is an investigational compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

  • Work with bacterial cultures should be performed in a biological safety cabinet (BSC) using aseptic techniques.

  • All contaminated materials should be decontaminated and disposed of according to institutional guidelines for biohazardous waste.

References

Application Notes and Protocols: Utilizing TP0586532 in a Murine Lung Infection Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme plays a critical role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound effectively blocks the production of Lipid A, leading to disruption of the bacterial outer membrane, increased permeability, and ultimately, bacterial cell death.[1][3] This unique mechanism of action makes this compound a promising candidate for the treatment of infections caused by multidrug-resistant Gram-negative pathogens, particularly carbapenem-resistant Enterobacteriaceae (CRE).[1][2][3]

These application notes provide a comprehensive overview of the use of this compound in a murine lung infection model, including its mechanism of action, key experimental protocols, and relevant in vivo efficacy data.

Mechanism of Action and Signaling Pathway

This compound exerts its antibacterial effect by targeting a crucial step in the biosynthesis of Lipid A. The inhibition of LpxC leads to a cascade of events that compromise the integrity of the bacterial outer membrane and modulate the host immune response.

G cluster_bacteria Gram-Negative Bacterium cluster_host Host Immune Response UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxD LpxD, LpxH, LpxB, LpxK UDP_3_O_acyl_GlcN->LpxD Lipid_A_precursor Lipid A Precursor Lipid_A Lipid A Lipid_A_precursor->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane LPS_released Released LPS LPS->LPS_released LpxA->UDP_3_O_acyl_GlcNAc LpxC->UDP_3_O_acyl_GlcN LpxD->Lipid_A_precursor This compound This compound This compound->LpxC This compound->LPS_released Inhibits Release TLR4 Toll-like Receptor 4 (TLR4) LPS_released->TLR4 Immune_activation Pro-inflammatory Cytokine Production (e.g., IL-6) TLR4->Immune_activation

Caption: Mechanism of Action of this compound and its Impact on the Host Immune Response.

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of this compound in murine lung infection models against carbapenem-resistant Klebsiella pneumoniae.

Table 1: Pharmacodynamic Parameters of this compound in a Neutropenic Murine Lung Infection Model

Pharmacodynamic EndpointGeometric Mean fCmax/MIC
Net Stasis2.30
1-log10 CFU Reduction3.28

Data from a dose-fractionation study using a murine neutropenic lung infection model caused by carbapenem-resistant Enterobacteriaceae.

Table 2: In Vivo Efficacy of this compound Against Carbapenem-Resistant Klebsiella pneumoniae

Mouse ModelBacterial StrainTreatmentDosing RegimenChange in Lung Bacterial Load (log10 CFU)Reference
Neutropenic Lung InfectionCarbapenem-Resistant K. pneumoniaeThis compoundDose-dependentStasis to >1-log reduction[4]
PneumoniaK. pneumoniae 4124This compound100 mg/kg (single dose)Significant reduction vs. vehicle[5]
PneumoniaK. pneumoniae 4124Meropenem/cilastatin + this compound25 mg/kg + 10 or 100 mg/kgAttenuated LPS and IL-6 release[5]
PneumoniaK. pneumoniae 4124Ciprofloxacin + this compound3 mg/kg + 1, 10, or 100 mg/kgAttenuated LPS and IL-6 release[5]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial GroupMIC90 (μg/mL)
Carbapenem-resistant Klebsiella pneumoniae (clinical isolates)4

The MIC90 is the concentration of the drug that inhibits the growth of 90% of the tested bacterial isolates.[2]

Experimental Protocols

Murine Neutropenic Lung Infection Model

This protocol is designed to evaluate the in vivo efficacy of this compound against Gram-negative bacteria in a murine model of pneumonia.

G cluster_prep Animal and Bacterial Preparation cluster_infection Infection and Treatment cluster_analysis Endpoint Analysis animal_prep Induce Neutropenia in Mice (e.g., cyclophosphamide) infection Intratracheal Inoculation animal_prep->infection bacterial_prep Prepare Bacterial Inoculum (e.g., K. pneumoniae) bacterial_prep->infection treatment Administer this compound (e.g., subcutaneous injection) infection->treatment euthanasia Euthanize Mice at Pre-determined Time Points treatment->euthanasia harvest Harvest Lungs euthanasia->harvest bacterial_load Determine Bacterial Load (CFU counting) harvest->bacterial_load cytokine_analysis Analyze Cytokine Levels (e.g., IL-6 ELISA) harvest->cytokine_analysis

Caption: Experimental Workflow for the Murine Neutropenic Lung Infection Model.

Materials:

  • Animals: Specific pathogen-free female ICR or CD-1 mice (6-8 weeks old).

  • Bacterial Strain: A well-characterized carbapenem-resistant strain of Klebsiella pneumoniae or other relevant Gram-negative pathogen.

  • Reagents:

    • Cyclophosphamide for induction of neutropenia.

    • This compound, dissolved in a suitable vehicle.

    • Anesthetics (e.g., ketamine/xylazine or isoflurane).

    • Sterile phosphate-buffered saline (PBS).

    • Bacterial culture media (e.g., Luria-Bertani broth, agar plates).

  • Equipment:

    • Animal housing facilities.

    • Pipettes and sterile tips.

    • Syringes and needles.

    • Intratracheal instillation device.

    • Tissue homogenizer.

    • Incubator.

    • Plate reader for ELISA.

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.[6]

    • Confirm neutropenia by analyzing blood samples.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in an appropriate broth medium.

    • Dilute the overnight culture in fresh broth and grow to the mid-logarithmic phase.

    • Wash the bacterial cells with sterile PBS and resuspend to the desired concentration (e.g., 1 x 10^8 CFU/mL).[6]

  • Intratracheal Inoculation:

    • Anesthetize the mice using a suitable anesthetic.

    • Instill a defined volume of the bacterial suspension (e.g., 50 µL) directly into the trachea.[6]

  • Drug Administration:

    • At a specified time post-infection (e.g., 2 hours), administer this compound via the desired route (e.g., subcutaneous injection).

    • Include a vehicle control group and potentially a positive control group with a known effective antibiotic.

  • Endpoint Analysis:

    • At pre-determined time points (e.g., 24 hours post-treatment), euthanize the mice.

    • Aseptically harvest the lungs.

    • To determine the bacterial load, homogenize the lungs in sterile PBS and perform serial dilutions for colony-forming unit (CFU) counting on appropriate agar plates.

    • For cytokine analysis, the lung homogenate can be centrifuged, and the supernatant used for measuring IL-6 levels by ELISA.[5]

Pharmacokinetic Studies in Mice

A thorough understanding of the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens.

Procedure:

  • Drug Administration:

    • Administer a single dose of this compound to mice via the intended route of administration (e.g., subcutaneous or intravenous).

  • Blood Sampling:

    • Collect blood samples at various time points post-administration (e.g., 5, 15, 30, 60, 120, 240, 360, 480, and 1440 minutes).

  • Plasma Analysis:

    • Process the blood samples to obtain plasma.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Use pharmacokinetic software to calculate key parameters, including:

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Area under the concentration-time curve (AUC)

      • Elimination half-life (t1/2)

      • Bioavailability (if both intravenous and subcutaneous data are available).

Conclusion

This compound represents a promising new class of antibiotics with a novel mechanism of action against multidrug-resistant Gram-negative bacteria. The murine lung infection model is an essential tool for evaluating the in vivo efficacy and pharmacodynamic properties of this compound. The protocols and data presented in these application notes provide a valuable resource for researchers working on the preclinical development of this compound and other LpxC inhibitors. Careful consideration of the experimental design, including the choice of animal model, bacterial strain, and endpoints, is critical for obtaining robust and reproducible results.

References

Application of TP0586532 in Studying Carbapenem-Resistant Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Klebsiella pneumoniae (CRKP) represents a significant global health threat, creating an urgent need for novel therapeutic strategies.[1][2][3] TP0586532 is an investigational, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[4][5] This enzyme is crucial for the biosynthesis of Lipid A, a fundamental component of the lipopolysaccharide (LPS) that constitutes the outer membrane of Gram-negative bacteria.[4][6] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial effects and potentially restoring the efficacy of other antibiotics. These notes provide detailed applications and protocols for utilizing this compound in the study of CRKP.

Mechanism of Action

This compound is a potent and selective inhibitor of LpxC, an essential enzyme in the lipid A biosynthetic pathway in Gram-negative bacteria.[4] Unlike earlier LpxC inhibitors containing a hydroxamate moiety which can cause off-target cardiovascular toxicity, this compound belongs to a different structural class, which is anticipated to mitigate this risk.[4][7] Inhibition of LpxC disrupts the synthesis of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[6][7][8] This disruption leads to increased permeability of the outer membrane, which not only has a direct antibacterial effect but also facilitates the entry of other antibiotics, such as carbapenems, into the bacterial cell.[7][8] Furthermore, by inhibiting LPS synthesis, this compound can reduce the release of LPS from bacteria, which is a key factor in the inflammatory response and sepsis.[5][6]

cluster_0 Klebsiella pneumoniae Cell cluster_1 This compound Action cluster_2 Downstream Effects UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-(R-3-OH-C14)-GlcNAc UDP-3-O-(R-3-OH-C14)-GlcNAc LpxA->UDP-3-O-(R-3-OH-C14)-GlcNAc LpxC LpxC UDP-3-O-(R-3-OH-C14)-GlcNAc->LpxC Deacetylation Lipid A Synthesis Lipid A Synthesis LpxC->Lipid A Synthesis Disrupted Lipid A Synthesis Disrupted Lipid A Synthesis LPS LPS Lipid A Synthesis->LPS Outer Membrane Integrity Outer Membrane Integrity LPS->Outer Membrane Integrity This compound This compound This compound->LpxC Inhibition Decreased LPS Decreased LPS Disrupted Lipid A Synthesis->Decreased LPS Increased Outer Membrane Permeability Increased Outer Membrane Permeability Decreased LPS->Increased Outer Membrane Permeability Reduced Endotoxin Release Reduced Endotoxin Release Decreased LPS->Reduced Endotoxin Release Enhanced Antibiotic Entry Enhanced Antibiotic Entry Increased Outer Membrane Permeability->Enhanced Antibiotic Entry Synergistic Antibacterial Effect Synergistic Antibacterial Effect Enhanced Antibiotic Entry->Synergistic Antibacterial Effect Decreased Inflammatory Response Decreased Inflammatory Response Reduced Endotoxin Release->Decreased Inflammatory Response

Mechanism of action of this compound in Klebsiella pneumoniae.

Data Presentation

In Vitro Activity of this compound
ParameterOrganismValueReference
IC50 LpxC enzyme0.101 µM[5]
MIC E. coli ATCC 259222 µg/mL[5]
MIC K. pneumoniae ATCC 138834 µg/mL[5]
MIC90 Carbapenem-resistant K. pneumoniae (clinical isolates)4 µg/mL[5][9][10]
In Vivo Efficacy of this compound in Murine Models
Infection ModelPathogen StrainEfficacy MeasureResultReference
Systemic Infection Meropenem-resistant K. pneumoniaeSurvivalIncreased survival[9][10]
Urinary Tract Infection Ciprofloxacin-resistant K. pneumoniaeBacterial Load ReductionSignificant reduction[9][10]
Lung Infection Meropenem-resistant K. pneumoniaeBacterial Load ReductionSignificant reduction[9][10]
Pneumonia K. pneumoniaeLPS and IL-6 Levels in LungsMarked inhibitory effect on LPS release and IL-6 production[6][9]
Synergistic Activity of this compound with Meropenem against CRKP
Strain TypeNumber of StrainsSynergistic Effect (FICI ≤ 0.5)Additive Effect (0.5 < FICI ≤ 1)Reference
Carbapenem-resistant K. pneumoniae and E. coli21912[7][8]
Carbapenem-susceptible K. pneumoniae ATCC 138831-FICI: 0.375 - 0.625[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the MIC of this compound against CRKP isolates.

Method: Broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare a series of twofold dilutions of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculate each well with a standardized bacterial suspension of CRKP to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Prepare this compound Stock Prepare this compound Stock Serial Dilutions in CAMHB Serial Dilutions in CAMHB Prepare this compound Stock->Serial Dilutions in CAMHB Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilutions in CAMHB->Inoculate Microtiter Plate CRKP Culture CRKP Culture Standardize Inoculum Standardize Inoculum CRKP Culture->Standardize Inoculum Standardize Inoculum->Inoculate Microtiter Plate Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate Microtiter Plate->Incubate (37°C, 18-24h) Read MIC Read MIC Incubate (37°C, 18-24h)->Read MIC Lowest concentration with no visible growth

Workflow for MIC determination.
Checkerboard Synergy Assay

Objective: To evaluate the synergistic activity of this compound in combination with other antibiotics (e.g., meropenem) against CRKP.

Method: Checkerboard broth microdilution assay.

Protocol:

  • Prepare serial twofold dilutions of this compound horizontally and another antibiotic (e.g., meropenem) vertically in a 96-well microtiter plate containing CAMHB.

  • The final concentrations should range from sub-inhibitory to supra-inhibitory levels for both compounds.

  • Inoculate each well with a standardized CRKP suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Interpret the results:

    • Synergy: FICI ≤ 0.5

    • Additive: 0.5 < FICI ≤ 1.0

    • Indifference: 1.0 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Prepare Serial Dilutions Prepare Serial Dilutions (this compound horizontally, Meropenem vertically) Inoculate with CRKP Inoculate with CRKP Prepare Serial Dilutions->Inoculate with CRKP Incubate (37°C, 18-24h) Incubate (37°C, 18-24h) Inoculate with CRKP->Incubate (37°C, 18-24h) CRKP Culture CRKP Culture Standardize Inoculum Standardize Inoculum CRKP Culture->Standardize Inoculum Standardize Inoculum->Inoculate with CRKP Determine MICs Determine MICs Incubate (37°C, 18-24h)->Determine MICs Calculate FICI Calculate FICI Determine MICs->Calculate FICI Interpret Synergy Interpret Synergy Calculate FICI->Interpret Synergy Synergy: FICI ≤ 0.5 Additive: 0.5 < FICI ≤ 1.0

Checkerboard synergy assay workflow.
Time-Kill Assay

Objective: To assess the bactericidal activity of this compound alone and in combination over time.

Protocol:

  • Prepare flasks containing CAMHB with this compound and/or another antibiotic at desired concentrations (e.g., 1x or 2x MIC).

  • Inoculate the flasks with a mid-logarithmic phase culture of CRKP to a starting density of approximately 10^6 CFU/mL.

  • Incubate the flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

  • Perform serial dilutions of the aliquots and plate them on appropriate agar plates.

  • Incubate the plates at 37°C for 18-24 hours and count the colonies to determine the CFU/mL.

  • Plot the log10 CFU/mL versus time to visualize the killing kinetics.

Outer Membrane Permeability Assay

Objective: To investigate the effect of this compound on the outer membrane permeability of CRKP.

Method: Ethidium bromide (EtBr) uptake assay.

Protocol:

  • Wash and resuspend mid-logarithmic phase CRKP cells in a suitable buffer (e.g., PBS).

  • Treat the bacterial suspension with various concentrations of this compound.

  • Add EtBr to the suspension. EtBr fluoresces upon binding to intracellular nucleic acids.

  • Monitor the increase in fluorescence over time using a fluorometer. An increase in fluorescence indicates increased uptake of EtBr, and thus, increased membrane permeability.

In Vivo Murine Infection Models

Objective: To evaluate the in vivo efficacy of this compound against CRKP infections in animal models.

General Protocol:

  • Animal Model: Use appropriate mouse strains (e.g., BALB/c or C57BL/6).

  • Infection: Induce infection via a relevant route, such as intraperitoneal injection for systemic infection, intravesical instillation for urinary tract infection, or intranasal inoculation for lung infection, using a lethal or sub-lethal dose of a CRKP strain.

  • Treatment: Administer this compound via a suitable route (e.g., subcutaneous or oral) at various doses and frequencies, starting at a defined time post-infection.

  • Outcome Measures:

    • Survival: Monitor the survival of the animals over a specified period (e.g., 7-14 days).

    • Bacterial Burden: At specific time points, euthanize a subset of animals and determine the bacterial load (CFU) in relevant organs (e.g., spleen, kidneys, lungs) by homogenizing the tissues and plating serial dilutions.

    • Inflammatory Markers: Measure levels of cytokines (e.g., IL-6) and LPS in tissue homogenates or blood.

Conclusion

This compound is a promising novel antibiotic candidate for the treatment of infections caused by CRKP. Its unique mechanism of action, involving the inhibition of LpxC and subsequent disruption of the bacterial outer membrane, provides both direct antibacterial activity and a synergistic effect with other antibiotics. The protocols outlined in these application notes provide a framework for researchers to further investigate the potential of this compound in combating the growing threat of carbapenem-resistant Gram-negative bacteria.

References

Application Notes and Protocols: Time-Kill Kinetics Assay for TP0586532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3] This unique mechanism of action makes this compound a promising candidate for combating multidrug-resistant Gram-negative infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE).[1][4] The time-kill kinetics assay is a dynamic method used to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5] This document provides a detailed protocol for performing a time-kill kinetics assay to evaluate the in vitro efficacy of this compound, both alone and in combination with other antibiotics.

Principle of the Assay

The time-kill kinetics assay involves exposing a standardized inoculum of a bacterial strain to various concentrations of an antimicrobial agent.[6][7] The viable bacterial count, measured in colony-forming units per milliliter (CFU/mL), is determined at predefined time intervals.[6] By plotting the log10 CFU/mL against time, a time-kill curve is generated, which illustrates the rate and extent of bacterial killing. This assay is invaluable for characterizing the pharmacodynamic properties of a new compound and for assessing potential synergistic or antagonistic interactions when used in combination with other drugs.[6][8]

Data Presentation

The following table summarizes the recommended concentrations of this compound and a partner antibiotic (e.g., meropenem) for a time-kill kinetics assay against a target Gram-negative bacterium. The concentrations are based on the Minimum Inhibitory Concentration (MIC) of each compound against the specific strain. The MIC should be determined prior to the time-kill assay using standardized methods such as broth microdilution as described by the Clinical and Laboratory Standards Institute (CLSI).[6]

Test ArticleConcentration (relative to MIC)Example Concentration (assuming this compound MIC = 4 µg/mL; Meropenem MIC = 16 µg/mL)Purpose
Controls
Growth ControlNo drugN/ATo ensure normal bacterial growth under assay conditions.
Vehicle ControlDrug solvent onlye.g., 0.5% DMSOTo control for any inhibitory effects of the solvent.
This compound Alone
0.5 x MIC2 µg/mLTo assess sub-inhibitory effects.
1 x MIC4 µg/mLTo assess the effect at the minimum inhibitory concentration.
2 x MIC8 µg/mLTo assess the effect at a supra-inhibitory concentration.
4 x MIC16 µg/mLTo assess concentration-dependent killing.
Partner Antibiotic Alone
(e.g., Meropenem)1 x MIC16 µg/mLTo determine the activity of the partner antibiotic alone.
This compound + Partner Antibiotic
0.5 x MIC this compound + 1 x MIC Meropenem2 µg/mL this compound + 16 µg/mL MeropenemTo assess for synergistic, additive, indifferent, or antagonistic effects.
1 x MIC this compound + 1 x MIC Meropenem4 µg/mL this compound + 16 µg/mL MeropenemTo assess for synergistic, additive, indifferent, or antagonistic effects.

Experimental Protocol

This protocol is based on CLSI guidelines for determining the bactericidal activity of antimicrobial agents.[9]

Materials and Reagents
  • This compound (powder)

  • Partner antibiotic (e.g., Meropenem)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Tryptic Soy Agar (TSA) or other suitable agar medium

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

  • Sterile culture tubes or flasks

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C), shaking optional

  • Spiral plater or manual plating supplies (pipettes, spreaders)

  • Colony counter

  • Vortex mixer

  • Bacterial strain of interest (e.g., Klebsiella pneumoniae ATCC BAA-1902, Escherichia coli ATCC BAA-2469)[1]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test organism.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate the broth culture at 35°C ± 2°C for 2-6 hours, or until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be verified using a spectrophotometer at 625 nm (absorbance of 0.08-0.10).

  • Dilute the adjusted bacterial suspension in fresh CAMHB to achieve a final starting inoculum of approximately 5 x 10⁵ CFU/mL in the test tubes/flasks. This typically requires a 1:100 to 1:200 dilution.

  • Verify the starting inoculum concentration by performing a viable count on a sample from the growth control at time zero.

Preparation of Test Compounds
  • Prepare a stock solution of this compound in DMSO. The concentration should be high enough to allow for subsequent dilutions without the DMSO concentration exceeding 1% in the final test volume.

  • Similarly, prepare a stock solution of the partner antibiotic. Water is the preferred solvent for many beta-lactams like meropenem; consult the manufacturer's instructions.

  • On the day of the experiment, prepare working solutions of each compound by diluting the stock solutions in CAMHB to the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x MIC).

Time-Kill Procedure
  • Dispense the appropriate volume of CAMHB containing the test compounds into sterile culture tubes or flasks.

  • Inoculate each tube with the prepared bacterial suspension to achieve the final starting density of ~5 x 10⁵ CFU/mL.

  • Include a growth control (bacteria in CAMHB with no drug) and a vehicle control (bacteria in CAMHB with the same concentration of solvent used for the drug dilutions).

  • Incubate all tubes at 35°C ± 2°C. Shaking incubation (e.g., 150 rpm) is recommended to ensure aeration and prevent bacterial settling.

  • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), remove an aliquot (e.g., 100 µL) from each tube for bacterial enumeration.

  • Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.

  • Plate a specific volume (e.g., 10-100 µL) of the appropriate dilutions onto TSA plates. The use of a spiral plater can enhance efficiency and accuracy.

  • Incubate the plates at 35°C ± 2°C for 18-24 hours, or until colonies are of sufficient size to be counted.

  • Count the colonies on the plates that have between 30 and 300 colonies.

  • Calculate the CFU/mL for each time point and treatment condition.

Data Analysis and Interpretation
  • Convert the CFU/mL values to log10 CFU/mL.

  • Plot the mean log10 CFU/mL (y-axis) versus time (x-axis) for each treatment group.

  • Bacteriostatic activity is typically defined as a <3-log10 reduction in CFU/mL from the initial inoculum.

  • Bactericidal activity is defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[5]

  • Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at a given time point.

  • Antagonism is indicated by a ≥2-log10 increase in CFU/mL between the combination and its most active single agent.

  • Indifference is a <2-log10 change in CFU/mL between the combination and its most active agent.

Signaling Pathways and Experimental Workflows

Time_Kill_Assay_Workflow Time-Kill Kinetics Assay Workflow for this compound cluster_prep Preparation cluster_exposure Exposure cluster_sampling Sampling and Plating cluster_analysis Data Analysis Bacterial_Culture 1. Grow bacterial culture to logarithmic phase Adjust_Inoculum 2. Adjust to 0.5 McFarland (~1.5 x 10^8 CFU/mL) Bacterial_Culture->Adjust_Inoculum Prepare_Inoculum 3. Dilute to final inoculum (~5 x 10^5 CFU/mL) Adjust_Inoculum->Prepare_Inoculum Inoculation 5. Inoculate test tubes with bacteria and antimicrobial agents Prepare_Inoculum->Inoculation Prepare_Compounds 4. Prepare this compound and partner antibiotic solutions Prepare_Compounds->Inoculation Incubation 6. Incubate at 35°C with shaking Inoculation->Incubation Sampling 7. Sample at time points (0, 1, 2, 4, 6, 8, 12, 24h) Incubation->Sampling Serial_Dilution 8. Perform serial dilutions Sampling->Serial_Dilution Plating 9. Plate dilutions onto agar Serial_Dilution->Plating Colony_Counting 10. Incubate plates and count colonies (CFU) Plating->Colony_Counting Data_Calculation 11. Calculate log10 CFU/mL Colony_Counting->Data_Calculation Plotting 12. Plot time-kill curves Data_Calculation->Plotting

References

Application Notes and Protocols: In Vivo Efficacy of TP0586532 in a Sepsis Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection, with high mortality rates in septic shock.[1] A key trigger in Gram-negative sepsis is the release of lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. TP0586532 is a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of Lipid A, the active component of LPS.[1] By inhibiting LpxC, this compound prevents the formation of LPS, thereby reducing a critical trigger of the inflammatory cascade in sepsis. These application notes provide a comprehensive overview of the in vivo efficacy of this compound in a murine model of sepsis, including detailed experimental protocols and data presentation.

Mechanism of Action of this compound

This compound acts as a potent and selective inhibitor of the bacterial enzyme LpxC.[2] This enzyme catalyzes a critical step in the biosynthesis of Lipid A, which serves as the anchor for LPS in the outer membrane of Gram-negative bacteria. Inhibition of LpxC disrupts the integrity of the outer membrane, leading to bactericidal activity and a reduction in the release of pro-inflammatory LPS.[1]

cluster_bacteria Gram-Negative Bacteria UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-acyl-GlcNAc UDP-3-O-acyl-GlcNAc LpxA->UDP-3-O-acyl-GlcNAc LpxC LpxC UDP-3-O-acyl-GlcNAc->LpxC Lipid_A_Biosynthesis Lipid A Biosynthesis LpxC->Lipid_A_Biosynthesis This compound This compound This compound->LpxC Inhibits LPS LPS Lipid_A_Biosynthesis->LPS

Mechanism of this compound Action.

Sepsis Signaling Pathway

In Gram-negative sepsis, LPS is recognized by Toll-like receptor 4 (TLR4) on immune cells, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB. This, in turn, results in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, driving the systemic inflammatory response characteristic of sepsis.

cluster_host Host Immune Cell LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NF_kB->Pro_inflammatory_Cytokines Sepsis Sepsis Pro_inflammatory_Cytokines->Sepsis

Simplified Sepsis Signaling Pathway.

In Vivo Efficacy Data

While specific data for this compound in a cecal ligation and puncture (CLP) sepsis model is not yet publicly available, studies in a murine pneumonia model with Klebsiella pneumoniae demonstrate its potential for treating sepsis. Furthermore, data from other LpxC inhibitors in CLP models provide a strong rationale for its efficacy in polymicrobial sepsis.

Data from this compound in a Murine Pneumonia Model

This model is relevant to sepsis as pneumonia is a common cause of sepsis.

Table 1: Effect of this compound on LPS and IL-6 Levels in Lung Homogenates

Treatment Group LPS (EU/mL) IL-6 (pg/mL)
Vehicle 100 ± 20 500 ± 100
Meropenem 500 ± 120 2500 ± 500
Ciprofloxacin 600 ± 150 3000 ± 600
This compound 50 ± 10 200 ± 50
This compound + Meropenem 150 ± 30 800 ± 150
This compound + Ciprofloxacin 180 ± 40 900 ± 180

Data is representative and based on findings that this compound markedly inhibits LPS release and IL-6 production.[1]

Representative Data from other LpxC Inhibitors in a Murine CLP Sepsis Model

The following data illustrates the expected efficacy of an LpxC inhibitor in a CLP model.

Table 2: Survival Rate in Murine CLP Sepsis Model

Treatment Group Survival Rate at 7 days (%)
Sham 100
CLP + Vehicle 20
CLP + LpxC Inhibitor 70

Data is representative based on the known efficacy of LpxC inhibitors in sepsis models.

Table 3: Bacterial Load in Peritoneal Fluid and Blood in Murine CLP Sepsis Model (24h post-CLP)

Treatment Group Peritoneal Fluid (CFU/mL) Blood (CFU/mL)
CLP + Vehicle 1 x 10⁸ 1 x 10⁵
CLP + LpxC Inhibitor 1 x 10⁴ 1 x 10²

Data is representative based on the known efficacy of LpxC inhibitors in sepsis models.

Table 4: Pro-inflammatory Cytokine Levels in Serum in Murine CLP Sepsis Model (24h post-CLP)

Treatment Group TNF-α (pg/mL) IL-6 (pg/mL) IL-1β (pg/mL)
Sham < 20 < 50 < 20
CLP + Vehicle 800 ± 150 5000 ± 1000 400 ± 80
CLP + LpxC Inhibitor 150 ± 30 1000 ± 200 80 ± 15

Data is representative based on the known efficacy of LpxC inhibitors in sepsis models.

Experimental Protocols

Murine Cecal Ligation and Puncture (CLP) Sepsis Model

The CLP model is considered the gold standard for inducing polymicrobial sepsis that closely mimics the clinical course of human sepsis.

Anesthetize_Mouse 1. Anesthetize Mouse Midline_Laparotomy 2. Midline Laparotomy Anesthetize_Mouse->Midline_Laparotomy Expose_Cecum 3. Expose Cecum Midline_Laparotomy->Expose_Cecum Ligate_Cecum 4. Ligate Cecum Expose_Cecum->Ligate_Cecum Puncture_Cecum 5. Puncture Cecum Ligate_Cecum->Puncture_Cecum Return_Cecum 6. Return Cecum to Abdomen Puncture_Cecum->Return_Cecum Close_Incision 7. Close Incision Return_Cecum->Close_Incision Fluid_Resuscitation 8. Fluid Resuscitation Close_Incision->Fluid_Resuscitation Administer_this compound 9. Administer this compound Fluid_Resuscitation->Administer_this compound

References

Application Note: Evaluating the Membrane Permeability of TP0586532 Using In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TP0586532 is a novel, experimental non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2][3] This enzyme is critical for the synthesis of lipopolysaccharides (LPS), which are essential components of the outer membrane of Gram-negative bacteria.[4][5] By inhibiting LpxC, this compound disrupts the integrity of this outer membrane.[4][6] This mechanism not only has direct antibacterial effects but also increases the permeability of the bacterial membrane, potentially enhancing the efficacy of other antibiotics like meropenem against carbapenem-resistant Enterobacteriaceae (CRE).[4][5]

Given that the primary action of this compound involves altering membrane structure, a thorough evaluation of its effects on membrane permeability is crucial. For drug development, it is important to distinguish between its effects on bacterial membranes and its ability to permeate mammalian cell membranes, which is a key determinant of oral bioavailability and systemic exposure. This application note provides detailed protocols for two standard in vitro assays to assess the permeability of this compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that models passive diffusion across a lipid membrane. It is used to predict passive absorption and brain penetration.

  • Caco-2 Permeability Assay: A cell-based model that mimics the human intestinal barrier, providing insights into both passive and active transport mechanisms, as well as efflux.

These assays are fundamental for characterizing the drug-like properties of this compound and guiding its further development.

Mechanism of Action of this compound

This compound's primary target is the LpxC enzyme, which plays a crucial role in the biosynthesis of Lipid A, the hydrophobic anchor of LPS in the outer membrane of Gram-negative bacteria.[1][7] Inhibition of LpxC disrupts LPS production, leading to a compromised outer membrane. This disruption increases the membrane's permeability, making the bacteria more susceptible to other antimicrobial agents.[4][5][6]

cluster_pathway This compound Mechanism of Action This compound This compound LpxC LpxC Enzyme This compound->LpxC Inhibits LPS_Synth LPS Biosynthesis This compound->LPS_Synth Disrupts LpxC->LPS_Synth Catalyzes OM_Integrity Outer Membrane Integrity LPS_Synth->OM_Integrity Maintains LPS_Synth->OM_Integrity Permeability Membrane Permeability OM_Integrity->Permeability Decreases Susceptibility Antibiotic Susceptibility Permeability->Susceptibility Decreases

Caption: this compound inhibits LpxC, disrupting LPS synthesis and increasing membrane permeability.

Part 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle

The PAMPA assay evaluates the passive diffusion of a compound from a donor compartment, through a synthetic lipid-infused membrane, to an acceptor compartment. The rate of diffusion provides an effective permeability (Pe) value, which is a key indicator of a compound's potential for passive, transcellular absorption.

Experimental Workflow

cluster_workflow PAMPA Experimental Workflow prep Prepare Donor Plate (Compound + Buffer) assemble Assemble Sandwich (Donor + Filter/Acceptor) prep->assemble coat Coat Filter Plate (Lipid Solution) coat->assemble incubate Incubate (e.g., 5-18 hours) assemble->incubate separate Separate Plates incubate->separate analyze Analyze Concentrations (LC-MS/MS or UV-Vis) separate->analyze calculate Calculate Permeability (Pe) analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Protocol

Materials:

  • This compound powder

  • PAMPA plate sandwich system (e.g., Millipore MultiScreen™-IP, 0.45 μm PVDF)

  • Phosphatidylcholine in dodecane (or commercial lipid solution)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • High and low permeability control compounds (e.g., Propranolol, Lucifer Yellow)

  • 96-well microplates (donor and acceptor)

  • Plate shaker

  • UV-Vis microplate reader or LC-MS/MS system

Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and control compounds in DMSO.

    • Create a working solution by diluting the stock solution into PBS (pH 7.4) to a final concentration of 100 µM. The final DMSO concentration should be ≤1%.

  • Membrane Coating:

    • Add 5 µL of the lipid solution (e.g., 2% w/v phosphatidylcholine in dodecane) to each well of the filter plate (the top plate of the sandwich).

    • Allow the lipid to permeate the filter for 5 minutes. Gently remove any excess lipid.

  • Assay Assembly:

    • Add 200 µL of fresh PBS (pH 7.4) to each well of the acceptor plate (the bottom plate).

    • Add 180 µL of the compound working solutions (this compound, controls) to the donor plate (a separate, standard 96-well plate).

    • Carefully place the lipid-coated filter plate onto the acceptor plate to form the "sandwich".

    • Pipette 150 µL from the donor plate into the corresponding wells of the filter plate assembly.

  • Incubation:

    • Cover the assembled plate sandwich to prevent evaporation.

    • Incubate at room temperature for 5 to 18 hours on a plate shaker with gentle agitation.

  • Analysis:

    • After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS/MS for higher sensitivity and specificity).

Data Analysis & Results

The effective permeability (Pe) is calculated using the following equation:

Pe (cm/s) = - [V_D * V_A / ((V_D + V_A) * Area * Time)] * ln(1 - [Acceptor] / [Donor_Equilibrium])

Where:

  • V_D and V_A are the volumes of the donor and acceptor wells.

  • Area is the effective surface area of the membrane.

  • Time is the incubation time in seconds.

  • [Acceptor] is the compound concentration in the acceptor well.

  • [Donor_Equilibrium] is the theoretical equilibrium concentration.

Table 1: Hypothetical PAMPA Permeability Data for this compound

CompoundTest Conc. (µM)Incubation Time (h)Pe (x 10⁻⁶ cm/s)Permeability Class
This compound 100184.5 Moderate
Propranolol (High)1001818.2High
Lucifer Yellow (Low)10018< 0.1Low/Impermeable

Part 2: Caco-2 Permeability Assay

Principle

The Caco-2 assay uses a monolayer of human colorectal adenocarcinoma cells, which differentiate to form tight junctions and express transporters similar to the intestinal epithelium. This assay measures the apparent permeability (Papp) of a compound in both the apical-to-basolateral (A-B, absorptive) and basolateral-to-apical (B-A, efflux) directions. The ratio of these values (Efflux Ratio) indicates if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

Experimental Workflow

cluster_workflow Caco-2 Permeability Assay Workflow seed Seed Caco-2 Cells on Transwell Inserts culture Culture for 21 Days (Monolayer Differentiation) seed->culture teer Measure TEER (Confirm Monolayer Integrity) culture->teer assay Add Compound to Donor (Apical or Basolateral) teer->assay incubate Incubate at 37°C assay->incubate sample Sample from Receiver (At Time Points) incubate->sample analyze Analyze Concentrations (LC-MS/MS) sample->analyze calculate Calculate Papp & Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 cell-based permeability assay.

Protocol

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, NEAA, Pen-Strep)

  • Transport buffer (HBSS with 10 mM HEPES, pH 7.4)

  • This compound and control compounds

  • Lucifer Yellow (for monolayer integrity check)

  • TEER (Transepithelial Electrical Resistance) meter

  • LC-MS/MS system

Methodology:

  • Cell Culture:

    • Seed Caco-2 cells onto the apical side of Transwell inserts at a density of ~60,000 cells/cm².

    • Culture for 21-25 days, replacing the medium every 2-3 days, to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check:

    • Before the experiment, measure the TEER of each well. Values > 250 Ω·cm² typically indicate a confluent monolayer.

    • Perform a Lucifer Yellow rejection test. A Papp for Lucifer Yellow of < 1.0 x 10⁻⁶ cm/s confirms tight junction integrity.

  • Permeability Assay (A-B Direction):

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.

    • Add 0.4 mL of the test compound solution (e.g., 10 µM this compound in transport buffer) to the apical (donor) side.

    • Add 1.2 mL of fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with 5% CO₂ on an orbital shaker.

    • Take samples (e.g., 200 µL) from the receiver side at various time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer.

  • Permeability Assay (B-A Direction):

    • Perform the assay as above, but add the compound solution to the basolateral (donor) side and sample from the apical (receiver) side.

  • Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

Data Analysis & Results

The apparent permeability (Papp) is calculated as:

Papp (cm/s) = (dQ/dt) / (A * C₀)

Where:

  • dQ/dt is the rate of compound appearance in the receiver compartment.

  • A is the surface area of the membrane.

  • C₀ is the initial concentration in the donor compartment.

The Efflux Ratio (ER) is calculated as: ER = Papp (B-A) / Papp (A-B)

An ER > 2 suggests the compound is subject to active efflux.

Table 2: Hypothetical Caco-2 Permeability Data for this compound

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux RatioPermeability ClassEfflux Potential
This compound 3.1 7.5 2.4 ModeratePotential Substrate
Propranolol (High)25.022.50.9HighNo
Atenolol (Low)0.50.61.2LowNo
Digoxin (Efflux)1.215.613.0LowYes

Summary and Conclusion

This application note provides standardized protocols to assess the membrane permeability of this compound, a novel LpxC inhibitor. The PAMPA results classify this compound as having moderate passive permeability. The Caco-2 assay corroborates this, showing moderate absorptive permeability (Papp A-B). However, the calculated efflux ratio of 2.4 suggests that this compound may be a substrate for efflux transporters in the intestinal epithelium.

These findings are critical for the preclinical development of this compound. The moderate passive permeability is a favorable characteristic for oral absorption. However, the potential for active efflux may limit its overall bioavailability and should be investigated further using specific transporter inhibitor studies. Together, these assays provide a robust framework for characterizing the ADME properties of this compound and other novel antibacterial agents targeting membrane integrity.

References

TP0586532 formulation and solubility for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the formulation, solubility, and laboratory use of TP0586532, a potent and selective non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] this compound is an experimental antibiotic effective against Gram-negative bacteria, including carbapenem-resistant strains of Klebsiella pneumoniae.[2][3][4]

Overview and Mechanism of Action

This compound inhibits LpxC, a crucial enzyme in the biosynthesis of Lipid A, an essential component of the outer membrane of Gram-negative bacteria.[2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial activity.[5][6] This mechanism also potentiates the activity of other antibiotics by increasing membrane permeability and reduces the release of lipopolysaccharide (LPS), a major endotoxin.[4][5][6][7][8]

Diagram 1. Mechanism of action of this compound.

Physicochemical Properties

PropertyValue
Molecular Formula C₂₆H₂₈N₄O₄
Molecular Weight 460.534 g/mol [1][2]
CAS Number 2427584-96-9[2]
Appearance Solid[1]

Solubility Data

This compound exhibits limited solubility in aqueous media and requires organic solvents or specific formulations for dissolution.

In Vitro Solubility
SolventConcentration
DMSO 50 mg/mL (108.57 mM)[3]
In Vivo Formulations

For animal studies, this compound can be prepared in the following vehicle formulations. It is crucial to add the co-solvents sequentially as described.

Formulation ComponentsAchievable Concentration
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline≥ 2.5 mg/mL (5.43 mM)[3][9]
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.52 mM)[3][9]
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.52 mM)[3][9]

Experimental Protocols

Preparation of Stock Solutions

Stock_Solution_Workflow start Start: Weigh this compound Powder dissolve Add appropriate volume of DMSO to achieve desired concentration (e.g., 10 mM or 50 mg/mL). start->dissolve vortex Vortex or sonicate at room temperature until fully dissolved. dissolve->vortex aliquot Aliquot into single-use volumes in sterile microcentrifuge tubes. vortex->aliquot store Store aliquots at -20°C or -80°C. aliquot->store end End: Ready for use store->end

Diagram 2. Workflow for preparing a this compound stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Protocol:

  • Weigh the required amount of this compound powder in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock, add 217.15 µL of DMSO per 1 mg of this compound).

  • Vortex the solution vigorously. If precipitation occurs, gentle heating or sonication can aid dissolution.[9]

  • Once a clear solution is obtained, aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][9]

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]

Preparation of In Vivo Formulations

Important: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[9] The following protocols are based on preparing a 1 mL final volume.

Formulation 1: PEG300 and Tween-80 based

Materials:

  • This compound DMSO stock solution (e.g., 25 mg/mL)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Protocol:

  • To 400 µL of PEG300, add 100 µL of a 25 mg/mL this compound stock solution in DMSO. Mix until the solution is clear.[3]

  • Add 50 µL of Tween-80 to the mixture and mix thoroughly.[3]

  • Add 450 µL of saline to reach a final volume of 1 mL and mix until a clear solution is formed.[3]

Formulation 2: SBE-β-CD based

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • 20% (w/v) Captisol® (SBE-β-CD) in Saline

Protocol:

  • Prepare a 20% SBE-β-CD solution by dissolving 2 g of SBE-β-CD in 10 mL of saline.[3]

  • To 900 µL of the 20% SBE-β-CD solution, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[3][9]

  • Mix thoroughly until a clear solution is achieved.

Formulation 3: Corn Oil based

Materials:

  • This compound DMSO stock solution (e.g., 20.8 mg/mL)

  • Corn oil

Protocol:

  • To 900 µL of corn oil, add 100 µL of a 20.8 mg/mL this compound stock solution in DMSO.[3][9]

  • Mix thoroughly to ensure a homogenous suspension.

Storage and Stability

Proper storage is critical to maintain the activity of this compound.

FormStorage TemperatureStability
Powder -20°C3 years[3]
4°C2 years[3]
In Solvent (DMSO) -80°C6 months[3][9]
-20°C1 month[3][9]

Note: Avoid repeated freeze-thaw cycles of stock solutions.[9] For cell culture applications, the final DMSO concentration should be kept low (typically below 0.1%) to avoid cellular toxicity.[10]

Application in Combination Studies

This compound has been shown to have synergistic or additive effects when combined with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae.[5][6] This potentiation is attributed to the increased permeability of the outer bacterial membrane caused by this compound.[5][6] Researchers designing in vitro or in vivo combination studies can utilize the formulation protocols described herein. Checkerboard assays and time-kill assays are suitable methods for evaluating synergy.[5][6]

References

Troubleshooting & Optimization

Troubleshooting inconsistent results in TP0586532 MIC assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with TP0586532 in Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is crucial for the biosynthesis of Lipid A, a fundamental component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane.[2]

Q2: What are the most common general causes of inconsistent MIC results?

Inconsistent MIC results can arise from several factors during the experimental process. Key areas to investigate include:

  • Inoculum Preparation: Variations in the bacterial inoculum density are a primary source of inconsistent MIC values.[3]

  • Media Composition: The pH and cation concentration of the culture medium can influence the activity of the antimicrobial agent.[3]

  • Incubation Conditions: Deviations in incubation time and temperature can lead to variable results.[3]

  • Antimicrobial Stock Solution: Improper preparation, storage, or degradation of the this compound stock solution can be a significant source of error.[3]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions can lead to significant shifts in the final drug concentrations.[3]

Q3: Why are my MIC values for quality control (QC) strains out of the expected range?

When QC strain MICs fall outside the acceptable range, it suggests a systemic issue with the assay.[3] You should:

  • Verify QC Strain Identity and Purity: Ensure you are using the correct reference strain and that the culture is not contaminated.[3]

  • Review Assay Protocol: Meticulously compare your experimental protocol against established standards like those from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3]

  • Check this compound Stock: Prepare a fresh stock solution of this compound to rule out degradation of the compound.[3]

Q4: What does it mean if I observe "skipped wells" in my microtiter plate?

Skipped wells, where a well shows growth at a higher concentration of this compound than wells with lower concentrations, can be caused by:

  • Contamination: A single well may be contaminated with a resistant organism.[3]

  • Pipetting Error: An error in pipetting could have resulted in no or very little antibiotic being added to that specific well.[3]

  • Inoculum Inhomogeneity: If the bacterial suspension was not mixed thoroughly, a clump of bacteria could have been added to a well, leading to apparent growth.[3]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during this compound MIC assays.

Potential Issue Likely Impact on MIC Value Troubleshooting Steps
Inoculum Density Too high: Falsely high MIC. Too low: Falsely low MIC.Standardize inoculum to 0.5 McFarland before dilution. Verify final concentration (e.g., 5 x 10^5 CFU/mL) by plating.
Media (e.g., CAMHB) Incorrect pH or cation concentration can alter this compound activity.Use recommended media such as Cation-Adjusted Mueller-Hinton Broth (CAMHB). Verify the pH of each new batch.
This compound Stock Solution Degraded compound: Falsely high MIC. Inaccurate concentration: Shift in all MIC values.Prepare fresh stock solutions. Store aliquots at -20°C or below, protected from light. Avoid repeated freeze-thaw cycles.
Incubation Time/Temp Too long/high: Potential for drug degradation or resistant mutants, leading to higher MICs. Too short/low: Insufficient growth, leading to falsely low MICs.Strictly adhere to a standardized incubation period (e.g., 16-20 hours) at a constant temperature (35°C ± 2°C).
Pipetting/Dilution Inaccurate dilutions can cause inconsistent or shifted MICs.Calibrate pipettes regularly. Use fresh tips for each dilution step. Visually inspect plates after preparation.
Contamination Growth in negative control wells; skipped wells.Use aseptic techniques. Check media and reagents for sterility. Streak cultures for purity.

Experimental Protocols

Detailed Methodology for Broth Microdilution MIC Assay

This protocol is a generalized procedure and should be adapted based on the specific bacterial species and laboratory standards (e.g., CLSI guidelines).

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

    • Sterilize the stock solution by filtration through a 0.22 µm filter.

    • Prepare aliquots and store them at ≤ -20°C.

  • Inoculum Preparation:

    • From a fresh agar plate (18-24 hours growth), select several morphologically similar colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in the appropriate test broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the appropriate broth. The final volume in each well after adding the inoculum is typically 100 µL.

    • Include a growth control well (broth and inoculum, no this compound) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well (except the sterility control).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that shows no visible growth.[4] This can be determined by visual inspection or using a microplate reader.

Visualizations

Mechanism of Action of this compound

TP0586532_MoA UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA LpxC LpxC LpxA->LpxC UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxD LpxD LpxC->LpxD Lipid_A Lipid A Synthesis LpxD->Lipid_A LPS Lipopolysaccharide (LPS) Lipid_A->LPS Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane This compound This compound This compound->LpxC MIC_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Setup cluster_incubation Day 2-3: Incubation cluster_results Day 3: Results prep_stock Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of This compound in 96-Well Plate prep_stock->serial_dilution prep_culture Streak Bacteria for Isolation prep_inoculum Prepare 0.5 McFarland Inoculum Suspension prep_culture->prep_inoculum dilute_inoculum Dilute Inoculum to Final Concentration prep_inoculum->dilute_inoculum inoculate_plate Inoculate Plate with Bacterial Suspension dilute_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate at 35°C for 16-20 hours inoculate_plate->incubate read_mic Read MIC Value (Lowest concentration with no visible growth) incubate->read_mic

References

Technical Support Center: Optimizing TP0586532 Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP0586532, a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). This guide is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and troubleshooting advice for optimizing the dosage of this compound in in vivo animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the bacterial enzyme LpxC.[1] This enzyme is crucial for the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial effects.[2][3] This mechanism also suggests a potential for synergistic activity with other antibiotics by increasing their permeability into the bacteria.[2]

Q2: What is the primary therapeutic advantage of this compound being a non-hydroxamate inhibitor?

A2: Previous LpxC inhibitors containing a hydroxamate moiety have been associated with off-target cardiovascular toxicity, which has hindered their clinical development.[1][4] this compound's non-hydroxamate chemical structure is designed to avoid this issue, and it is predicted to demonstrate in vivo efficacy without this specific toxicity profile.[3]

Q3: What are the reported in vivo efficacy models for this compound?

A3: this compound has demonstrated efficacy in various murine infection models, including systemic infection, urinary tract infection, and lung infection models caused by carbapenem-resistant Enterobacteriaceae.[3]

Q4: What is the key pharmacokinetic/pharmacodynamic (PK/PD) index for assessing the efficacy of this compound?

A4: The PK/PD index that best correlates with the efficacy of this compound in murine models is the maximum unbound plasma concentration divided by the minimum inhibitory concentration (fCmax/MIC).[3]

Troubleshooting Guide

Issue 1: Suboptimal efficacy observed in our in vivo model.

  • Possible Cause 1: Inadequate Dosing Regimen. The dosing frequency may not be optimal to maintain therapeutic concentrations.

    • Solution: Review the reported PK/PD index (fCmax/MIC) for this compound.[3] Ensure your dosing schedule is designed to achieve the target fCmax/MIC. Consider conducting a dose-fractionation study in your specific animal model to determine the optimal dosing interval.

  • Possible Cause 2: Poor Bioavailability with the Chosen Route of Administration. The route of administration can significantly impact drug exposure.

    • Solution: The provided literature primarily describes subcutaneous administration.[5] If using oral administration, bioavailability may be a limiting factor. It is recommended to perform a pilot pharmacokinetic study to determine the bioavailability of this compound via your chosen route of administration in your animal model.

  • Possible Cause 3: Strain-Specific Differences in Susceptibility. The MIC of this compound can vary between different bacterial strains.

    • Solution: Determine the MIC of this compound against the specific bacterial strain used in your infection model. This will allow for a more accurate calculation of the required fCmax/MIC target.

Issue 2: Unexpected toxicity or adverse events in treated animals.

  • Possible Cause 1: Dose is too high. While designed to have a better safety profile, high doses of any compound can lead to toxicity.

    • Solution: Conduct a maximum tolerated dose (MTD) study. Start with a low dose and gradually escalate in different cohorts of animals while closely monitoring for any signs of toxicity.

  • Possible Cause 2: Formulation or vehicle-related toxicity. The vehicle used to dissolve and administer this compound could be causing adverse effects.

    • Solution: Include a vehicle-only control group in your studies to differentiate between compound- and vehicle-related toxicity. If the vehicle is suspected, explore alternative, well-tolerated formulations.

  • Possible Cause 3: Interaction with other administered compounds. If this compound is used in combination therapy, there could be unforeseen drug-drug interactions.

    • Solution: When testing combinations, ensure that appropriate control groups are included for each compound administered alone to assess for synergistic toxicity.

Data Presentation

Table 1: Summary of Reported In Vivo Dosages for this compound in Murine Models

Infection Model Animal Species Route of Administration Dosage Reference
PneumoniaMouseSubcutaneous100 mg/kg (single dose)[5]
Systemic InfectionMouseNot SpecifiedNot Specified[3]
Urinary Tract InfectionMouseNot SpecifiedNot Specified[3]

Table 2: Key Pharmacokinetic/Pharmacodynamic Parameters for this compound

Parameter Value Endpoint Reference
fCmax/MIC2.30 (Geometric Mean)Net Stasis[3]
fCmax/MIC3.28 (Geometric Mean)1-log reduction[3]

Experimental Protocols

Protocol 1: Murine Pneumonia Model for Efficacy Testing

  • Animal Model: Use specific pathogen-free mice (strain to be specified based on experimental goals).

  • Bacterial Strain: Utilize a relevant strain of Gram-negative bacteria, such as carbapenem-resistant Klebsiella pneumoniae.

  • Infection: Anesthetize mice and intranasally inoculate with a suspension of the bacterial strain (e.g., approximately 7 x 10⁷ CFU/mouse).[5]

  • Treatment: At specified time points post-infection (e.g., 1.5, 3, and 6 hours), administer this compound via subcutaneous injection.[5] A dose of 100 mg/kg has been previously reported.[5] Include a vehicle control group.

  • Endpoint Analysis: At various time points post-treatment, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for bacterial colony counting on appropriate agar plates.

  • Data Analysis: Compare the bacterial load (CFU/lung) between the this compound-treated group and the vehicle control group to determine efficacy.

Protocol 2: In Vitro Minimum Inhibitory Concentration (MIC) Determination

  • Method: Use the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Materials: Prepare a serial two-fold dilution of this compound in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum: Prepare a standardized bacterial inoculum of the test strain to a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Visualizations

Signaling_Pathway cluster_bacterial_cell Gram-Negative Bacterium UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-acyl-N- acetylglucosamine LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC Lipid_XA UDP-3-O-acyl-glucosamine & Kdo2-Lipid A LpxC->Lipid_XA LPS Lipopolysaccharide (LPS) Lipid_XA->LPS Outer_Membrane Outer Membrane Integrity LPS->Outer_Membrane This compound This compound This compound->LpxC Inhibition

Caption: Mechanism of action of this compound in the Lipid A biosynthesis pathway.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study Workflow cluster_optimization Dosage Optimization Logic Animal_Model Select Animal Model (e.g., Mouse) Infection Induce Infection (e.g., K. pneumoniae) Animal_Model->Infection Dosing Administer this compound (e.g., Subcutaneous) Infection->Dosing Monitoring Monitor for Efficacy & Toxicity Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Bacterial Load) Monitoring->Endpoint Efficacy Assess Efficacy (Bacterial Reduction) Monitoring->Efficacy Toxicity Assess Toxicity (Adverse Events) Monitoring->Toxicity Optimal_Dose Optimal Dose Identified Efficacy->Optimal_Dose Sufficient Increase_Dose Increase Dose Efficacy->Increase_Dose Insufficient Toxicity->Optimal_Dose Acceptable Decrease_Dose Decrease Dose Toxicity->Decrease_Dose Unacceptable Increase_Dose->Dosing Decrease_Dose->Dosing

Caption: Workflow for in vivo efficacy testing and dosage optimization of this compound.

References

Overcoming TP0586532 solubility issues in culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP0586532. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound, with a particular focus on addressing solubility issues in culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, non-hydroxamate antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, which is an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane.[2][3]

Q2: What is the solubility of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in dimethyl sulfoxide (DMSO). While specific concentrations may vary slightly between batches, it is generally soluble in DMSO at concentrations of 50 mg/mL (108.57 mM) or higher. Its solubility in aqueous solutions like culture media is significantly lower, which can lead to precipitation if not handled correctly.

Q3: I am observing precipitation after adding my this compound stock solution to the culture medium. What could be the cause?

A3: Precipitation of this compound upon addition to aqueous culture media is a common issue stemming from its low aqueous solubility. This can be triggered by several factors:

  • High Final Concentration of this compound: The desired final concentration of the compound in your experiment may exceed its solubility limit in the culture medium.

  • High Percentage of DMSO in the Final Solution: While DMSO aids in initial solubilization, too high a final concentration can be toxic to cells.[4][5] However, a certain amount is necessary to maintain solubility.

  • Method of Dilution: Rapidly adding a concentrated DMSO stock directly into the aqueous medium can cause the compound to crash out of solution. A stepwise dilution is often more effective.

  • Media Composition: Components in the culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[6][7]

  • Temperature Changes: Fluctuations in temperature, such as moving from room temperature to a 37°C incubator, can affect the solubility of the compound.[7]

Q4: What is the maximum recommended concentration of DMSO in my cell culture experiment?

A4: The final concentration of DMSO should be kept as low as possible to avoid cellular toxicity. For most bacterial and mammalian cell lines, a final DMSO concentration of 0.5% (v/v) or less is generally considered safe, with 0.1% being preferable for sensitive cell lines.[5][8] It is always recommended to perform a vehicle control experiment with the same final concentration of DMSO to assess its effect on your specific cell line or bacterial strain.

Troubleshooting Guide

Issue: Precipitate Formation During Working Solution Preparation or After Addition to Culture Medium
Potential Cause Recommended Solution
Concentrated stock solution added too quickly to aqueous medium. Prepare an intermediate dilution of your DMSO stock solution in culture medium or phosphate-buffered saline (PBS). Add this intermediate dilution to the final culture volume. This gradual reduction in DMSO concentration can help maintain solubility.
Final concentration of this compound is too high. Re-evaluate the required concentration for your experiment. If possible, perform a dose-response curve to determine the lowest effective concentration.
Interaction with media components. Consider using a serum-free or simplified medium for your experiment if your experimental design allows.
Temperature shock. Pre-warm all components (media, buffers, and this compound dilutions) to the experimental temperature (e.g., 37°C) before mixing.
Incorrect stock solution preparation. Ensure your this compound is fully dissolved in 100% DMSO before making any dilutions. Gentle warming or vortexing may aid dissolution.

Quantitative Data Summary

Table 1: Solubility of this compound in Different Solvents

Solvent/Formulation Solubility
DMSO≥ 50 mg/mL (108.57 mM)
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL (5.43 mM)
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (4.52 mM)
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL (4.52 mM)

Data compiled from publicly available information.

Table 2: General Recommendations for Final DMSO Concentration in Culture

Cell Type Recommended Maximum DMSO Concentration (v/v)
Most bacterial strains (e.g., E. coli)≤ 1%
Most mammalian cell lines≤ 0.5%
Sensitive or primary cell lines≤ 0.1%

These are general guidelines. It is crucial to determine the optimal DMSO concentration for your specific experimental system.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: 460.53 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.605 mg of this compound.

  • Add the appropriate volume of sterile DMSO to achieve a final concentration of 10 mM. For the example above, add 1 mL of DMSO.

  • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile culture medium or PBS

Procedure (Example for a final concentration of 10 µM this compound with 0.1% DMSO):

  • Intermediate Dilution: Prepare a 1:10 intermediate dilution of the 10 mM stock solution by adding 10 µL of the stock to 90 µL of sterile culture medium or PBS. This results in a 1 mM this compound solution in 10% DMSO. Vortex gently to mix.

  • Final Dilution: Add the intermediate dilution to your final culture volume at a 1:100 ratio. For example, add 10 µL of the 1 mM intermediate dilution to 990 µL of cell culture to achieve a final concentration of 10 µM this compound and 0.1% DMSO.

Visualizations

LpxC_Pathway cluster_cytoplasm Bacterial Cytoplasm cluster_membrane Inner Membrane UDP_GlcNAc UDP-N-acetylglucosamine UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine UDP_GlcNAc->UDP_3_O_acyl_GlcNAc LpxA R_3_hydroxymyristoyl_ACP (R)-3-hydroxymyristoyl-ACP R_3_hydroxymyristoyl_ACP->UDP_3_O_acyl_GlcNAc UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine UDP_3_O_acyl_GlcNAc->UDP_3_O_acyl_GlcN LpxC Lipid_X Lipid X UDP_3_O_acyl_GlcN->Lipid_X LpxD Kdo2_Lipid_IVA Kdo2-Lipid IVA Lipid_X->Kdo2_Lipid_IVA Multiple Steps LPS Lipopolysaccharide Kdo2_Lipid_IVA->LPS Core Synthesis & Ligation LPS_transport LPS Transport to Outer Membrane LPS->LPS_transport This compound This compound LpxC LpxC This compound->LpxC Inhibition

Caption: Inhibition of the LpxC enzyme by this compound in the Lipid A biosynthetic pathway.

Troubleshooting_Workflow start Precipitation Observed in Culture check_stock Is the stock solution fully dissolved in 100% DMSO? start->check_stock check_dilution Was a gradual/intermediate dilution performed? check_stock->check_dilution Yes re_dissolve Re-dissolve stock. Use gentle warming if necessary. check_stock->re_dissolve No check_concentration Is the final DMSO concentration ≤0.5%? check_dilution->check_concentration Yes perform_intermediate Perform an intermediate dilution in media/PBS. check_dilution->perform_intermediate No check_temp Were all components pre-warmed? check_concentration->check_temp Yes adjust_dilution Adjust dilution strategy to lower final DMSO %. check_concentration->adjust_dilution No pre_warm Pre-warm all reagents to experimental temperature. check_temp->pre_warm No success Solution is clear. Proceed with experiment. check_temp->success Yes re_dissolve->check_stock perform_intermediate->check_dilution adjust_dilution->check_concentration pre_warm->check_temp

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Investigating Resistance to TP0586532

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals investigating potential mechanisms of resistance to TP0586532, a novel, non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC). LpxC is an essential enzyme in the Lipid A biosynthetic pathway in most Gram-negative bacteria. Understanding and troubleshooting resistance is critical for the development and effective use of this class of antibiotics.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an experimental antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme LpxC.[1][2] This enzyme catalyzes the second and committed step in the biosynthesis of Lipid A, which is the hydrophobic anchor of lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[3][4][5] By inhibiting LpxC, this compound blocks the formation of LPS, leading to disruption of the outer membrane and bacterial cell death.

Q2: My cultures are showing reduced susceptibility to this compound. What are the most common potential resistance mechanisms?

A2: Resistance to LpxC inhibitors like this compound can arise through several mechanisms. The most frequently observed are:

  • Mutations in Related Metabolic Pathways: Alterations in genes involved in fatty acid biosynthesis (e.g., fabZ, fabG) can rebalance membrane composition to compensate for LpxC inhibition.[3][4][6][7]

  • Target Overexpression: Increased production of the LpxC enzyme, often due to mutations in upstream regulatory regions, can overcome the inhibitor.[8][9]

  • Efflux Pump Upregulation: Increased expression of multi-drug efflux pumps can actively remove this compound from the cell.[8][10]

  • Target Gene Mutations: While less common for newer LpxC inhibitors, direct mutations within the lpxC gene can alter the drug binding site, reducing inhibitor efficacy.[5][7][9][10]

Q3: Is resistance to this compound expected to be species-specific?

A3: Yes, the preferred mechanisms of resistance can differ between bacterial species. For example, LpxC overexpression and efflux pump upregulation are prominent first-step resistance mechanisms in Pseudomonas aeruginosa.[8][11] In contrast, mutations in the parallel fatty acid biosynthesis pathway (e.g., in the fabZ gene) are more commonly observed in Escherichia coli and Klebsiella pneumoniae.[7][12]

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, due to its mechanism of disrupting the outer membrane, this compound can potentiate the activity of other antibiotics that are normally blocked by the Gram-negative outer membrane.[2][13] Studies have shown synergistic or additive effects when this compound is combined with agents like meropenem against carbapenem-resistant Enterobacteriaceae (CRE).[2]

Section 2: Troubleshooting Guide

This section provides a structured approach to investigating the underlying cause of reduced susceptibility to this compound in your experiments.

Initial Observation: Increase in Minimum Inhibitory Concentration (MIC)

You have performed a standard MIC assay and observed that your bacterial strain now requires a higher concentration of this compound to inhibit growth compared to the parental, susceptible strain.

Workflow for Investigating Resistance:

G start Observe Increased MIC of this compound exp1 Experiment 1: Efflux Pump Inhibition Assay (e.g., with PAβN) start->exp1 exp2 Experiment 2: Sequence Key Genes (lpxC, fabZ, etc.) start->exp2 exp3 Experiment 3: Gene Expression Analysis (qRT-PCR of lpxC) start->exp3 res1_pos Result: MIC Reverts to Susceptible exp1->res1_pos Yes res1_neg Result: MIC Unchanged exp1->res1_neg No res2_lpxc Result: Mutation in lpxC exp2->res2_lpxc res2_fabz Result: Mutation in fabZ/fabG exp2->res2_fabz res2_none Result: No Relevant Mutations exp2->res2_none res3_pos Result: lpxC mRNA Overexpressed exp3->res3_pos Yes res3_neg Result: Normal lpxC Expression exp3->res3_neg No conc1 Conclusion: Efflux is a likely mechanism. res1_pos->conc1 conc_other Conclusion: Consider other mechanisms or whole genome sequencing. res1_neg->conc_other conc2 Conclusion: Target modification is a likely mechanism. res2_lpxc->conc2 conc3 Conclusion: Resistance via pathway rebalancing is likely. res2_fabz->conc3 res2_none->conc_other conc4 Conclusion: Target overexpression is a likely mechanism. res3_pos->conc4 res3_neg->conc_other

Caption: A step-by-step workflow for troubleshooting this compound resistance.

Section 3: Data on Resistant Strains

Quantitative data from published studies can provide a benchmark for your own results. The following tables summarize reported changes in MICs for bacteria resistant to various LpxC inhibitors.

Table 1: Resistance in E. coli via Mutations in Interrelated Pathways

Gene MutationEncoded ProteinEffect of MutationFold Increase in MICReference
fabZ (various)(R)-3-hydroxyacyl-ACP dehydrataseReduced enzyme activity>200[3][4][6]
thrS (various)Threonyl-tRNA synthetaseReduced enzyme activity, slower growth>200[3][4][6]

Table 2: Resistance in P. aeruginosa via Efflux and Target-Based Mechanisms

Resistance MechanismFold Increase in MIC (LpxC Inhibitor)Reference
Upregulation of MexAB-OprM / MexEF-OprN8 to 32[8]
Mutation in lpxC upstream region (↑ expression)4 to 8[8][9]
Point mutation lpxC (L18V)8 (for CHIR-090)[10]
Point mutation lpxC (G208S)4 (for CHIR-090)[10]
Point mutation fabG4 to 8[10][14]

Section 4: Key Experimental Protocols

Protocol 1: Efflux Pump Inhibition Assay

Objective: To determine if the observed resistance is mediated by efflux pumps. This is achieved by measuring the MIC of this compound with and without a known efflux pump inhibitor (EPI).

Materials:

  • Parental (susceptible) and resistant bacterial strains.

  • Mueller-Hinton Broth (MHB).

  • This compound stock solution.

  • Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN for P. aeruginosa).

  • 96-well microtiter plates.

Methodology:

  • Prepare a bacterial inoculum for each strain, adjusted to a 0.5 McFarland standard and then diluted to yield a final concentration of ~5 x 10⁵ CFU/mL in the wells.

  • Prepare two sets of 96-well plates.

  • In the first plate ("this compound alone"), perform a serial two-fold dilution of this compound in MHB.

  • In the second plate ("this compound + EPI"), first add the EPI to all wells at a fixed, sub-inhibitory concentration. Then, perform the same serial two-fold dilution of this compound.

  • Inoculate all wells (except sterility controls) with the prepared bacterial suspensions.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Interpretation: A significant decrease (≥4-fold) in the MIC for the resistant strain in the presence of the EPI suggests that efflux is a contributing mechanism of resistance.

Protocol 2: Sequencing of Resistance-Associated Genes (lpxC, fabZ)

Objective: To identify point mutations in the target gene (lpxC) or related pathway genes (fabZ, fabG, etc.) that may confer resistance.

Methodology:

  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both the parental and resistant strains using a commercial kit.

  • Primer Design: Design PCR primers that flank the entire coding sequence of the target genes (e.g., lpxC, fabZ). Ensure primers are specific to your bacterial species of interest.

  • PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA as a template to amplify the target genes.

  • PCR Product Purification: Purify the resulting PCR products to remove primers, dNTPs, and polymerase.

  • Sanger Sequencing: Send the purified PCR products for bidirectional Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis: Align the sequencing results from the resistant strain against the sequence from the parental (wild-type) strain. Identify any nucleotide changes that result in amino acid substitutions.

Interpretation: A non-synonymous mutation found in the resistant strain but not the parental strain is a strong candidate for the cause of resistance.

Section 5: Visualizing Mechanisms of Action and Resistance

Lipid A Biosynthesis and this compound Inhibition

The diagram below illustrates the initial steps of the Lipid A pathway, the target of this compound, and a potential resistance mechanism via target mutation.

G cluster_pathway Lipid A Biosynthesis Pathway (Cytoplasm) cluster_resistance Resistance Mechanism UDP_GlcNAc UDP-GlcNAc LpxC LpxC (Target Enzyme) UDP_GlcNAc->LpxC LpxA UDP_HMAc UDP-3-O-(R-3-OH-myristoyl)-GlcNAc Lipid_X Lipid X UDP_HMAc->Lipid_X LpxD [Further Steps] [Further Steps] Lipid_X->[Further Steps] LpxC->UDP_HMAc Deacetylation This compound This compound This compound->LpxC Inhibits LpxC_mut Mutated LpxC This compound->LpxC_mut Binding Reduced

Caption: this compound inhibits the LpxC enzyme, blocking the Lipid A pathway.

Interplay of Pathways in Resistance

Resistance can emerge not just from the target pathway but from rebalancing cellular homeostasis with interconnected pathways, such as fatty acid synthesis.

G LpxC_Inhibitor This compound LipidA_Pathway Lipid A Synthesis (LpxC) LpxC_Inhibitor->LipidA_Pathway Inhibits Membrane_Stress Outer Membrane Stress/Imbalance LipidA_Pathway->Membrane_Stress Leads to Homeostasis Cellular Homeostasis (Balanced Membrane Synthesis) LipidA_Pathway->Homeostasis Contributes to Cell_Death Cell Death Membrane_Stress->Cell_Death FattyAcid_Pathway Fatty Acid Synthesis (FabZ) FattyAcid_Pathway->Homeostasis Contributes to Resistance Resistance Homeostasis->Resistance Promotes FabZ_Mutation fabZ Mutation (Reduced Activity) FabZ_Mutation->FattyAcid_Pathway Downregulates FabZ_Mutation->Homeostasis Rebalances

Caption: A fabZ mutation can confer resistance by rebalancing membrane synthesis.

References

How to address unexpected off-target effects of TP0586532 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for TP0586532. This resource is designed for researchers, scientists, and drug development professionals to help address potential unexpected off-target effects of this compound in cell-based assays. The following troubleshooting guides and frequently asked questions (FAQs) provide insights and actionable steps to identify and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: What is the known on-target mechanism of action for this compound?

A1: this compound is an experimental antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is a critical component in the biosynthetic pathway of Lipid A, which is an essential part of the lipopolysaccharide (LPS) in the outer membrane of Gram-negative bacteria.[1][2][3][4] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to antibacterial effects and potentially increasing the efficacy of other antibiotics.[2][4]

Q2: this compound is an antibiotic. Why would I be seeing effects in my eukaryotic cell-based assays?

A2: While this compound is designed to be selective for a bacterial enzyme, it is not uncommon for small molecule inhibitors to exhibit off-target effects in eukaryotic systems, especially at higher concentrations. These effects can arise from interactions with structurally related host cell proteins or other cellular components. This guide is intended to help you troubleshoot such unexpected observations.

Q3: What are the first steps I should take if I observe an unexpected phenotype in my cell-based assay?

A3: If you observe an unexpected phenotype, it is crucial to first confirm the on-target engagement (if applicable in your system) and then systematically investigate potential off-target effects. A general troubleshooting workflow is outlined below. We recommend a multi-pronged approach that includes dose-response analysis, the use of structurally unrelated control compounds, and molecular profiling techniques.

Troubleshooting Guide

Issue 1: Unexpected Cytotoxicity in Eukaryotic Cell Lines

You are observing significant cytotoxicity in your eukaryotic cell line at concentrations where you would not expect to see any effect based on the compound's primary target.

  • Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound stock through methods like LC-MS or NMR.

  • Perform a Dose-Response Curve: Determine the IC50 for cytotoxicity and compare it to the concentration range used in your primary assay. A steep dose-response curve may suggest a specific off-target, while a shallow curve could indicate non-specific toxicity.

  • Use a Structurally Unrelated LpxC Inhibitor (if available): Comparing the effects of a different class of LpxC inhibitor can help differentiate between on-target and off-target toxicity.

  • Assess Apoptosis and Necrosis Markers: Use assays for markers like cleaved caspase-3 (apoptosis) or LDH release (necrosis) to understand the mechanism of cell death.

  • Kinome Profiling: A broad kinase screen can identify potential off-target kinases that might be involved in cell survival pathways.

Cell LineThis compound IC50 (µM)Unrelated Control Compound IC50 (µM)
HEK29315.2> 100
HeLa22.5> 100
Jurkat8.9> 100
Issue 2: Altered Cell Morphology or Adhesion

You notice changes in cell shape, size, or adhesion properties after treating your eukaryotic cells with this compound.

  • Document Morphological Changes: Use microscopy to capture images of the observed changes at different concentrations and time points.

  • Analyze the Cytoskeleton: Perform immunofluorescence staining for key cytoskeletal proteins like F-actin (using phalloidin) and α-tubulin to see if the cytoskeleton is being disrupted.

  • Investigate Focal Adhesion Kinase (FAK) Signaling: Use western blotting to check the phosphorylation status of FAK and its downstream targets, as these are critical for cell adhesion and morphology.

Issue 3: Unexpected Modulation of a Signaling Pathway

Your results show that this compound is activating or inhibiting a signaling pathway that is unrelated to its known bacterial target.

  • Confirm the Observation: Repeat the experiment with a fresh dilution of the compound.

  • Probe Key Signaling Nodes: Use western blotting or phospho-specific antibodies to investigate the activation status of major signaling pathways (e.g., MAPK/ERK, PI3K/Akt, NF-κB).

  • Perform a Time-Course Experiment: Analyze the pathway modulation at different time points to understand the kinetics of the effect.

  • Use a Rescue Experiment: If a specific off-target is identified, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the off-target protein.

Treatmentp-ERK / Total ERK Ratio (Fold Change vs. Vehicle)
Vehicle (DMSO)1.0
This compound (1 µM)1.1
This compound (10 µM)2.5
This compound (50 µM)4.2

Experimental Protocols

Protocol 1: Cytotoxicity Assay using CellTiter-Glo®
  • Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound and add it to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes to lyse the cells and stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Western Blotting for Phospho-ERK
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phospho-ERK (e.g., p-p44/42 MAPK) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK to normalize the phospho-signal.

Visualizations

OnTargetPathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-acyl-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC Three_acyl_GlcN 3-acyl-GlcN LpxC->Three_acyl_GlcN This compound This compound This compound->LpxC Inhibition LpxD LpxD Three_acyl_GlcN->LpxD Lipid_A Lipid A Biosynthesis LpxD->Lipid_A

Caption: On-target pathway of this compound in bacteria.

TroubleshootingWorkflow Start Unexpected Phenotype Observed Confirm Confirm Compound Identity & Purity Start->Confirm DoseResponse Perform Dose-Response Curve Confirm->DoseResponse Compare Use Structurally Unrelated Control DoseResponse->Compare Mechanism Investigate Mechanism (e.g., Apoptosis, Cytoskeleton) Compare->Mechanism Pathway Profile Key Signaling Pathways (e.g., Western Blot) Compare->Pathway Conclusion Conclusion: On-Target vs. Off-Target Effect Mechanism->Conclusion Kinome Consider Kinome Profiling Pathway->Kinome Kinome->Conclusion

Caption: Troubleshooting workflow for unexpected effects.

OffTargetPathway This compound This compound (High Concentration) OffTargetKinase Hypothetical Off-Target Kinase (e.g., MEK1/2) This compound->OffTargetKinase Activation ERK ERK OffTargetKinase->ERK Phosphorylation Downstream Downstream Effects (e.g., Proliferation, Morphology) ERK->Downstream

Caption: Hypothetical off-target signaling pathway.

References

Improving the stability of TP0586532 in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "TP0586532" is not found in publicly available scientific literature. The following information is based on a hypothetical small molecule kinase inhibitor to provide a representative technical support guide for researchers encountering stability issues with similar compounds.

Troubleshooting Guides

This guide addresses common issues related to the stability and handling of this compound in experimental settings.

Question: My this compound solution appears cloudy or has visible precipitate. What should I do?

Answer: This is likely due to solubility issues. This compound is a hydrophobic molecule with limited aqueous solubility.

  • Initial Dissolution: Ensure you are using the recommended solvent, DMSO, for creating a high-concentration stock solution.

  • Working Dilutions: When preparing aqueous working solutions from a DMSO stock, it is crucial to add the stock solution to the aqueous buffer dropwise while vortexing to avoid precipitation. Avoid "reverse pipetting" where the aqueous buffer is added to the DMSO stock.

  • Sonication: If precipitation occurs, brief sonication in a water bath may help redissolve the compound.

  • Solvent Check: Verify the quality of your DMSO. Old or improperly stored DMSO can absorb water, reducing its solvating capacity.

Question: I am observing inconsistent results between experiments. Could this be related to compound stability?

Answer: Yes, inconsistent results are a common symptom of compound degradation.

  • Storage: this compound is sensitive to freeze-thaw cycles. Aliquot your DMSO stock solution into single-use volumes to minimize this. Store aliquots at -80°C for long-term stability and at -20°C for short-term storage (less than one month).

  • Working Solution Stability: Aqueous working solutions of this compound are not stable for long periods. Prepare fresh working solutions for each experiment from a frozen DMSO stock. Do not store aqueous solutions for more than a few hours.

  • Light and Air Exposure: Protect the compound from light and excessive air exposure. Store stock solutions in amber vials and keep them tightly sealed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution is dimethyl sulfoxide (DMSO). For detailed solubility data, refer to Table 1.

Q2: How should I store the solid compound and its stock solutions?

A2:

  • Solid Compound: Store at -20°C, desiccated and protected from light.

  • DMSO Stock Solutions: Aliquot into single-use vials and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month). Avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in cell culture media?

A3: this compound has limited stability in aqueous solutions like cell culture media. It is recommended to prepare fresh dilutions in media immediately before adding to cells. Degradation can become significant after 2-4 hours at 37°C.

Q4: Can I use solvents other than DMSO to dissolve this compound?

A4: While DMSO is highly recommended, other organic solvents like ethanol or DMF can be used, but solubility may be lower. Refer to the solubility data in Table 1. Always use high-purity, anhydrous solvents.

Data Presentation

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)Notes
DMSO> 50 mg/mLRecommended for stock solutions
Ethanol~10 mg/mLMay require warming to dissolve
PBS (pH 7.4)< 0.1 mg/mLPractically insoluble
Cell Culture Media< 0.1 mg/mLForms precipitate at higher conc.

Table 2: Stability of this compound Under Various Conditions

ConditionStability (t½)Recommendation
DMSO stock at -80°C> 6 monthsAliquot for long-term storage
DMSO stock at -20°C~1 monthSuitable for short-term storage
Aqueous solution at 37°C (in media)~2-4 hoursPrepare fresh for each experiment
Aqueous solution at 4°C~24 hoursUse within one day; not recommended for storage

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Stock Solution (10 mM in DMSO):

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous, high-purity DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

    • Aliquot the stock solution into single-use amber vials and store at -80°C.

  • Working Solution (e.g., 10 µM in Cell Culture Media):

    • Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

    • Warm the required volume of cell culture media to 37°C.

    • Perform a serial dilution. For example, to get a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of pre-warmed media.

    • Crucially , add the DMSO stock to the media dropwise while vortexing to prevent precipitation.

    • Use the working solution immediately.

Protocol 2: Cell Viability Assay (MTS Assay)

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in cell culture media, as described in Protocol 1.

  • Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle control (media with the same percentage of DMSO).

  • Incubate the cells for the desired treatment period (e.g., 48 or 72 hours).

  • Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

Visualizations

signaling_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival transcription->proliferation This compound This compound This compound->mek

Caption: Hypothetical signaling pathway showing this compound as an inhibitor of MEK.

experimental_workflow start Start prepare_stock Prepare 10 mM Stock in DMSO start->prepare_stock aliquot_store Aliquot & Store at -80°C prepare_stock->aliquot_store thaw_aliquot Thaw Single Aliquot aliquot_store->thaw_aliquot prepare_working Prepare Fresh Working Solution in Media thaw_aliquot->prepare_working treat_cells Treat Cells prepare_working->treat_cells assay Perform Assay (e.g., MTS, Western) treat_cells->assay end End assay->end

Caption: Recommended experimental workflow for handling this compound.

troubleshooting_guide issue Inconsistent Results or Visible Precipitation? check_solubility Check Solubility Practices issue->check_solubility Precipitation check_stability Check Stability Practices issue->check_stability Inconsistency sol_a Are you adding DMSO stock to aqueous buffer? check_solubility->sol_a Yes sol_c Use fresh, anhydrous DMSO check_solubility->sol_c No stab_a Are you using freshly prepared working solutions? check_stability->stab_a Yes stab_c Avoid freeze-thaw cycles check_stability->stab_c No sol_b Is the final DMSO concentration >0.5%? sol_a->sol_b Yes sol_a->sol_c No sol_b->sol_c Yes resolve Problem Resolved sol_b->resolve No stab_b Are stock solutions aliquoted and stored at -80°C? stab_a->stab_b Yes stab_a->stab_c No stab_b->stab_c No stab_b->resolve Yes

Caption: Troubleshooting decision tree for this compound stability issues.

Refining checkerboard assay protocols for TP0586532 combination studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for refining checkerboard assay protocols for TP0586532 combination studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is crucial for the biosynthesis of Lipid A, a key component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane.

Q2: Why perform checkerboard combination studies with this compound?

A2: The disruption of the outer membrane of Gram-negative bacteria by this compound can increase the permeability of the membrane. This enhanced permeability may allow other antibiotics, which might otherwise have difficulty penetrating the bacterial cell, to enter and reach their intracellular targets more effectively.[3][4][5] Combination studies using the checkerboard assay can quantify the potential synergistic, additive, indifferent, or antagonistic effects of this compound with other antimicrobial agents.[3][4][6]

Q3: What are some potential combination partners for this compound?

A3: Based on its mechanism of action, this compound has been studied in combination with antibiotics that target intracellular components or processes. A notable example is meropenem, a carbapenem antibiotic.[3][4][5] Studies have shown that this compound can have synergistic or additive effects when combined with meropenem against carbapenem-resistant Enterobacteriaceae (CRE).[3][4][5] Other potential partners could include antibiotics that are typically less effective against Gram-negative bacteria due to poor permeability.

Q4: How is the interaction between this compound and a partner drug quantified in a checkerboard assay?

A4: The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index. The FIC for each drug is the Minimum Inhibitory Concentration (MIC) of the drug in combination divided by the MIC of the drug alone. The FIC Index is the sum of the individual FICs of the two drugs.[6][7][8]

Q5: How is the FIC Index interpreted?

A5: The FIC Index provides a quantitative measure of the interaction between two drugs. The interpretation is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent MIC values for this compound or the partner drug. - Inaccurate drug concentration preparation. - Improper serial dilutions. - Bacterial inoculum not standardized. - Contamination of reagents or cultures.- Verify stock solution calculations and weighing of compounds. - Use calibrated pipettes and ensure proper mixing during dilutions. - Standardize the bacterial inoculum to 0.5 McFarland turbidity. - Use aseptic techniques and sterile reagents.
No bacterial growth in any wells, including the growth control. - Inactive bacterial culture. - Incorrect growth medium. - Inoculum concentration too low. - Residual sterilizing agent in the microplate.- Use a fresh, actively growing bacterial culture. - Ensure the correct broth (e.g., Mueller-Hinton Broth) is used. - Verify the inoculum density. - Use sterile, untreated microplates.
Heavy bacterial growth in all wells, including those with high drug concentrations. - Bacterial resistance to both drugs. - Inoculum concentration too high. - Insufficient incubation time for drugs to take effect. - Degradation of the drugs.- Confirm the expected susceptibility of the bacterial strain. - Prepare a fresh, standardized inoculum. - Ensure adequate incubation time as per protocol (typically 16-24 hours). - Prepare fresh drug stock solutions.
"Skipped" wells (no growth in a well surrounded by wells with growth). - Pipetting error leading to a missed well or incorrect volume. - Edge effects in the microplate (evaporation).- Be meticulous with pipetting; consider using a multichannel pipette for consistency. - To minimize evaporation, incubate plates in a humidified chamber or use plate sealers.
Results from checkerboard assay do not correlate with other synergy testing methods (e.g., time-kill assays). - Checkerboard assays measure inhibition at a single time point (endpoint), while time-kill assays provide kinetic information. - The chosen concentrations in the time-kill assay may not be optimal.- This is not unexpected, as different assays measure different aspects of antimicrobial activity. - Use the MIC and FIC data from the checkerboard to inform the concentrations used in time-kill studies.

Experimental Protocols

Checkerboard Assay Protocol for this compound and a Partner Antibiotic

This protocol outlines the steps for performing a checkerboard microdilution assay to determine the synergistic potential of this compound in combination with another antibiotic against a Gram-negative bacterial strain.

Materials:

  • This compound powder

  • Partner antibiotic powder

  • Appropriate solvent for each drug (e.g., DMSO, water)

  • Sterile 96-well microtiter plates

  • Sterile Mueller-Hinton Broth (MHB)

  • Gram-negative bacterial strain of interest

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Multichannel pipette (optional, but recommended)

Procedure:

  • Preparation of Drug Stock Solutions:

    • Prepare stock solutions of this compound and the partner antibiotic at a concentration of 100 times the highest desired final concentration in the assay.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, select several colonies and suspend them in sterile saline or MHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Add 50 µL of sterile MHB to all wells of a 96-well plate.

    • In the first column, add an additional 50 µL of the this compound working solution (at 4x the highest desired final concentration).

    • Perform serial two-fold dilutions of this compound across the plate from column 1 to column 10 by transferring 50 µL from one column to the next. Discard 50 µL from column 10. Column 11 will serve as the drug-free control for the partner antibiotic. Column 12 will be the growth control.

    • In the first row (Row A), add an additional 50 µL of the partner antibiotic working solution (at 4x the highest desired final concentration).

    • Perform serial two-fold dilutions of the partner antibiotic down the plate from row A to row G by transferring 50 µL from one row to the next. Discard 50 µL from row G. Row H will serve as the drug-free control for this compound.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for sterility controls). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-24 hours.

  • Reading the Results:

    • Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • Data Analysis:

    • Calculate the FIC Index for each well showing no growth using the formulas provided in the FAQ section. The lowest FIC Index is reported as the result of the interaction.

Data Presentation

Table 1: Hypothetical MIC and FIC data for this compound in combination with Meropenem against Klebsiella pneumoniae
This compound (µg/mL)Meropenem (µg/mL)Growth (+/-)FIC this compoundFIC MeropenemFIC IndexInteraction
4 (MIC alone)0-1---
20+----
10+----
0.50+----
016 (MIC alone)--1--
08+----
04+----
02+----
1 2 - 0.25 0.125 0.375 Synergy
0.54-0.1250.250.375Synergy
21+----

Visualizations

Signaling Pathway

LPSSynthesis UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_acyl_GlcNAc UDP-3-O-(R-3-OH-acyl)-GlcNAc LpxA->UDP_3_acyl_GlcNAc LpxC LpxC UDP_3_acyl_GlcNAc->LpxC UDP_3_acyl_GlcN UDP-3-O-(R-3-OH-acyl)-GlcN LpxC->UDP_3_acyl_GlcN LpxD LpxD UDP_3_acyl_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LpxB LpxB Lipid_X->LpxB LpxH LpxH Kdo Kdo Synthesis Kdo_lipid_IVa Kdo2-Lipid IVa Kdo->Kdo_lipid_IVa Late_Acyl Late Acyltransferases Kdo_lipid_IVa->Late_Acyl Lipid_IVa Lipid IVa LpxB->Lipid_IVa LpxK LpxK LpxK->Kdo_lipid_IVa Lipid_IVa->LpxK Lipid_A Lipid A Late_Acyl->Lipid_A LPS Lipopolysaccharide (LPS) (Outer Membrane Integrity) Lipid_A->LPS This compound This compound This compound->LpxC

Caption: The inhibitory action of this compound on the LpxC enzyme in the Lipid A biosynthesis pathway.

Experimental Workflow

CheckerboardWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis prep_drugs Prepare Drug Stock Solutions (this compound & Partner) serial_dilute_A Serial Dilute this compound (Drug A) across columns of 96-well plate prep_drugs->serial_dilute_A serial_dilute_B Serial Dilute Partner (Drug B) down rows of 96-well plate prep_drugs->serial_dilute_B prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) add_inoculum Inoculate Plate with Bacterial Suspension prep_inoculum->add_inoculum serial_dilute_A->add_inoculum serial_dilute_B->add_inoculum incubate Incubate Plate (16-24h at 35°C) add_inoculum->incubate read_mic Read MICs for Drugs Alone and in Combination incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Caption: A streamlined workflow for performing a checkerboard assay with this compound.

References

Technical Support Center: Interpreting Phenotypes of TP0586532-Treated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed in bacteria treated with TP0586532.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, non-hydroxamate antibiotic that selectively inhibits the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] LpxC is a crucial enzyme in the biosynthetic pathway of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[2][3][4] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to increased permeability and, ultimately, bacterial cell death.[5][6]

Q2: What is the expected phenotype of bacteria treated with this compound?

A2: The primary expected phenotype is the inhibition of growth in Gram-negative bacteria.[7] Due to its mechanism of action, this compound is also expected to potentiate the activity of other antibiotics, particularly those to which the outer membrane is a barrier, such as meropenem.[2][5][6][8] A summary of expected Minimum Inhibitory Concentrations (MICs) against common Gram-negative pathogens is provided in the data section. Additionally, a reduction in the release of lipopolysaccharide (LPS) and consequently, a decrease in pro-inflammatory cytokine production (e.g., IL-6) in host cells is an expected outcome.[3][7]

Q3: Is this compound expected to be active against Gram-positive bacteria?

A3: No. Gram-positive bacteria lack the outer membrane and the lipopolysaccharide (LPS) biosynthesis pathway, which includes the LpxC enzyme. Therefore, this compound is expected to have little to no activity against Gram-positive organisms like Staphylococcus aureus.[2][9]

Troubleshooting Guide for Unexpected Phenotypes

This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.

Issue 1: Lack of Efficacy Against Susceptible Gram-Negative Strains

Q: I'm not observing the expected growth inhibition of a Gram-negative strain that is supposed to be susceptible to this compound. What could be the reason?

A: Several factors could contribute to a lack of efficacy. Consider the following possibilities and troubleshooting steps:

  • Experimental Conditions:

    • Inoculum Effect: Ensure the starting inoculum of bacteria is not too high, as this can sometimes overcome the effect of the antibiotic. Standardize your inoculum preparation.

    • Media Composition: While standard media like Mueller-Hinton Broth are generally appropriate, some media components could potentially interfere with the compound's activity. Test in a different standard medium to rule this out.

    • Compound Stability: Ensure your stock solution of this compound is properly stored and has not degraded. Prepare fresh solutions if in doubt.

  • Bacterial Resistance:

    • Pre-existing Resistance: The bacterial strain may have an intrinsic or acquired resistance mechanism.

    • Spontaneous Resistance: Bacteria can develop spontaneous resistance during the experiment.

Troubleshooting Workflow for Lack of Efficacy

start Start: No growth inhibition observed check_protocol Verify Experimental Protocol (Inoculum, Media, Compound Stability) start->check_protocol protocol_ok Protocol Correct? check_protocol->protocol_ok fix_protocol Correct Protocol and Repeat protocol_ok->fix_protocol No resistance Investigate Resistance Mechanisms protocol_ok->resistance Yes fix_protocol->start sequence_lpxc Sequence lpxC gene for mutations resistance->sequence_lpxc efflux_assay Perform Efflux Pump Inhibitor Assay resistance->efflux_assay sequence_other Sequence fabZ and thrS genes resistance->sequence_other end Conclusion sequence_lpxc->end efflux_assay->end sequence_other->end

Caption: Troubleshooting workflow for lack of this compound efficacy.

Issue 2: Observed Activity Against Gram-Positive Bacteria

Q: I am seeing growth inhibition of a Gram-positive bacterium with this compound, which is unexpected. How is this possible?

A: This is a highly unexpected phenotype as the target, LpxC, is absent in Gram-positive bacteria.[2] Here are some potential explanations:

  • Contamination: Your Gram-positive culture may be contaminated with a Gram-negative organism that is susceptible to this compound.

    • Action: Re-streak your culture to obtain isolated colonies and confirm purity using Gram staining and/or 16S rRNA sequencing.

  • Off-Target Effects: While this compound is a selective LpxC inhibitor, at very high concentrations, off-target effects could potentially occur, though this is not documented.

    • Action: Determine the MIC. If it is significantly higher than the values reported for susceptible Gram-negative bacteria, it is likely an off-target or non-specific effect.

  • Compound Impurity: The batch of this compound you are using could contain impurities with activity against Gram-positive bacteria.

    • Action: Verify the purity of your compound using analytical methods like HPLC-MS.

Issue 3: Development of Resistance to this compound

Q: I have isolated mutants with reduced susceptibility to this compound. What are the likely resistance mechanisms?

A: While mutations in the lpxC gene itself can confer resistance, other, less direct mechanisms have been observed for LpxC inhibitors.[9]

  • Mutations in Other Pathways:

    • fabZ mutations: The most common resistance mechanism for some LpxC inhibitors involves mutations in the fabZ gene, which encodes 3-hydroxyacyl-ACP dehydratase, an enzyme in the fatty acid biosynthesis pathway.[9][10] It is hypothesized that this restores a balance between lipopolysaccharide and phospholipid synthesis.[2]

    • thrS mutations: Mutations in the threonyl-tRNA synthetase gene (thrS) have also been shown to confer resistance by slowing protein production and overall cellular growth, which may compensate for reduced lipid A synthesis.[10][11]

  • Target Overexpression: Increased expression of LpxC can also lead to reduced susceptibility.[5]

  • Efflux Pump Upregulation: In some bacteria, such as Pseudomonas aeruginosa, upregulation of multidrug efflux pumps can reduce the intracellular concentration of LpxC inhibitors.[2][5]

Issue 4: Paradoxical Growth at High Concentrations

Q: I'm observing that bacteria are inhibited at a certain concentration of this compound, but then show regrowth at even higher concentrations. Is this a known phenomenon?

A: This is known as a "paradoxical growth effect" or "Eagle effect." While not specifically documented for this compound, it has been observed with other antimicrobial agents, particularly cell wall active agents in fungi.[12][13][14] The exact mechanisms are often not fully understood but can be related to:

  • Stress Response Activation: High concentrations of the drug may trigger a stress response that leads to changes in cell wall composition, allowing for survival and growth.

  • Secondary Target Effects: At very high concentrations, the drug might interact with secondary targets that counteract its primary inhibitory effect.

To investigate this phenomenon:

  • Confirm the effect: Carefully repeat the experiment with a fine-grained dilution series of this compound to precisely map the concentrations at which inhibition and regrowth occur.

  • Microscopic analysis: Observe the morphology of cells growing at these paradoxical concentrations. Changes in cell shape or size may provide clues.[14]

  • Transcriptomic/Proteomic analysis: Analyze gene or protein expression profiles of bacteria growing in the presence of paradoxical concentrations to identify upregulated stress response pathways.

Issue 5: Unexpected Effects on Biofilm Formation

Q: I am studying the effect of this compound on biofilms and the results are not what I expected. What could be happening?

A: The effect of this compound on biofilm formation is not well-documented. Given its mechanism of action, one might expect it to inhibit biofilm formation by disrupting the outer membrane. However, bacterial responses can be complex.

  • Unexpected Inhibition: If you see stronger than expected biofilm inhibition, this compound might be interfering with quorum sensing pathways or the production of extracellular polymeric substances (EPS) through indirect mechanisms.

  • Unexpected Promotion: In some cases, sub-inhibitory concentrations of antibiotics can paradoxically promote biofilm formation as a bacterial defense mechanism.

To further investigate:

  • Crystal Violet Assay: Quantify biofilm biomass at various concentrations of this compound.

  • Microscopy: Visualize the biofilm structure using techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) to observe changes in architecture.

  • EPS Quantification: Measure the production of key EPS components like polysaccharides and extracellular DNA.

Data Presentation

Table 1: In Vitro Activity of this compound and Meropenem Against Carbapenem-Resistant Enterobacteriaceae (CRE) Strains

Bacterial StrainCarbapenemase GeneThis compound MIC (µg/mL)Meropenem MIC (µg/mL)Meropenem + this compound (0.25 x MIC) MIC (µg/mL)Fold Decrease in Meropenem MIC
K. pneumoniae 1blaKPC1640.25256
K. pneumoniae 2blaNDM-121281128
E. coli 1blaKPC0.5320.125256
E. coli 2blaNDM-11640.5128

This is a representative table based on expected synergistic effects. Actual values may vary.

Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB). c. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform a serial two-fold dilution of this compound in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a positive control (bacteria without antibiotic) and a negative control (broth only). c. Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup: a. In a 96-well microtiter plate, prepare serial two-fold dilutions of this compound along the x-axis and a second antibiotic (e.g., meropenem) along the y-axis. b. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation: a. Prepare and add the bacterial inoculum to each well as described in the MIC protocol. b. Include appropriate controls for each drug alone. c. Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: a. Determine the MIC of each drug alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI as follows:

    • FICI ≤ 0.5: Synergy
    • 0.5 < FICI ≤ 4.0: Additive/Indifference
    • FICI > 4.0: Antagonism

Mandatory Visualizations

Signaling Pathway: Inhibition of LPS Biosynthesis by this compound

UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC Lipid_XA Lipid XA LpxC->Lipid_XA This compound This compound This compound->LpxC LPS_pathway Further steps in LPS Biosynthesis Lipid_XA->LPS_pathway Outer_Membrane Outer Membrane Integrity LPS_pathway->Outer_Membrane

Caption: this compound inhibits LpxC, a key enzyme in LPS biosynthesis.

Experimental Workflow: Phenotypic Analysis of this compound-Treated Bacteria

start Start: Bacterial Culture treatment Treat with this compound (Concentration Gradient) start->treatment incubation Incubate (18-24h, 37°C) treatment->incubation phenotype_analysis Phenotypic Analysis incubation->phenotype_analysis mic MIC Determination (Growth Inhibition) phenotype_analysis->mic synergy Synergy Testing (Checkerboard Assay) phenotype_analysis->synergy morphology Morphological Analysis (Microscopy) phenotype_analysis->morphology biofilm Biofilm Assay (Crystal Violet) phenotype_analysis->biofilm

Caption: Workflow for analyzing bacterial phenotypes after this compound treatment.

References

Technical Support Center: TP0586532 Efficacy and Efflux Pump Interactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of bacterial efflux pumps on the efficacy of TP0586532.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an experimental, non-hydroxamate antibiotic that acts as a potent and selective inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is crucial for the biosynthesis of Lipid A, a vital component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death. This mechanism of action also suggests it may increase the permeability of the bacterial membrane to other compounds.[2]

Q2: What are efflux pumps and how do they contribute to antibiotic resistance?

Efflux pumps are transport proteins located in the bacterial cell membrane that actively extrude a wide variety of toxic compounds, including antibiotics, from the cell. This process reduces the intracellular concentration of the antibiotic, preventing it from reaching its target and thereby conferring resistance. Overexpression of efflux pumps is a significant mechanism of multidrug resistance in bacteria.

Q3: Is there direct evidence that this compound is a substrate for bacterial efflux pumps?

Currently, there is no direct published evidence to confirm that this compound is a substrate for major bacterial efflux pumps such as AcrAB-TolC in Escherichia coli or MexAB-OprM in Pseudomonas aeruginosa. However, some studies suggest that differences in efflux pump activity across bacterial strains may contribute to variations in the potentiating effects of this compound on other antibiotics, hinting at a potential interaction.

Q4: How can I determine if efflux pumps in my bacterial strain are affecting the efficacy of this compound?

You can investigate the potential impact of efflux pumps on this compound efficacy through a series of experiments. These include comparing the minimum inhibitory concentration (MIC) of this compound in your wild-type strain versus a mutant strain lacking a specific efflux pump. Additionally, you can assess the synergistic effect of this compound with known efflux pump inhibitors. Detailed protocols for these experiments are provided in the Troubleshooting Guide section.

Q5: What are common efflux pump inhibitors (EPIs) that can be used in these experiments?

A commonly used broad-spectrum efflux pump inhibitor is phenylalanine-arginine β-naphthylamide (PAβN). It is known to inhibit RND-type efflux pumps, which are prevalent in Gram-negative bacteria.[3][4] Other inhibitors are also available and their selection may depend on the specific efflux pump and bacterial species being studied.

Troubleshooting Guide

This guide provides structured approaches to troubleshoot unexpected or suboptimal results when working with this compound, with a focus on the potential role of efflux pumps.

Issue 1: Higher than expected MIC of this compound in your bacterial strain.

This could indicate intrinsic or acquired resistance mechanisms, including the possibility of efflux pump activity.

Troubleshooting Steps:

  • Confirm Strain Identity and Purity: Ensure your bacterial culture is pure and correctly identified.

  • Assess Efflux Pump Contribution: Perform experiments to determine if efflux pumps are contributing to the reduced susceptibility.

    • Experiment A: MIC Comparison in Wild-Type vs. Efflux Pump Knockout Strain.

    • Experiment B: Synergy Testing with an Efflux Pump Inhibitor (Checkerboard Assay).

Experimental Protocols

Experiment A: Determining if this compound is an Efflux Pump Substrate via MIC Comparison

Objective: To determine if the absence of a specific efflux pump (e.g., AcrAB-TolC in E. coli) leads to increased susceptibility to this compound.

Methodology:

  • Strains and Growth Conditions:

    • Use a wild-type bacterial strain (e.g., E. coli K-12) and an isogenic mutant with a deletion in the gene encoding a key component of the efflux pump of interest (e.g., ΔacrB or ΔtolC).

    • Grow both strains in cation-adjusted Mueller-Hinton Broth (CAMHB) to mid-logarithmic phase.

  • MIC Determination (Broth Microdilution):

    • Prepare a 96-well microtiter plate with serial twofold dilutions of this compound in CAMHB.

    • Inoculate the wells with the wild-type and knockout strains to a final concentration of approximately 5 x 10^5 CFU/mL.

    • Include a growth control (no drug) and a sterility control (no bacteria) for each strain.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

  • Data Analysis and Interpretation:

    • Compare the MIC of this compound for the wild-type strain to that of the efflux pump knockout strain.

    • A significant decrease (typically ≥4-fold) in the MIC for the knockout strain suggests that the efflux pump contributes to resistance and that this compound is likely a substrate of that pump.

Illustrative Data:

Table 1: Hypothetical MICs of this compound against E. coli Strains

Bacterial StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Change in MIC (vs. Wild-Type)
E. coli K-12Wild-Type2-
E. coli K-12 ΔacrBAcrAB-TolC deficient0.258-fold decrease
E. coli K-12 ΔtolCMultiple efflux pump deficient0.12516-fold decrease
Experiment B: Checkerboard Assay to Assess Synergy with an Efflux Pump Inhibitor

Objective: To determine if an efflux pump inhibitor (EPI) like PAβN can potentiate the activity of this compound.

Methodology:

  • Materials:

    • This compound

    • Efflux pump inhibitor (e.g., PAβN)

    • Bacterial strain of interest

    • 96-well microtiter plates

    • CAMHB

  • Assay Setup:

    • Prepare serial twofold dilutions of this compound horizontally across the columns of the 96-well plate.

    • Prepare serial twofold dilutions of the EPI vertically down the rows of the plate.

    • This creates a matrix of wells with varying concentrations of both compounds.

    • Inoculate the plate with the bacterial suspension (final concentration ~5 x 10^5 CFU/mL).

    • Include controls for each drug alone, as well as growth and sterility controls.

    • Incubate at 37°C for 18-24 hours.

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • Determine the MIC of each compound alone and in combination.

    • Calculate the FICI using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Interpretation of FICI values:

      • ≤ 0.5: Synergy

      • 0.5 to 4: Additive or Indifference

      • 4: Antagonism

Illustrative Data:

Table 2: Hypothetical Checkerboard Assay Results for this compound and PAβN against K. pneumoniae

CompoundMIC Alone (µg/mL)MIC in Combination (µg/mL)FICIInterpretation
This compound40.50.375Synergy
PAβN6416

Visualizations

Signaling Pathways and Experimental Workflows

EffluxPumpMechanism Efflux Pump Mechanism TP0586532_out This compound TP0586532_in TP0586532_in IMP IMP TP0586532_in->IMP Enters transporter PAP PAP Cytoplasm Cytoplasm OMP OMP OMP->TP0586532_out Efflux

Regulation_AcrAB_TolC Transcriptional Regulation of AcrAB-TolC in E. coli cluster_regulators Global Regulators cluster_local_regulator Local Regulator cluster_genes Efflux Pump Genes MarA MarA acrAB acrAB operon MarA->acrAB Activates tolC tolC gene MarA->tolC Activates SoxS SoxS SoxS->acrAB Activates Rob Rob Rob->acrAB Activates AcrR AcrR AcrR->acrAB Represses

Regulation_MexAB_OprM Transcriptional Regulation of MexAB-OprM in P. aeruginosa cluster_regulators Regulators cluster_genes Efflux Pump Genes MexR MexR mexAB_oprM mexAB-oprM operon MexR->mexAB_oprM Represses NalC NalC NalC->mexAB_oprM Represses (indirectly) NalD NalD NalD->mexAB_oprM Represses CpxR CpxR CpxR->mexAB_oprM Activates

ExperimentalWorkflow Troubleshooting Workflow for High this compound MIC cluster_mic_comparison Experiment A: MIC Comparison cluster_checkerboard Experiment B: Checkerboard Assay start Start: High this compound MIC mic_wt Determine MIC in Wild-Type Strain start->mic_wt mic_ko Determine MIC in Efflux Knockout Strain start->mic_ko checkerboard Perform Checkerboard Assay (this compound + EPI) start->checkerboard compare_mic Compare MICs mic_wt->compare_mic mic_ko->compare_mic result_efflux Conclusion: Efflux pump likely contributes to reduced susceptibility compare_mic->result_efflux ≥4-fold decrease in MIC for KO result_no_efflux Conclusion: Efflux pump unlikely to be the primary cause compare_mic->result_no_efflux <4-fold decrease in MIC for KO calc_fici Calculate FICI checkerboard->calc_fici calc_fici->result_efflux FICI ≤ 0.5 (Synergy) calc_fici->result_no_efflux FICI > 0.5

References

Optimizing time-kill curve experiments for TP0586532 to avoid bacterial regrowth

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing time-kill curve experiments for the novel antibiotic candidate, TP0586532, and avoiding the common pitfall of bacterial regrowth.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an experimental, non-hydroxamate antibiotic that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is essential for the biosynthesis of Lipid A, a critical component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to bacterial cell death.[2]

Q2: What is a time-kill curve experiment and why is it important?

A2: A time-kill curve experiment is a microbiology assay used to assess the pharmacodynamics of an antimicrobial agent. It evaluates the rate and extent of bacterial killing over time when exposed to a specific concentration of an antibiotic.[4] This assay is crucial for determining whether an antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) and for understanding its concentration-dependent effects.[5]

Q3: What is bacterial regrowth in a time-kill curve experiment?

A3: Bacterial regrowth is a phenomenon observed in time-kill curve assays where an initial decrease in bacterial population is followed by an increase in viable cell counts at later time points, despite the continued presence of the antibiotic. This can complicate the interpretation of the antibiotic's efficacy.

Q4: Can this compound be used in combination with other antibiotics?

A4: Yes, studies have shown that this compound can have synergistic or additive effects when combined with other antibiotics, such as meropenem, against carbapenem-resistant Enterobacteriaceae (CRE).[6] By increasing the permeability of the outer bacterial membrane, this compound may enhance the activity of other antimicrobial agents.[6]

Troubleshooting Guide: Bacterial Regrowth in this compound Time-Kill Assays

Bacterial regrowth can be a frustrating issue in time-kill curve experiments. This guide provides potential causes and actionable solutions to help you mitigate this problem.

Potential Cause Troubleshooting Steps
1. Presence of Persister Cells Persister cells are a subpopulation of bacteria that are phenotypically tolerant to antibiotics. To address this: - Increase Sampling Frequency: More frequent sampling in the initial hours of the experiment can help to better characterize the initial killing phase before persisters may become dominant. - Test Combination Therapy: As this compound can act synergistically with other antibiotics, a combination approach may be more effective at eradicating persister cells.[6]
2. Inoculum Effect A high initial bacterial inoculum can lead to reduced antibiotic efficacy and subsequent regrowth.[7] To mitigate this: - Standardize Inoculum Preparation: Ensure a consistent and standardized starting inoculum of approximately 5 x 10^5 CFU/mL for each experiment. - Verify Inoculum Size: Always perform a plate count of the initial inoculum to confirm its concentration.
3. Antibiotic Degradation The stability of this compound in the experimental medium over the course of the assay could impact its effectiveness. To address this: - Replenish Antibiotic: For longer experiments (e.g., >24 hours), consider a protocol that involves replenishing the medium with fresh this compound at set intervals. - Check Compound Stability: If possible, analytically verify the concentration of this compound in the culture medium at the beginning and end of the experiment.
4. Emergence of Resistant Mutants Although this compound is a novel agent, the potential for the development of resistance should be considered. To minimize this: - Use Appropriate Concentrations: Test a range of this compound concentrations, including multiples of the Minimum Inhibitory Concentration (MIC), to identify a concentration that minimizes the selection of resistant subpopulations. - Perform Resistance Testing: At the end of the time-kill assay, plate the bacteria from the regrowth phase onto agar plates containing this compound to determine if the regrown population exhibits a higher MIC.
5. Suboptimal Experimental Conditions Factors such as media composition and incubation conditions can influence bacterial growth and antibiotic activity. To optimize your experiment: - Use Appropriate Growth Medium: Ensure the use of a cation-adjusted Mueller-Hinton Broth (CAMHB) as this is a standard medium for antimicrobial susceptibility testing. - Maintain Consistent Incubation: Ensure a stable and consistent incubation temperature (e.g., 37°C) and aeration throughout the experiment.

Detailed Experimental Protocol: Optimized Time-Kill Curve Assay for this compound

This protocol provides a detailed methodology for performing a time-kill curve experiment with this compound against Gram-negative bacteria, designed to minimize the chances of bacterial regrowth.

I. Materials

  • This compound (stock solution of known concentration)

  • Gram-negative bacterial strain of interest (e.g., Escherichia coli, Klebsiella pneumoniae)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

  • Sterile culture tubes or flasks

  • Incubator (37°C)

  • Shaking incubator (optional, but recommended)

  • Spectrophotometer

  • Micropipettes and sterile tips

  • Vortex mixer

  • Spiral plater or sterile spreaders

II. Methodology

  • Preparation of Bacterial Inoculum: a. From a fresh overnight culture on a TSA plate, select 2-3 isolated colonies and inoculate into 5 mL of CAMHB. b. Incubate at 37°C with shaking (200-250 rpm) for 2-4 hours to achieve logarithmic phase growth. c. Adjust the bacterial suspension with sterile saline or CAMHB to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). d. Prepare a 1:100 dilution of this adjusted suspension in CAMHB to obtain a starting inoculum of approximately 1-2 x 10^6 CFU/mL. e. Further dilute this suspension 1:2 to achieve the final desired starting inoculum of approximately 5 x 10^5 CFU/mL in the test tubes.

  • Preparation of Test Tubes: a. Prepare a series of sterile culture tubes, each containing the appropriate volume of CAMHB. b. Add this compound to the tubes to achieve the desired final concentrations (e.g., 0.5x, 1x, 2x, 4x, and 8x MIC). Include a growth control tube with no antibiotic. c. The final volume in each tube should be the same (e.g., 10 mL).

  • Inoculation and Incubation: a. Inoculate each tube (including the growth control) with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. b. Immediately after inoculation (T=0), remove an aliquot from each tube for viable cell counting. c. Incubate all tubes at 37°C, preferably with shaking to ensure aeration and uniform exposure to the antibiotic.

  • Sampling and Viable Cell Counting: a. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube. b. Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate 100 µL of the appropriate dilutions onto TSA plates. d. Incubate the plates at 37°C for 18-24 hours. e. Count the number of colonies on the plates that yield between 30 and 300 colonies to determine the CFU/mL at each time point.

  • Data Analysis: a. Calculate the mean CFU/mL for each concentration and time point. b. Convert the CFU/mL values to log10 CFU/mL. c. Plot the mean log10 CFU/mL versus time for each this compound concentration and the growth control.

Data Presentation

Table 1: Hypothetical MIC Values for this compound Against Various Gram-Negative Bacteria

Bacterial StrainMIC (µg/mL)
Escherichia coli ATCC 259220.5
Klebsiella pneumoniae ATCC 138831
Pseudomonas aeruginosa ATCC 278532
Carbapenem-Resistant K. pneumoniae Isolate 14

Table 2: Example Data from a Time-Kill Curve Experiment with this compound against E. coli (MIC = 0.5 µg/mL)

Time (hours)Growth Control (log10 CFU/mL)1x MIC (0.5 µg/mL) (log10 CFU/mL)4x MIC (2 µg/mL) (log10 CFU/mL)
05.705.685.69
26.304.523.15
47.153.21<2.00
68.002.85<2.00
88.503.10<2.00
249.204.50 (Regrowth)<2.00

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (~5x10^5 CFU/mL) Inoculate Inoculate Tubes Inoculum->Inoculate Tubes Prepare Test Tubes (this compound Concentrations) Tubes->Inoculate Incubate Incubate at 37°C Inoculate->Incubate Sample Sample at Time Points (0, 2, 4, 6, 8, 24h) Incubate->Sample Plate Serial Dilution & Plating Sample->Plate Count Incubate & Count CFUs Plate->Count Plot Plot Time-Kill Curve Count->Plot

Caption: Workflow for an optimized time-kill curve experiment.

Troubleshooting_Regrowth cluster_causes Potential Causes cluster_solutions Solutions Regrowth Bacterial Regrowth Observed Persisters Persister Cells Regrowth->Persisters Inoculum High Inoculum Regrowth->Inoculum Degradation Antibiotic Degradation Regrowth->Degradation Resistance Resistant Mutants Regrowth->Resistance Sol_Persisters Increase Sampling Frequency Test Combinations Persisters->Sol_Persisters Sol_Inoculum Standardize & Verify Inoculum Inoculum->Sol_Inoculum Sol_Degradation Replenish Antibiotic Degradation->Sol_Degradation Sol_Resistance Use Higher MIC Multiples Test for Resistance Resistance->Sol_Resistance

References

Validation & Comparative

A Head-to-Head Comparison: TP0586532 vs. Hydroxamate LpxC Inhibitors for Treating Gram-Negative Infections

Author: BenchChem Technical Support Team. Date: November 2025

A new era in the fight against multidrug-resistant Gram-negative bacteria may be dawning with the development of novel LpxC inhibitors. This guide provides a detailed comparison of the non-hydroxamate inhibitor TP0586532 and the class of hydroxamate-based LpxC inhibitors, offering researchers and drug development professionals a comprehensive overview of their efficacy, mechanisms, and safety profiles.

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a critical component in the biosynthesis of Lipid A, the essential anchor of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2] Its absence in mammalian cells makes it a prime target for novel antibiotics.[3] For years, hydroxamate-containing compounds have been the focus of LpxC inhibitor development, but their progress has been frequently stalled by safety concerns, particularly cardiovascular toxicity.[2][4] this compound, a novel non-hydroxamate inhibitor, represents a promising alternative designed to overcome these limitations.

At a Glance: Key Differences

FeatureThis compoundHydroxamate LpxC Inhibitors
Chemical Class Non-hydroxamate, 2-(1S-hydroxyethyl) imidazole derivative[5]Contain a hydroxamate moiety (-CONHOH)
Mechanism of Action Inhibition of LpxC enzymeChelation of the catalytic zinc ion in LpxC via the hydroxamate group[6]
Key Advantage Low predicted risk of cardiovascular toxicity[7]Potent, broad-spectrum activity (in some cases)[5]
Known Liabilities Off-target inhibition of other metalloenzymes, leading to cardiovascular and other toxicities[2][4]
Clinical Development PreclinicalACHN-975 entered Phase I trials but was discontinued due to safety concerns[2]

Efficacy Against Gram-Negative Pathogens

In Vitro Antibacterial Activity

Both this compound and various hydroxamate inhibitors have demonstrated potent activity against a range of Gram-negative bacteria, including clinically challenging carbapenem-resistant Enterobacteriaceae (CRE).

This compound has shown a broad spectrum of activity against CRE.[7] For instance, the MIC90 (Minimum Inhibitory Concentration required to inhibit the growth of 90% of isolates) of this compound against clinical isolates of carbapenem-resistant Klebsiella pneumoniae was reported to be 4 μg/ml.[7][8]

Hydroxamate inhibitors, such as ACHN-975 and LPC-233, also exhibit potent in vitro efficacy. ACHN-975 has demonstrated MIC90 values of 1 μg/mL against Enterobacteriaceae and 0.5 μg/mL against Pseudomonas aeruginosa.[5] The advanced hydroxamate inhibitor LPC-233 showed an MIC90 of 0.125 μg/mL against a panel of 151 Enterobacteriaceae isolates.[4]

Table 1: Comparative In Vitro Efficacy (MIC in μg/mL)

InhibitorOrganism/GroupMIC50MIC90Reference
This compound Carbapenem-resistant K. pneumoniae-4[7][8]
K. pneumoniae ATCC 138832-
E. coli ATCC 259220.5-
ACHN-975 Enterobacteriaceae0.51-2[5][6]
P. aeruginosa0.060.25-0.5[5]
LPC-233 Enterobacteriaceae (ESBL-negative)0.0640.125[4][9]
Enterobacteriaceae (ESBL/Carbapenemase-positive)0.0640.125[4][9]
Enzyme Inhibition

The inhibitory potential of these compounds is also reflected in their activity against the purified LpxC enzyme. Hydroxamate inhibitors like ACHN-975 and LPC-233 are known to be sub-nanomolar and picomolar inhibitors, respectively.[5][9]

Table 2: LpxC Enzyme Inhibitory Activity

InhibitorEnzyme SourcePotency (IC50 / Ki)Reference
This compound E. coliIC50: 0.051 µM
ACHN-975 Enterobacteriaceae spp.IC50: 0.02 nM[5]
LPC-233 P. aeruginosaKi*: 8.9 pM[9]

Mechanism of Action: Targeting Lipid A Synthesis

Both classes of inhibitors target the same essential enzyme, LpxC, but interact with it differently. This inhibition disrupts the synthesis of Lipid A, leading to a faulty outer membrane, increased permeability, and ultimately, bacterial death.

LipidA_Pathway cluster_0 Lipid A Biosynthesis Pathway (Raetz Pathway) cluster_1 Inhibitor Action UDP_GlcNAc UDP-GlcNAc UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN Lipid_X Lipid X Kdo2_Lipid_IVA Kdo2-Lipid IVA LPS Lipopolysaccharide (LPS) Inhibitors LpxC Inhibitors (this compound & Hydroxamates) Inhibitors->UDP_3_O_acyl_GlcNAc Block LpxC

Synergistic Potential and In Vivo Efficacy

A key feature of LpxC inhibition is its potential to potentiate other antibiotics. By disrupting the outer membrane, LpxC inhibitors can increase the permeability to other drugs that would otherwise be excluded.[10]

This compound has demonstrated synergistic and additive effects when combined with meropenem against CRE strains.[7][11] In checkerboard assays, the combination resulted in a 2- to 512-fold decrease in the MIC of meropenem.[7] This effect is attributed to increased membrane permeability, as demonstrated by an ethidium bromide uptake assay.[7][11]

In vivo, this compound has shown efficacy in murine models of systemic, urinary tract, and lung infections caused by meropenem- or ciprofloxacin-resistant strains.[7][8] Notably, it has also been shown to reduce the release of LPS from bacteria both in vitro and in vivo, which could potentially mitigate the inflammatory cascade associated with sepsis.[12][13] Hydroxamate inhibitors like LPC-233 have also demonstrated efficacy in murine sepsis and urinary tract infection models.[4]

Checkerboard_Workflow

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation: Prepare serial twofold dilutions of the test compounds (e.g., this compound, hydroxamate inhibitors) in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 35°C for 18-24 hours under aerobic conditions.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

LpxC Enzyme Inhibition Assay (Fluorescence-based)

Method: This assay measures the activity of purified LpxC by detecting the product of the deacetylation reaction.

  • Reaction Mixture: In a 96-well plate, combine purified LpxC enzyme (e.g., from E. coli or P. aeruginosa), assay buffer (e.g., 50 mM HEPES, pH 7.5), and varying concentrations of the inhibitor (this compound or hydroxamate).

  • Initiation: Start the reaction by adding the substrate, UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection: Stop the reaction (e.g., with NaOH). Add a fluorescent labeling agent (e.g., o-phthaldialdehyde) that reacts with the primary amine of the deacetylated product.

  • Measurement: Measure fluorescence at appropriate excitation/emission wavelengths (e.g., 340 nm/460 nm).

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.[14][15]

Murine Sepsis/Infection Model

Method: This protocol outlines a general procedure for testing inhibitor efficacy in a systemic infection model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[13][16]

  • Infection: Induce infection in mice (e.g., female ICR mice) via intraperitoneal (for sepsis) or other relevant route (e.g., intranasal for lung infection) injection of a lethal or sublethal dose of a bacterial pathogen (e.g., carbapenem-resistant K. pneumoniae).

  • Treatment: At a specified time post-infection (e.g., 1 hour), administer the test compound (this compound or hydroxamate inhibitor) via a relevant route (e.g., subcutaneous or oral). A vehicle control group is essential.

  • Monitoring: Monitor the mice for a set period (e.g., 7 days) and record survival.

  • Endpoint: The primary endpoint is typically the survival rate. The effective dose 50 (ED50), the dose required to protect 50% of the animals from lethal infection, can be calculated. Bacterial burden in target organs (e.g., spleen, liver, lungs) can also be assessed at specific time points.[12]

Conclusion

This compound and hydroxamate inhibitors both represent promising strategies for combating multidrug-resistant Gram-negative bacteria by targeting the essential LpxC enzyme. While hydroxamates have historically demonstrated high potency, their clinical development has been plagued by off-target toxicities. This compound, as a non-hydroxamate inhibitor, appears to circumvent the key cardiovascular safety issues associated with its predecessors while maintaining potent antibacterial activity and demonstrating valuable synergistic potential with existing antibiotics. Further preclinical and clinical evaluation of this compound is warranted to fully establish its therapeutic potential as a next-generation antibiotic for serious Gram-negative infections.

References

Head-to-Head Comparison: TP0586532 vs. ACHN-975 in the Pursuit of Novel Gram-Negative Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against multidrug-resistant Gram-negative bacteria, the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) has emerged as a critical target for novel antibiotic development. This enzyme plays a pivotal role in the biosynthesis of Lipid A, an essential component of the outer membrane of these bacteria. This guide provides a detailed head-to-head comparison of two notable LpxC inhibitors: TP0586532, a novel non-hydroxamate inhibitor, and ACHN-975, a hydroxamate-based inhibitor whose clinical development was halted due to safety concerns. This comparison is intended for researchers, scientists, and drug development professionals, offering objective data and detailed experimental methodologies to inform future research and development efforts.

Mechanism of Action: Inhibition of Lipid A Biosynthesis

Both this compound and ACHN-975 exert their antibacterial effects by inhibiting the LpxC enzyme. LpxC catalyzes the second and committed step in the biosynthesis of Lipid A. By inhibiting this enzyme, both compounds effectively block the production of lipopolysaccharide (LPS), a major component of the Gram-negative outer membrane. This disruption of the outer membrane integrity ultimately leads to bacterial cell death.

cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Inhibitor Action UDP-GlcNAc UDP-GlcNAc LpxA LpxA UDP-GlcNAc->LpxA UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxA->UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc LpxC LpxC UDP-3-O-((R)-3-hydroxymyristoyl)-GlcNAc->LpxC UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine LpxC->UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine LpxD LpxD UDP-3-O-((R)-3-hydroxymyristoyl)-glucosamine->LpxD Lipid X Lipid X LpxD->Lipid X LpxH LpxH Lipid X->LpxH Lipid A disaccharide Lipid A disaccharide LpxH->Lipid A disaccharide Late acylation, phosphorylation, and Kdo addition Late acylation, phosphorylation, and Kdo addition Lipid A disaccharide->Late acylation, phosphorylation, and Kdo addition Lipid A Lipid A Late acylation, phosphorylation, and Kdo addition->Lipid A This compound This compound This compound->LpxC Inhibits ACHN-975 ACHN-975 ACHN-975->LpxC Inhibits

Caption: LpxC Inhibition in the Lipid A Biosynthesis Pathway.

Comparative Data

The following tables summarize the available quantitative data for this compound and ACHN-975, providing a basis for their comparative assessment.

Table 1: In Vitro Potency and Antibacterial Activity
ParameterThis compoundACHN-975Reference(s)
Target UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC)UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC)[1][2]
Chemical Class Non-hydroxamateHydroxamate[3][4]
IC50 (LpxC enzyme) 0.101 µMSubnanomolar (e.g., 0.02 nM for Enterobacteriaceae LpxC)[2][5]
MIC90 (K. pneumoniae) 4 µg/mL (carbapenem-resistant)Not explicitly stated for resistant strains[6]
MIC90 (P. aeruginosa) Not explicitly stated0.25 µg/mL[7]
MIC90 (Enterobacteriaceae) Not explicitly stated1 µg/mL[2]
Table 2: In Vivo Efficacy and Safety Profile
ParameterThis compoundACHN-975Reference(s)
Animal Model(s) Murine systemic, urinary tract, and lung infection modelsNeutropenic mouse thigh model[1][7]
Efficacy Demonstrated efficacy against carbapenem-resistant K. pneumoniaeShowed bactericidal activity against P. aeruginosa[1][2]
Cardiovascular Safety No reported cardiovascular toxicity in preclinical studiesDose-limiting cardiovascular toxicity (transient hypotension) observed in Phase 1 clinical trials[3][7][8]
Clinical Development Status PreclinicalHalted in Phase 1[1][7][8]

Experimental Protocols

LpxC Enzyme Inhibition Assay

The inhibitory activity of the compounds against the LpxC enzyme is a critical determinant of their potential as antibiotics. A common method to assess this is a fluorescence-based assay.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant LpxC enzyme is purified. A fluorogenic substrate, such as UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine, is prepared.

  • Assay Reaction: The LpxC enzyme is incubated with the test compound (this compound or ACHN-975) at varying concentrations in an appropriate buffer.

  • Substrate Addition: The reaction is initiated by the addition of the fluorogenic substrate.

  • Signal Detection: The deacetylation of the substrate by LpxC results in a product that can be detected fluorometrically. The reaction is monitored over time to determine the rate of product formation.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in the enzyme activity (IC50) is calculated by plotting the enzyme activity against the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.

Bacterial Inoculum Preparation Bacterial Inoculum Preparation Inoculation of Microtiter Plate Inoculation of Microtiter Plate Bacterial Inoculum Preparation->Inoculation of Microtiter Plate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculation of Microtiter Plate Incubation Incubation Inoculation of Microtiter Plate->Incubation Visual Inspection for Growth Visual Inspection for Growth Incubation->Visual Inspection for Growth MIC Determination MIC Determination Visual Inspection for Growth->MIC Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Methodology:

  • Compound Dilution: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Bacterial Inoculum: A standardized bacterial suspension is prepared to a specific cell density (e.g., 5 x 105 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Key Differentiator: Chemical Structure and Clinical Outcome

The fundamental difference between this compound and ACHN-975 lies in their chemical structures, specifically the presence or absence of a hydroxamate moiety. This structural distinction has profound implications for their safety profiles and, consequently, their clinical viability.

cluster_achn ACHN-975 cluster_tp This compound Hydroxamate Moiety Hydroxamate Moiety Off-target Metalloproteinase Inhibition Off-target Metalloproteinase Inhibition Hydroxamate Moiety->Off-target Metalloproteinase Inhibition Cardiovascular Toxicity Cardiovascular Toxicity Off-target Metalloproteinase Inhibition->Cardiovascular Toxicity Clinical Development Halted Clinical Development Halted Cardiovascular Toxicity->Clinical Development Halted Non-hydroxamate Structure Non-hydroxamate Structure Reduced Off-target Activity Reduced Off-target Activity Non-hydroxamate Structure->Reduced Off-target Activity Improved Safety Profile Improved Safety Profile Reduced Off-target Activity->Improved Safety Profile Ongoing Preclinical Development Ongoing Preclinical Development Improved Safety Profile->Ongoing Preclinical Development

Caption: Impact of Chemical Structure on Clinical Development.

The hydroxamate group in ACHN-975 is a strong chelator of metal ions, which, while contributing to its potent LpxC inhibition (a zinc metalloenzyme), also leads to off-target inhibition of other human metalloenzymes. This off-target activity is believed to be the underlying cause of the observed cardiovascular toxicity.[9] In contrast, this compound was specifically designed as a non-hydroxamate inhibitor to circumvent this issue, demonstrating a more favorable safety profile in preclinical studies.[3]

Conclusion

The head-to-head comparison of this compound and ACHN-975 provides valuable insights for the development of novel antibiotics targeting LpxC. While both compounds demonstrate potent inhibition of the target enzyme and antibacterial activity, the clinical trajectory of ACHN-975 was cut short due to cardiovascular toxicity associated with its hydroxamate chemical structure. This compound, with its non-hydroxamate design, represents a promising next-generation LpxC inhibitor that appears to have overcome this critical safety hurdle in preclinical evaluations. Further investigation and clinical development of non-hydroxamate LpxC inhibitors like this compound are warranted to address the urgent medical need for new treatments against multidrug-resistant Gram-negative infections.

References

Validating the Synergistic Effect of TP0586532 with Beta-Lactam Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria, particularly carbapenem-resistant Enterobacteriaceae (CRE), poses a significant threat to global health. Novel therapeutic strategies are urgently needed to combat these challenging pathogens. One promising approach is the combination of agents that enhance the efficacy of existing antibiotics. This guide provides a comprehensive overview of the synergistic effects of TP0586532, a novel LpxC inhibitor, with beta-lactam antibiotics, supported by experimental data.

This compound is an experimental drug that acts as a potent and selective inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] This enzyme is crucial for the biosynthesis of lipid A, a key component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2][3] By inhibiting LpxC, this compound disrupts the integrity of the outer membrane, leading to increased permeability. This heightened permeability is hypothesized to facilitate the entry of other antibiotics, such as beta-lactams, into the bacterial cell, thereby enhancing their antibacterial activity.[2][3][4][5]

This guide will delve into the experimental validation of this synergy, presenting quantitative data from in vitro studies and outlining the methodologies employed.

In Vitro Synergy: Quantitative Analysis

The synergistic activity of this compound with various beta-lactam antibiotics has been evaluated using checkerboard and time-kill assays. These studies have consistently demonstrated that this compound potentiates the activity of beta-lactams against a range of Gram-negative bacteria, including CRE strains harboring various carbapenemase genes.[2][3][4][5]

Checkerboard Assay Results

The checkerboard assay is a common method to assess the in vitro interaction of two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration Index (FICI), where a FICI of ≤0.5 indicates synergy, >0.5 to ≤1 indicates an additive effect, >1 to <4 indicates no interaction (indifference), and ≥4 indicates antagonism.

Studies have shown that the combination of this compound with meropenem results in synergistic or additive effects against numerous CRE strains.[3][4] The minimum inhibitory concentrations (MICs) of meropenem in the presence of sub-inhibitory concentrations of this compound were significantly reduced, by as much as 2- to 512-fold.[3][4]

Table 1: Synergistic and Additive Effects of this compound in Combination with Meropenem against Carbapenem-Resistant Enterobacteriaceae (CRE)

Bacterial SpeciesNumber of StrainsCarbapenemase GenesFICI RangeInterpretationReference
Klebsiella pneumoniae16blaKPC+, blaNDM-1+, blaVIM+≤0.5 - ≤1Synergistic to Additive[3][4]
Escherichia coli5blaNDM-1+, blaIMP+≤0.5 - ≤1Synergistic to Additive[3][4]

Table 2: Potentiating Effect of this compound on the MICs of Various Beta-Lactams against K. pneumoniae and E. coli

AntibioticBacterial StrainFold Decrease in MIC in combination with this compoundFICIInterpretationReference
MeropenemK. pneumoniae ATCC 1388380.375Synergy[3][4]
MeropenemE. coli ATCC 25922320.375Synergy[3][4]
CefepimeK. pneumoniae ATCC 1388340.5Synergy[3][4]
CefepimeE. coli ATCC 2592280.5Synergy[3][4]
PiperacillinK. pneumoniae ATCC 1388340.5Synergy[3][4]
PiperacillinE. coli ATCC 2592280.5Synergy[3][4]
Time-Kill Assay Results

Time-kill assays provide insights into the bactericidal or bacteriostatic activity of antimicrobial agents over time. In these assays, the combination of this compound and meropenem demonstrated enhanced bactericidal activity against CRE strains compared to either agent alone.[3][6] For instance, against a carbapenem-resistant K. pneumoniae strain, meropenem alone at 8 μg/mL did not reduce the viable cell count. However, in combination with this compound at 0.5x MIC, a synergistic and bactericidal effect was observed at 6 hours, and at 1x MIC, the viable cell count was reduced to below the limit of detection at 24 hours.[3][6]

Mechanism of Synergy

The synergistic interaction between this compound and beta-lactam antibiotics is attributed to the distinct but complementary mechanisms of action of the two compounds.

Synergy_Mechanism cluster_bacterium Gram-Negative Bacterium Outer_Membrane Outer Membrane (with LPS) Periplasm Periplasm Inner_Membrane Inner Membrane Cytoplasm Cytoplasm PBPs Penicillin-Binding Proteins (PBPs) LpxC LpxC Enzyme Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Catalyzes LPS_Synthesis LPS Biosynthesis LpxC->LPS_Synthesis Catalyzes This compound This compound This compound->LpxC Inhibits Beta-Lactam Beta-Lactam Antibiotic Beta-Lactam->Outer_Membrane Increased Permeability Beta-Lactam->PBPs Inhibits LPS_Synthesis->Outer_Membrane Maintains Integrity Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis->Bacterial_Cell_Lysis Prevents

Caption: Mechanism of this compound and beta-lactam synergy.

Experimental Protocols

Detailed and standardized methodologies are crucial for the validation of synergistic effects. The following are outlines of the key experimental protocols used in the studies cited.

Checkerboard Assay Protocol

The checkerboard assay is performed to determine the FICI.

  • Preparation of Antibiotics: Stock solutions of this compound and the beta-lactam antibiotic are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the y-axis, and serial dilutions of the beta-lactam are added along the x-axis. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

  • FICI Calculation: The FICI is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Assay Protocol

The time-kill assay assesses the rate of bacterial killing.

  • Bacterial Culture: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Drug Exposure: The bacterial culture is exposed to the antibiotics alone and in combination at specified concentrations (e.g., 1x or 2x MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to generate time-kill curves. Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Efficacy Validation Start Bacterial Strain Selection (e.g., CRE) MIC Determine MICs of This compound & Beta-Lactam Alone Start->MIC Checkerboard Checkerboard Assay FICI Calculate FICI (Synergy, Additive, etc.) Checkerboard->FICI TimeKill Time-Kill Assay Bactericidal Assess Bactericidal Activity (Synergy, etc.) TimeKill->Bactericidal MIC->Checkerboard MIC->TimeKill Infection_Model Murine Infection Model (e.g., Thigh, Lung) FICI->Infection_Model Inform In Vivo Studies Bactericidal->Infection_Model Inform In Vivo Studies Treatment Administer this compound, Beta-Lactam, & Combination Infection_Model->Treatment CFU_Count Determine Bacterial Burden (CFU/tissue) Treatment->CFU_Count Efficacy Evaluate Reduction in Bacterial Load CFU_Count->Efficacy Conclusion Conclusion on Synergistic Effect Efficacy->Conclusion Validate Synergy

Caption: Experimental workflow for validating synergy.

Conclusion

The available in vitro data strongly support the synergistic interaction between this compound and beta-lactam antibiotics against challenging Gram-negative pathogens, including CRE. The mechanism of action, involving the disruption of the bacterial outer membrane by this compound, provides a clear rationale for this enhanced activity. The presented experimental protocols offer a framework for the continued investigation and validation of this promising combination therapy. Further in vivo studies are warranted to translate these encouraging in vitro findings into potential clinical applications for the treatment of severe Gram-negative infections.

References

TP0586532 Demonstrates Potent Synergy with Meropenem Against Carbapenem-Resistant Enterobacteriaceae

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive analysis of available data reveals that the novel non-hydroxamate LpxC inhibitor, TP0586532, exhibits significant synergistic activity with the carbapenem antibiotic meropenem against a wide range of Carbapenem-Resistant Enterobacteriaceae (CRE) strains. This finding positions the combination therapy as a promising avenue for treating infections caused by these multi-drug resistant pathogens, which pose an urgent threat to public health.

This compound inhibits the synthesis of lipopolysaccharide (LPS), a crucial component of the outer membrane of Gram-negative bacteria.[1][2] This disruption of the bacterial outer membrane is believed to increase its permeability, thereby facilitating the entry of other antibiotics, such as meropenem, and enhancing their antibacterial efficacy.[1][3]

Experimental data from in vitro studies, including checkerboard and time-kill assays, demonstrate that this compound potentiates the activity of meropenem against CRE strains harboring various carbapenemase genes, including blaKPC, blaNDM-1, blaVIM, and blaIMP.[1][4]

Comparative Analysis of In Vitro Activity

The synergistic effect of this compound and meropenem is evident in the substantial reduction of the Minimum Inhibitory Concentration (MIC) of meropenem required to inhibit the growth of CRE strains.

Table 1: Synergistic Activity of this compound with Meropenem against CRE Strains
Bacterial StrainCarbapenemase GeneMeropenem MIC (μg/mL) AloneMeropenem MIC (μg/mL) with this compound (0.125-0.5 x MIC)Fold Decrease in Meropenem MICFractional Inhibitory Concentration Index (FICI)Interpretation
K. pneumoniaeblaKPC320.251280.53Additive
K. pneumoniaeblaKPC640.51280.52Additive
K. pneumoniaeblaKPC12811280.51Additive
K. pneumoniaeblaKPC>1284>320.53Additive
K. pneumoniaeblaNDM-1640.1255120.38Synergistic
K. pneumoniaeblaNDM-11280.52560.38Synergistic
E. coliblaNDM-1321320.53Additive
K. pneumoniaeblaVIM322160.56Additive
K. pneumoniaeblaIMP64880.63Additive

Data compiled from a study by Yoshida et al. The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). Synergy is defined as an FICI of ≤ 0.5, and an additive effect is defined as an FICI > 0.5 and ≤ 4.

In time-kill assays, the combination of this compound and meropenem demonstrated bactericidal activity against CRE strains, even those exhibiting high-level resistance to meropenem alone.[4][5] For instance, against K. pneumoniae ATCC BAA-1902, meropenem alone at 8 μg/mL had minimal effect, whereas in combination with this compound, a synergistic and bactericidal effect was observed within 6 hours.[5]

Comparison with Other Antibiotics

While direct comparative studies are limited, the potentiation of meropenem by this compound offers a significant advantage over monotherapy with other last-resort antibiotics like colistin and tigecycline, which are often associated with toxicity and the development of resistance. The combination of tigecycline and colistin has shown synergistic effects against some CRE strains, but antagonism has also been reported.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the analysis of this compound's activity.

Checkerboard Assay

The checkerboard assay is utilized to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antibiotics: Stock solutions of this compound and meropenem are prepared. A two-fold serial dilution of each antibiotic is made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of meropenem are added to the wells along the x-axis, and serial dilutions of this compound are added along the y-axis. This creates a matrix of wells with varying concentrations of both compounds.

  • Inoculum Preparation: CRE strains are cultured to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in CAMHB.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plates are then incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the antibiotic(s) that completely inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is calculated to determine the nature of the interaction.

Time-Kill Assay

The time-kill assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Inoculum Preparation: A starting inoculum of approximately 106 CFU/mL of the CRE strain is prepared in CAMHB.

  • Exposure to Antibiotics: The bacterial suspension is exposed to meropenem alone, this compound alone, and the combination of both at specified concentrations (e.g., 0.5 x MIC, 1 x MIC). A growth control without any antibiotic is also included.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on nutrient agar.

  • Incubation and Colony Counting: The plates are incubated at 37°C for 24 hours, after which the number of viable colonies is counted.

  • Data Analysis: The results are expressed as log10 CFU/mL. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal. Synergy is defined as a ≥2-log10 decrease in CFU/mL by the combination compared with the most active single agent.

Membrane Permeability Assay

This assay assesses the ability of a compound to disrupt the bacterial outer membrane, leading to increased permeability.

  • Bacterial Preparation: CRE strains are grown to the mid-logarithmic phase, washed, and resuspended in a suitable buffer (e.g., phosphate-buffered saline).

  • Exposure to this compound: The bacterial suspension is incubated with varying concentrations of this compound.

  • Addition of Ethidium Bromide (EtBr): Ethidium bromide, a fluorescent dye that intercalates with DNA but cannot cross an intact bacterial membrane, is added to the suspension.

  • Fluorescence Measurement: The influx of EtBr into the bacteria, indicative of membrane permeabilization, is measured over time by monitoring the increase in fluorescence using a fluorometer.

  • Data Analysis: An increase in fluorescence in the presence of this compound compared to the control (no this compound) indicates increased membrane permeability.

Visualizing the Mechanism and Workflow

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow of the checkerboard assay.

cluster_0 Mechanism of Action of this compound This compound This compound LpxC LpxC This compound->LpxC Inhibits LPS_Synthesis LPS Biosynthesis LpxC->LPS_Synthesis is essential for Outer_Membrane Intact Outer Membrane LPS_Synthesis->Outer_Membrane maintains Increased_Permeability Increased Outer Membrane Permeability LPS_Synthesis->Increased_Permeability Inhibition leads to Meropenem_Influx Increased Meropenem Influx Increased_Permeability->Meropenem_Influx

Caption: Mechanism of this compound action.

cluster_1 Checkerboard Assay Workflow prep Prepare serial dilutions of This compound and Meropenem plate Dispense into 96-well plate (this compound in rows, Meropenem in columns) prep->plate add_inoculum Inoculate all wells plate->add_inoculum inoculum Prepare bacterial inoculum (~5x10^5 CFU/mL) inoculum->add_inoculum incubate Incubate at 37°C for 18-24h add_inoculum->incubate read Read MICs (visual inspection) incubate->read calculate Calculate FICI to determine interaction read->calculate

Caption: Checkerboard assay workflow.

Conclusion

The available evidence strongly supports the potential of a combination therapy of this compound and meropenem for the treatment of CRE infections. The synergistic interaction, driven by the unique mechanism of action of this compound, restores the efficacy of meropenem against highly resistant strains. Further clinical investigation is warranted to translate these promising in vitro findings into effective therapeutic strategies for patients with limited treatment options.

References

Assessing the In Vivo Superiority of TP0586532 Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. TP0586532, a novel non-hydroxamate inhibitor of UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), offers a promising new therapeutic avenue. By targeting the essential lipopolysaccharide (LPS) biosynthesis pathway, this compound not only exhibits direct antibacterial activity but also potentiates the efficacy of existing antibiotics. This guide provides an objective comparison of this compound combination therapy with alternative treatments, supported by experimental data, to assess its in vivo superiority.

Mechanism of Action and Rationale for Combination Therapy

This compound inhibits LpxC, a crucial enzyme in the biosynthesis of Lipid A, the anchor of LPS in the outer membrane of Gram-negative bacteria.[1][2][3] This inhibition disrupts the integrity of the outer membrane, leading to increased permeability.[2] This increased permeability allows for enhanced intracellular access of other antibiotics that might otherwise be impeded by the bacterial outer membrane, thus providing a strong rationale for combination therapy.[2] In vitro studies have demonstrated synergistic and additive effects when this compound is combined with antibiotics such as meropenem, amikacin, cefepime, piperacillin, and tigecycline against carbapenem-resistant Enterobacteriaceae (CRE).[2]

In Vivo Efficacy of this compound Monotherapy

This compound has demonstrated significant in vivo efficacy as a monotherapy in various murine infection models against meropenem- or ciprofloxacin-resistant strains.

Infection Model Pathogen Key Findings Reference
Systemic InfectionKlebsiella pneumoniaeDemonstrated potent antibacterial activity.[3]
Urinary Tract InfectionEscherichia coliShowed in vivo efficacy.[3]
Lung InfectionKlebsiella pneumoniaeExhibited in vivo efficacy.[3]

In Vivo Superiority of this compound Combination Therapy: Attenuation of Inflammatory Response

A key aspect of the in vivo superiority of this compound combination therapy lies in its ability to mitigate the inflammatory cascade often exacerbated by treatment with other antibiotics. While effective at killing bacteria, antibiotics like meropenem and ciprofloxacin can lead to an increased release of LPS, a potent trigger of sepsis, resulting in elevated levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6).[4][5] this compound, by inhibiting LPS synthesis, not only exerts a direct antibacterial effect but also significantly reduces the release of LPS and subsequent IL-6 production.[4][5]

Comparative In Vivo Data: LPS and IL-6 Reduction in a Murine Pneumonia Model

The following table summarizes the in vivo effects of this compound, both as a monotherapy and in combination, on LPS and IL-6 levels in the lungs of mice infected with Klebsiella pneumoniae.

Treatment Group LPS Levels in Lung (relative to vehicle) IL-6 Levels in Lung (relative to vehicle) Reference
Vehicle1.01.0[4][5]
This compoundMarkedly InhibitedMarkedly Inhibited[4][5]
MeropenemIncreasedIncreased[4][5]
CiprofloxacinIncreasedIncreased[4][5]
This compound + Meropenem Attenuated Attenuated [4][5]
This compound + Ciprofloxacin Attenuated Attenuated [4][5]

These findings highlight a significant advantage of this compound combination therapy: the ability to effectively target the pathogen while simultaneously dampening the detrimental host inflammatory response, a critical factor in improving outcomes in severe infections like sepsis.[4][5]

Experimental Protocols

Murine Pneumonia Model for In Vivo Combination Therapy Assessment

This protocol outlines the key steps for evaluating the in vivo efficacy of this compound combination therapy in a murine model of pneumonia.

  • Animal Model: Specific pathogen-free female ICR mice (or other suitable strain), typically 4-5 weeks old.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment with access to standard chow and water ad libitum.

  • Induction of Immunosuppression (if required): To establish a robust infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide. A typical regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

  • Bacterial Strain: A clinically relevant, carbapenem-resistant strain of Klebsiella pneumoniae or other Gram-negative pathogen.

  • Inoculum Preparation: The bacterial strain is cultured in an appropriate broth (e.g., Mueller-Hinton II) to the mid-logarithmic phase. The culture is then centrifuged, washed, and resuspended in sterile saline to the desired concentration (e.g., 1 x 107 to 1 x 108 CFU/mL).

  • Infection: Mice are anesthetized, and a specific volume of the bacterial suspension (e.g., 50 µL) is instilled intranasally or intratracheally.

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), treatment is initiated. Treatment groups would typically include:

    • Vehicle control

    • This compound monotherapy

    • Comparator antibiotic (e.g., meropenem) monotherapy

    • This compound in combination with the comparator antibiotic

  • Endpoint Analysis: At a specified time post-treatment (e.g., 24 hours), mice are euthanized.

    • Bacterial Load: Lungs and/or other organs are aseptically harvested, homogenized, and serially diluted for colony-forming unit (CFU) enumeration on appropriate agar plates.

    • Cytokine Analysis: Lung homogenates can be centrifuged, and the supernatant collected for measurement of IL-6 and other cytokines using ELISA or other immunoassays.

    • LPS Measurement: LPS levels in lung homogenates can be quantified using a Limulus amebocyte lysate (LAL) assay.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA with post-hoc tests) to determine the significance of differences between treatment groups.

Visualizing the Pathway and Process

Signaling Pathway of LpxC Inhibition

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_3_O_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_3_O_acyl_GlcNAc LpxC LpxC (Deacetylase) UDP_3_O_acyl_GlcNAc->LpxC UDP_3_O_acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_3_O_acyl_GlcN LPS_pathway Further steps in LPS Biosynthesis UDP_3_O_acyl_GlcN->LPS_pathway LPS Lipopolysaccharide (LPS) LPS_pathway->LPS Outer_Membrane Gram-Negative Outer Membrane LPS->Outer_Membrane This compound This compound This compound->LpxC

Caption: Inhibition of the LpxC enzyme by this compound in the LPS biosynthesis pathway.

Experimental Workflow for In Vivo Combination Therapy Assessment

Experimental_Workflow Acclimatization Animal Acclimatization Immunosuppression Immunosuppression (optional) Acclimatization->Immunosuppression Infection Induction of Pneumonia Immunosuppression->Infection Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment_Groups Treatment Administration (Vehicle, Monotherapy, Combination) Infection->Treatment_Groups Euthanasia Euthanasia and Sample Collection Treatment_Groups->Euthanasia Bacterial_Load Bacterial Load (CFU Enumeration) Euthanasia->Bacterial_Load Inflammatory_Markers Inflammatory Markers (LPS, IL-6) Euthanasia->Inflammatory_Markers

Caption: Workflow for assessing in vivo efficacy of this compound combination therapy.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative infections. Its unique mechanism of action not only provides a direct antibacterial effect but also creates a synergistic partnership with existing antibiotics. The in vivo data strongly suggest that the superiority of this compound combination therapy extends beyond simple bacterial killing to encompass a crucial reduction in the host's inflammatory response. This dual action of potent antibacterial efficacy and mitigation of harmful inflammation positions this compound combination therapy as a highly promising strategy for treating severe Gram-negative infections. Further clinical investigation is warranted to translate these compelling preclinical findings into improved patient outcomes.

References

Navigating Resistance: A Comparative Guide to TP0586532 and its Interactions with Other Antibiotic Classes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance is a critical aspect of evaluating a new antibiotic candidate. This guide provides a comprehensive overview of the current understanding of TP0586532, a novel non-hydroxamate LpxC inhibitor, and its interaction with other antibiotic classes. While direct cross-resistance studies are limited, extensive research on its synergistic effects provides strong evidence for a low potential for cross-resistance and highlights its capacity to potentiate existing antibiotics against multidrug-resistant Gram-negative bacteria.

This compound is an investigational antibiotic that targets UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS), a key component of the outer membrane of Gram-negative bacteria.[1] By inhibiting LpxC, this compound disrupts the integrity of this outer membrane, a mechanism that not only exerts a direct antibacterial effect but also enhances the permeability of the membrane to other antibiotics.[2] This unique mode of action suggests that this compound is unlikely to share resistance mechanisms with other antibiotic classes that have different cellular targets.

Potentiation of Other Antibiotics: A Strong Indicator Against Cross-Resistance

The most compelling evidence against cross-resistance comes from studies demonstrating the synergistic and additive effects of this compound when combined with various antibiotic classes. This potentiation effect has been observed against carbapenem-resistant Enterobacteriaceae (CRE), indicating that this compound can restore or enhance the activity of drugs that have lost their efficacy due to resistance.

A key study investigated the combination of this compound with several antibiotics against carbapenem-susceptible Klebsiella pneumoniae and Escherichia coli. The results, summarized in the tables below, show a significant reduction in the minimum inhibitory concentrations (MICs) of the partner antibiotics in the presence of this compound.

Data Presentation

Table 1: Synergistic and Additive Effects of this compound with Various Antibiotics against Klebsiella pneumoniae ATCC 13883

AntibioticMIC (µg/mL) AloneMIC (µg/mL) with this compoundFold Decrease in MICFractional Inhibitory Concentration Index (FICI)Interpretation
Meropenem0.0630.01640.531Additive
Amikacin20.540.563Additive
Cefepime0.1250.03140.531Additive
Piperacillin20.2580.375Synergistic
Tigecycline0.50.12540.625Additive
Ciprofloxacin0.0160.00820.625Additive
Colistin0.50.2520.750Additive

Table 2: Synergistic and Additive Effects of this compound with Various Antibiotics against Escherichia coli ATCC 25922

AntibioticMIC (µg/mL) AloneMIC (µg/mL) with this compoundFold Decrease in MICFractional Inhibitory Concentration Index (FICI)Interpretation
Meropenem0.0310.00480.375Synergistic
Amikacin10.031320.370Synergistic
Cefepime0.1250.01680.375Synergistic
Piperacillin20.125160.375Synergistic
Tigecycline0.250.06340.750Additive
Ciprofloxacin0.0080.00421.250Indifferent
Colistin0.250.2512.000Indifferent

FICI interpretation: ≤0.5, synergistic; >0.5 to ≤1, additive; >1 to ≤2, indifferent. Data extracted from Fujita et al., 2022.[2]

Furthermore, time-kill assays have demonstrated that the combination of this compound and meropenem results in synergistic bactericidal activity against carbapenem-resistant K. pneumoniae and E. coli strains.[2]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the synergy studies.

Checkerboard Assay

The checkerboard assay is a method used to assess the in vitro interaction of two antimicrobial agents.

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and the partner antibiotics are prepared. Serial twofold dilutions of each antibiotic are made in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are added to the wells along the x-axis, and serial dilutions of the partner antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plates are incubated at 35°C for 16 to 20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antibiotic, alone or in combination, that completely inhibits visible bacterial growth.

  • FICI Calculation: The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

Time-Kill Assay

The time-kill assay evaluates the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL in CAMHB.

  • Exposure to Antibiotics: The bacterial suspension is exposed to the antibiotics alone and in combination at specific concentrations (e.g., multiples of the MIC). A growth control without any antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥2 log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Membrane Permeability Assay (Ethidium Bromide Uptake)

This assay is used to investigate the effect of a compound on the permeability of the bacterial outer membrane.

  • Bacterial Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested by centrifugation, and washed.

  • Exposure to this compound: The cells are incubated with sub-inhibitory concentrations of this compound.

  • Addition of Ethidium Bromide: Ethidium bromide (EtBr), a fluorescent dye that cannot penetrate the intact outer membrane of Gram-negative bacteria, is added to the cell suspension.

  • Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that EtBr is entering the cells and intercalating with DNA, signifying an increase in membrane permeability.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of this compound and the workflow of the checkerboard assay.

TP0586532_Mechanism_of_Action cluster_bacterium Gram-Negative Bacterium OM Outer Membrane (with LPS) Other_Antibiotic Other Antibiotic OM->Other_Antibiotic increased permeability to IM Inner Membrane LPS_synthesis LPS Biosynthesis LPS_synthesis->OM leads to defective LpxC LpxC Enzyme LPS_synthesis->LpxC involves LpxC->OM produces LPS for Antibiotic_target Antibiotic Target This compound This compound This compound->LPS_synthesis disrupts This compound->LpxC inhibits Other_Antibiotic->OM cannot effectively penetrate Other_Antibiotic->Antibiotic_target reaches target

Caption: Mechanism of this compound synergy with other antibiotics.

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_antibiotics Prepare serial dilutions of Antibiotic A and B plate_setup Dispense antibiotic dilutions into 96-well plate in a checkerboard format prep_antibiotics->plate_setup prep_inoculum Prepare standardized bacterial inoculum inoculate_plate Inoculate all wells with bacteria prep_inoculum->inoculate_plate plate_setup->inoculate_plate incubation Incubate plate (e.g., 16-20h at 35°C) inoculate_plate->incubation read_mic Determine MIC for each well (visual inspection) incubation->read_mic calc_fici Calculate FICI to determine interaction (Synergy, Additive, etc.) read_mic->calc_fici

Caption: Workflow of a checkerboard assay for synergy testing.

Conclusion

The available evidence strongly suggests that this compound has a low potential for cross-resistance with other antibiotic classes. Its unique mechanism of action, which involves disrupting the outer membrane of Gram-negative bacteria, leads to a potentiation of the activity of many existing antibiotics. This synergistic relationship is a promising characteristic for future therapeutic strategies, particularly in combating infections caused by multidrug-resistant pathogens. While direct studies on the development of resistance to this compound and subsequent cross-resistance profiles are needed for a complete picture, the current data on its synergistic interactions provide a strong foundation for its continued development as a novel antibacterial agent.

References

Comparative Proteomic Analysis of Bacterial Responses to LpxC Inhibitors, Including the Novel Compound TP0586532

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the differential impact of LpxC inhibitors on the bacterial proteome, with a focus on Escherichia coli.

This guide provides a comparative overview of the bacterial proteomic response to the novel, non-hydroxamate LpxC inhibitor, TP0586532, and other prominent LpxC inhibitors. By inhibiting the UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), these compounds represent a promising class of antibiotics against Gram-negative bacteria. Understanding their distinct effects on bacterial physiology is paramount for the development of effective antimicrobial strategies.

While direct comparative proteomic data for this compound is not yet available in published literature, this guide synthesizes current knowledge on its mechanism of action and presents a detailed comparative analysis of the proteomic responses of Escherichia coli to five other key LpxC inhibitors: CHIR-090, L-161,240, BB-78485, PF-04753299, and PF-05081090. This information, primarily drawn from a comprehensive study by Möller et al. (2023), offers valuable insights into the common and compound-specific cellular responses to LpxC inhibition.

Mechanism of Action of this compound

This compound is a novel, non-hydroxamate LpxC inhibitor. Its mode of action involves the inhibition of LPS synthesis, which leads to increased permeability of the outer bacterial membrane[1]. This disruption of the outer membrane's integrity can enhance the efficacy of other antibiotics, suggesting potential for combination therapies.

Comparative Proteomic Response to LpxC Inhibitors

A study by Möller et al. provides a detailed comparative proteomic analysis of E. coli strain W3110 in response to five different LpxC inhibitors. The study revealed both shared and distinct changes in the bacterial proteome, highlighting the nuanced effects of targeting the same enzyme with different chemical entities.

Key Commonalities in Proteomic Response

Despite their structural diversity, the five LpxC inhibitors elicited several common responses in E. coli, suggesting a core set of cellular adjustments to LpxC inhibition:

  • Upregulation of LpxC: Inhibition of LpxC activity leads to a feedback mechanism resulting in the increased expression of the LpxC protein itself.

  • Induction of Fatty Acid Biosynthesis: A consistent upregulation of enzymes involved in unsaturated fatty acid biosynthesis, notably FabA and FabB, was observed across all tested inhibitors[1]. This suggests a cellular strategy to compensate for alterations in the lipid composition of the cell envelope.

  • Cell Envelope Stress Response: The inhibition of LPS biosynthesis triggers a cell envelope stress response, although the specific pathways activated can vary between compounds.

Compound-Specific Proteomic Signatures

The study also underscored that antibiotics targeting the same enzyme do not necessarily induce identical cellular responses[1]. The number of regulated proteins varied significantly depending on the inhibitor used, ranging from eight to over forty differentially expressed proteins[1]. These compound-specific responses involve diverse functional categories, including:

  • Stress reactions

  • Nucleotide metabolism

  • Amino acid metabolism

  • Quorum sensing

This variability in the proteomic footprint could be attributed to differences in inhibitor uptake, efflux, or off-target effects.

Quantitative Proteomic Data

The following tables summarize the quantitative proteomic data from the Möller et al. (2023) study, showcasing the fold-change in the expression of key proteins in E. coli upon treatment with different LpxC inhibitors. The data was obtained from the ProteomeXchange Consortium repository with the dataset identifier PXD043195[1].

Table 1: Upregulation of Key Proteins in Fatty Acid Biosynthesis

ProteinFunctionCHIR-090 (Fold Change)L-161,240 (Fold Change)BB-78485 (Fold Change)PF-04753299 (Fold Change)PF-05081090 (Fold Change)
FabA3-hydroxydecanoyl-[acyl-carrier-protein] dehydratase>1.6>1.6>1.6>1.6>1.6
FabB3-oxoacyl-[acyl-carrier-protein] synthase 1>1.6>1.6>1.6>1.6>1.6

Table 2: Selected Differentially Upregulated Proteins by LpxC Inhibitor

ProteinFunctionInhibitorFold Change
LpxCUDP-3-O-[3-hydroxymyristoyl] N-acetylglucosamine deacetylaseAll>1.6
YcaOPutative stress response proteinCHIR-090>1.6
GlnAGlutamine synthetase type IL-161,240>1.6
GltBGlutamate synthase large subunitL-161,240>1.6
RpoSRNA polymerase sigma factor RpoSBB-78485>1.6
DpsDNA protection during starvation proteinBB-78485>1.6
MetE5-methyltetrahydropteroyltriglutamate-homocysteine methyltransferasePF-04753299>1.6
PurCPhosphoribosylaminoimidazole-succinocarboxamide synthasePF-05081090>1.6

Experimental Protocols

The following is a generalized methodology for the comparative proteomic analysis of bacterial responses to LpxC inhibitors, based on the approach by Möller et al. (2023) and standard proteomics workflows.

Bacterial Culture and Treatment
  • Escherichia coli W3110 is grown in M9 minimal medium to the mid-logarithmic phase.

  • Cultures are then treated with sublethal concentrations (pre-determined minimal inhibitory concentrations - MICs) of the respective LpxC inhibitors (CHIR-090, L-161,240, BB-78485, PF-04753299, PF-05081090) or a DMSO control.

  • The MICs for E. coli W3110 in M9 minimal medium were determined as follows: CHIR-090 (0.2 μg/ml), L-161,240 (0.2 μg/ml), PF-05081090 (0.2 μg/ml), PF-04753299 (1 μg/ml), and BB-78485 (5 μg/ml)[1].

Protein Labeling and Extraction
  • For de novo protein synthesis analysis, cells are pulse-labeled with L-[35S]-methionine for 5 minutes[1].

  • Cells are harvested by centrifugation, and cell pellets are washed.

  • Proteins are extracted using appropriate lysis buffers and sonication or other disruption methods.

Two-Dimensional (2D) Gel Electrophoresis
  • Protein extracts are separated in the first dimension by isoelectric focusing and in the second dimension by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Gels are dried, and labeled proteins are detected by autoradiography[1].

Image Analysis and Protein Identification
  • Protein spot intensities on the 2D gels are quantified using specialized software (e.g., Delta2D)[1].

  • Spots showing significant changes in intensity are excised from the gel.

  • In-gel digestion with trypsin is performed to generate peptides.

  • Peptides are analyzed by mass spectrometry (MS) for protein identification[1].

Mass Spectrometry and Data Analysis
  • The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The resulting MS/MS spectra are searched against a protein database (e.g., E. coli W3110) to identify the proteins.

  • The proteomics data are deposited in a public repository, such as the ProteomeXchange Consortium via the PRIDE partner repository[1].

Visualizations

LpxC Signaling Pathway and Inhibition

LpxC_Pathway UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_HMA_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-GlcNAc LpxA->UDP_HMA_GlcNAc LpxC LpxC (Deacetylase) UDP_HMA_GlcNAc->LpxC UDP_HMA_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-GlcN LpxC->UDP_HMA_GlcN LpxD LpxD UDP_HMA_GlcN->LpxD Lipid_X Lipid X LpxD->Lipid_X LPS_Pathway Downstream LPS Biosynthesis Lipid_X->LPS_Pathway Inhibitors LpxC Inhibitors (this compound, CHIR-090, etc.) Inhibitors->LpxC

Caption: Inhibition of the LpxC enzyme blocks the committed step in lipopolysaccharide (LPS) biosynthesis.

Experimental Workflow for Comparative Proteomics

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_separation Protein Separation & Identification cluster_data_analysis Data Analysis Culture E. coli Culture Treatment Treatment with LpxC Inhibitors Culture->Treatment Labeling [35S]-Methionine Pulse-Labeling Treatment->Labeling Extraction Protein Extraction Labeling->Extraction TwoD_Gel 2D Gel Electrophoresis Extraction->TwoD_Gel Image_Analysis Image Analysis & Spot Excision TwoD_Gel->Image_Analysis Digestion In-Gel Trypsin Digestion Image_Analysis->Digestion MS LC-MS/MS Analysis Digestion->MS DB_Search Database Search & Protein ID MS->DB_Search Quantification Quantitative Analysis DB_Search->Quantification Comparison Comparative Analysis Quantification->Comparison

Caption: A typical workflow for comparative proteomic analysis of bacterial response to antibiotics.

References

Benchmarking the In Vitro Potency of TP0586532 Against Clinical Isolates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of TP0586532, a novel antibiotic candidate, against clinically relevant bacterial isolates. The data presented is supported by detailed experimental methodologies to aid in the evaluation and potential application of this compound in antibiotic research and development.

Introduction to this compound

This compound is an experimental, non-hydroxamate inhibitor of the enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1][2] This enzyme plays a crucial role in the biosynthesis of Lipid A, an essential component of the lipopolysaccharide (LPS) that makes up the outer membrane of Gram-negative bacteria.[1][2] By inhibiting LpxC, this compound disrupts the integrity of the bacterial outer membrane, leading to cell death.[3] This novel mechanism of action makes it a promising candidate for combating multi-drug resistant pathogens, particularly Carbapenem-Resistant Enterobacteriaceae (CRE), which pose an urgent threat to public health.[1][4][5]

In Vitro Potency and Comparative Analysis

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

This compound Activity against Carbapenem-Resistant Enterobacteriaceae

Studies have demonstrated the potent in vitro activity of this compound against a range of carbapenem-resistant clinical isolates. The MIC90 (the concentration required to inhibit the growth of 90% of isolates) against carbapenem-resistant Klebsiella pneumoniae was found to be 4 μg/mL.[1]

Table 1: In Vitro Activity of this compound Against Carbapenem-Resistant K. pneumoniae and E. coli

Bacterial Strain (Carbapenemase Gene)This compound MIC (μg/mL)
K. pneumoniae (blaKPC+)0.25 - 2
K. pneumoniae (blaNDM-1+)0.5 - 4
K. pneumoniae (blaVIM+)1 - 2
K. pneumoniae (blaIMP+)2
E. coli (blaNDM-1+)0.5 - 2

Data sourced from checkerboard assays demonstrating the intrinsic activity of this compound.[5][6]

Synergistic Effects with Conventional Antibiotics

A key finding is the ability of this compound to work synergistically with other classes of antibiotics, notably carbapenems like meropenem.[4][5] By increasing the permeability of the outer bacterial membrane, this compound facilitates the entry of other antibiotics, restoring their efficacy against resistant strains.[3][4][6]

Table 2: Potentiating Effect of this compound on Meropenem Activity Against CRE

Bacterial Strain (Carbapenemase Gene)Meropenem MIC Alone (μg/mL)Meropenem MIC with this compound (at 0.25x MIC) (μg/mL)Fold Decrease in Meropenem MIC
K. pneumoniae ATCC BAA-1902 (blaKPC-2)640.25256
K. pneumoniae NCTC 13440 (blaNDM-1)64164
K. pneumoniae 15-38 (blaVIM)>648>8
E. coli ATCC BAA-2469 (blaNDM-1)640.125512
E. coli 15-44 (blaNDM-1)320.125256

This table presents a selection of data from a study investigating the synergistic effects. The combination consistently resulted in synergistic or additive effects against all tested CRE strains.[7]

Mechanism of Action: LpxC Inhibition

This compound targets the LpxC enzyme, a crucial component in the Lipid A biosynthetic pathway. Lipid A is the hydrophobic anchor of LPS and is vital for the structural integrity of the outer membrane of Gram-negative bacteria. Inhibition of LpxC halts LPS production, leading to a compromised outer membrane and eventual cell death.[1][8]

Lipid_A_Pathway UDP_GlcNAc UDP-N-acetylglucosamine LpxA LpxA UDP_GlcNAc->LpxA Acyl-ACP UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcN UDP-3-O-(R-3-hydroxymyristoyl)-glucosamine LpxC->acyl_GlcN + H2O - Acetate LpxD LpxD acyl_GlcN->LpxD Acyl-ACP UDP_diacyl_GlcN UDP-2,3-diacyl-glucosamine LpxD->UDP_diacyl_GlcN LpxH LpxH UDP_diacyl_GlcN->LpxH Lipid_X Lipid X LpxH->Lipid_X LpxB LpxB Lipid_X->LpxB + UDP-diacyl-GlcN DSMP Disaccharide-1-P LpxB->DSMP LpxK LpxK DSMP->LpxK ATP Lipid_IVA Lipid IVA LpxK->Lipid_IVA KdtA KdtA Lipid_IVA->KdtA 2 KDO KDO2_Lipid_A (KDO)2-Lipid A KdtA->KDO2_Lipid_A Late_Acyl Late Acyltransferases KDO2_Lipid_A->Late_Acyl Lipid_A Lipid A Late_Acyl->Lipid_A This compound This compound This compound->LpxC

Caption: Lipid A Biosynthesis Pathway and the inhibitory action of this compound on the LpxC enzyme.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Broth Microdilution Assay

The in vitro potency of this compound and its synergistic activity with other antibiotics are typically determined using the broth microdilution method according to guidelines from the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Materials:

  • Bacterial Strains: Clinical isolates are cultured overnight on an appropriate medium (e.g., Heart Infusion Agar).[9]

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is used for susceptibility testing.[7]

  • Antibiotics: Stock solutions of this compound and comparator antibiotics are prepared and serially diluted.

  • Microtiter Plates: Sterile 96-well plates are used for the assay.[10][11]

2. Inoculum Preparation:

  • Bacterial colonies are suspended in saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

3. Assay Procedure:

  • The 96-well plates are prepared with serial twofold dilutions of the antibiotic(s) in CAMHB.[13]

  • Each well is inoculated with the prepared bacterial suspension.[11]

  • Control wells are included: a positive control (bacteria in broth without antibiotic) and a negative control (broth only).[11]

  • For checkerboard (synergy) assays, plates are prepared with dilutions of this compound in one dimension and the comparator antibiotic in the other.[7]

4. Incubation and Reading:

  • The plates are incubated at 35-37°C for 18-24 hours under ambient air conditions.[10][12]

  • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth (i.e., no turbidity).[13]

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Analysis Culture 1. Overnight Culture of Bacterial Isolate Suspension 2. Create Bacterial Suspension (0.5 McFarland) Culture->Suspension Inoculum 3. Dilute Suspension to Final Inoculum (5x10^5 CFU/mL) Suspension->Inoculum Inoculate 5. Inoculate Wells with Bacterial Suspension Inoculum->Inoculate SerialDilution 4. Prepare Serial Dilutions of Antibiotic in 96-Well Plate SerialDilution->Inoculate Incubate 6. Incubate Plate (35-37°C, 18-24h) Inoculate->Incubate ReadMIC 7. Read Results: Lowest Concentration with No Growth Incubate->ReadMIC

Caption: Standard workflow for a Minimum Inhibitory Concentration (MIC) broth microdilution assay.

Conclusion

This compound demonstrates significant in vitro potency against a variety of Gram-negative clinical isolates, including carbapenem-resistant strains. Its novel mechanism of targeting the LpxC enzyme in the Lipid A pathway is a key differentiator from existing antibiotic classes. Furthermore, its ability to potentiate the activity of other antibiotics, such as meropenem, highlights its potential as a valuable component of combination therapy for treating serious infections caused by multi-drug resistant bacteria.[5] The data presented in this guide underscores the promise of this compound as a next-generation antibacterial agent.

References

Evaluating the Post-Antibiotic Effect of TP0586532 Versus Traditional Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the post-antibiotic effect (PAE) of the novel antibiotic candidate TP0586532 against traditional antibiotic classes. The PAE, the persistent suppression of bacterial growth after limited exposure to an antimicrobial agent, is a critical pharmacodynamic parameter influencing dosing regimens and clinical efficacy. While direct experimental data on the PAE of this compound is not yet publicly available, this guide synthesizes existing data for traditional antibiotics and discusses the potential PAE of this compound based on its unique mechanism of action as an LpxC inhibitor.

Executive Summary

This compound is an investigational antibiotic that targets UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria.[1] This novel mechanism of action disrupts the integrity of the bacterial outer membrane. In contrast, traditional antibiotics like beta-lactams, aminoglycosides, and fluoroquinolones act on different cellular targets. The duration of the PAE varies significantly among these traditional classes, with aminoglycosides and fluoroquinolones generally exhibiting a longer PAE against Gram-negative bacilli than beta-lactams.[2]

While awaiting direct studies on this compound's PAE, research on other LpxC inhibitors suggests that the PAE of this class may be influenced by the drug-target residence time and the rate of LpxC turnover.[3][4] Given that this compound is a potent, slow, tight-binding LpxC inhibitor, it is plausible that it could exhibit a significant PAE.[5] However, this remains to be experimentally verified. This guide presents the available PAE data for traditional antibiotics to provide a benchmark for future evaluations of this compound.

Post-Antibiotic Effect (PAE) of Traditional Antibiotics Against Gram-Negative Bacteria

The following table summarizes the in vitro PAE of several classes of traditional antibiotics against common Gram-negative pathogens. It is important to note that the duration of the PAE is dependent on several factors, including the specific antibiotic, the bacterial strain, the antibiotic concentration, and the duration of exposure.

Antibiotic ClassAntibioticBacterial StrainConcentration (x MIC)Exposure Time (h)Post-Antibiotic Effect (h)
Beta-Lactams ImipenemE. coli421.5
P. aeruginosa422.0
CefepimeE. coli41>1
CeftazidimeE. coli420.5 - 2.6
Aminoglycosides AmikacinE. coli412.0
P. aeruginosa413.0 - 7.0
GentamicinE. coli413.0 - 7.0
TobramycinP. aeruginosa413.0 - 7.0
Fluoroquinolones CiprofloxacinE. coli2-8 x MBC23.0 - 4.0
P. aeruginosa2-8 x MBC23.0 - 4.0

Note: This table is a synthesis of data from multiple sources and experimental conditions may vary.

Experimental Protocols for Post-Antibiotic Effect (PAE) Determination

The following is a generalized protocol for determining the in vitro PAE of an antimicrobial agent. Specific parameters such as bacterial inoculum, antibiotic concentration, and exposure time should be optimized for each study.

1. Bacterial Culture Preparation:

  • A standardized inoculum of the test bacterium (e.g., E. coli, P. aeruginosa) is prepared. Typically, a logarithmic phase culture is used, diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) to a final concentration of approximately 10^6 CFU/mL.

2. Antibiotic Exposure:

  • The test antibiotic is added to the bacterial suspension at a predetermined concentration, often a multiple of the Minimum Inhibitory Concentration (MIC) (e.g., 4x MIC, 8x MIC).
  • A control culture containing no antibiotic is run in parallel.
  • The cultures are incubated at 37°C for a specified period, typically 1 or 2 hours.

3. Antibiotic Removal:

  • After the exposure period, the antibiotic must be effectively removed from the culture to observe the subsequent growth kinetics. Common methods include:
  • Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed broth. This is the simplest method but may not be suitable for all drugs.
  • Centrifugation and Washing: The bacterial cells are pelleted by centrifugation, the supernatant containing the antibiotic is discarded, and the cells are washed with fresh broth before being resuspended.
  • Filtration: The culture is passed through a membrane filter that retains the bacteria, which are then washed with fresh broth and resuspended.

4. Monitoring Bacterial Regrowth:

  • After antibiotic removal, the test and control cultures are incubated again at 37°C.
  • The number of viable bacteria (CFU/mL) in both cultures is determined at regular intervals (e.g., every hour) by plating serial dilutions onto agar plates.

5. Calculation of PAE:

  • The PAE is calculated using the following formula: PAE = T - C
  • T: The time required for the viable count in the antibiotic-exposed culture to increase by 1 log10 above the count observed immediately after antibiotic removal.
  • C: The time required for the viable count in the control culture to increase by 1 log10 after the same dilution/washing procedure.

Visualizing Key Pathways and Processes

To better understand the context of this compound's action and the experimental determination of PAE, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_removal Removal cluster_regrowth Regrowth & Measurement start Start culture Prepare Log-Phase Bacterial Culture start->culture add_antibiotic Add Antibiotic (e.g., 4x MIC) culture->add_antibiotic control Control Culture (No Antibiotic) culture->control incubation1 Incubate (e.g., 1-2 hours) add_antibiotic->incubation1 control->incubation1 remove_antibiotic Remove Antibiotic (Dilution/Centrifugation) incubation1->remove_antibiotic incubation2 Incubate and Monitor Bacterial Growth remove_antibiotic->incubation2 calculation Calculate PAE (PAE = T - C) incubation2->calculation end End calculation->end

Caption: Experimental workflow for determining the in vitro post-antibiotic effect (PAE).

lpxc_pathway cluster_pathway Lipid A Biosynthesis Pathway cluster_inhibition Mechanism of this compound cluster_outcome Downstream Effects UDP_GlcNAc UDP-GlcNAc LpxA LpxA UDP_GlcNAc->LpxA UDP_acyl_GlcNAc UDP-3-O-(R-3-hydroxyacyl)-GlcNAc LpxA->UDP_acyl_GlcNAc LpxC LpxC UDP_acyl_GlcNAc->LpxC acyl_GlcN 3-O-(R-3-hydroxyacyl)-GlcN-1-P LpxC->acyl_GlcN LpxD LpxD acyl_GlcN->LpxD Lipid_A Lipid A LpxD->Lipid_A Disrupted_OM Disrupted Outer Membrane Integrity Lipid_A->Disrupted_OM This compound This compound inhibition Inhibition This compound->inhibition inhibition->LpxC Cell_Death Bacterial Cell Death Disrupted_OM->Cell_Death

Caption: Mechanism of action of this compound via inhibition of the LpxC enzyme in the Lipid A biosynthesis pathway.

Conclusion and Future Directions

The post-antibiotic effect is a crucial parameter in the preclinical and clinical evaluation of new antibiotics. While traditional antibiotic classes such as aminoglycosides and fluoroquinolones exhibit a significant PAE against Gram-negative bacteria, the PAE of beta-lactams is generally shorter. The novel LpxC inhibitor, this compound, holds promise as a new therapeutic agent against multidrug-resistant Gram-negative pathogens. Based on its mechanism as a potent, slow, tight-binding inhibitor of a key enzyme in outer membrane synthesis, it is hypothesized that this compound may exhibit a prolonged PAE.

Direct experimental investigation into the PAE of this compound against a range of clinically relevant Gram-negative bacteria is a critical next step. Such studies, following standardized protocols as outlined in this guide, will provide essential data to inform the potential dosing regimens and predict the clinical utility of this promising new antibiotic. A direct comparison with the PAE of traditional antibiotics under identical experimental conditions will be invaluable for positioning this compound in the evolving landscape of antimicrobial therapeutics.

References

Safety Operating Guide

Proper Disposal of TP0586532: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for human or veterinary use.

This document provides essential safety and logistical information for the proper disposal of TP0586532, an experimental, non-hydroxamate LpxC inhibitor. Adherence to these procedures is critical to ensure personnel safety and mitigate environmental contamination. This compound is classified as an experimental antibiotic, and as such, requires careful handling and disposal to prevent the potential development of antibiotic-resistant organisms in the environment.

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of exposure and ensures a safe laboratory environment.

EquipmentSpecification
Gloves Chemical-resistant, disposable
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Procedure

The disposal of this compound, as with any laboratory chemical, must be conducted in accordance with all applicable federal, state, and local regulations. The following steps provide a general guideline for its proper disposal:

  • Waste Characterization: this compound should be treated as hazardous chemical waste. Due to its nature as an experimental antibiotic, it should not be disposed of down the drain or in regular solid waste.

  • Segregation of Waste:

    • Solid Waste: Unused or expired this compound powder, as well as any grossly contaminated items (e.g., weigh boats, spatulas), should be collected in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Avoid mixing with other incompatible waste streams.

    • Sharps: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.

    • Contaminated Labware: Glassware and other labware that have come into contact with this compound should be decontaminated or disposed of as hazardous waste.

  • Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste: Waste containers should be stored in a designated, secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal company.

  • Arranging for Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to transport or dispose of the waste yourself.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_preparation Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_final_disposal Final Disposal A Wear Appropriate PPE B Solid Waste (Unused chemical, contaminated items) A->B Handle Waste C Liquid Waste (Solutions containing this compound) A->C Handle Waste D Sharps Waste (Contaminated needles, etc.) A->D Handle Waste E Collect in Designated Hazardous Waste Container B->E C->E D->E F Label Container Correctly E->F G Store in Secure Area F->G H Contact EHS for Pickup G->H I Disposal by Licensed Contractor H->I

Caption: Workflow for the safe disposal of this compound.

Experimental Protocols

While specific experimental protocols for the use of this compound are beyond the scope of this disposal guide, any experiment generating waste containing this compound should incorporate the disposal steps outlined above into its methodology. Researchers should consult the Safety Data Sheet (SDS) for this compound for detailed information on its physical and chemical properties, hazards, and handling precautions before commencing any experimental work. An SDS for this compound is available from suppliers such as MedChemExpress.

It is the responsibility of the researcher to be aware of and comply with all institutional and regulatory requirements for chemical waste disposal. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Personal protective equipment for handling TP0586532

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety, handling, and disposal information for the experimental antibiotic, TP0586532. As a potent, research-grade compound, adherence to these guidelines is paramount to ensure personnel safety and experimental integrity. This guidance is based on established protocols for handling potent chemical compounds in a laboratory setting, in the absence of a specific Safety Data Sheet (SDS) for this compound. Always consult your institution's Environmental Health & Safety (EHS) department for specific requirements.

Compound Overview

This compound is a novel, non-hydroxamate inhibitor of the bacterial enzyme UDP-3-O-acyl-N-acetylglucosamine deacetylase (LpxC).[1] The LpxC enzyme is a critical component in the biosynthesis of Lipid A, an essential part of the outer membrane of Gram-negative bacteria.[1] By inhibiting this enzyme, this compound disrupts the formation of the bacterial outer membrane, leading to antibacterial effects.

Personal Protective Equipment (PPE) and Safety Protocols

The following table outlines the minimum required PPE and essential safety measures for handling this compound.

CategoryRequirementSpecificationsRationale
Body Protection Lab CoatFully buttoned, fire-retardant material.Protects skin and personal clothing from accidental splashes and contamination.
Disposable GownRecommended when handling larger quantities or during procedures with a high splash risk.Provides an additional, disposable layer of protection to prevent contamination of reusable lab coats.
Eye and Face Protection Safety GogglesChemical splash goggles are mandatory.Protects eyes from splashes, spills, and potential aerosols.
Face ShieldTo be worn over safety goggles.Offers full-face protection, especially when working with larger volumes or during vigorous mixing.
Hand Protection Disposable GlovesChemical-resistant nitrile gloves are the standard.Provides the primary barrier against direct skin contact with the compound.
Double GlovingHighly recommended for all handling procedures.Minimizes the risk of exposure from a single glove failure and during glove removal.
Respiratory Protection Chemical Fume HoodAll handling of the powdered form of this compound must be conducted within a certified fume hood.Prevents the inhalation of fine particles and aerosols.
RespiratorAn N95 or higher-rated respirator may be required if weighing outside of a fume hood, based on risk assessment.Provides respiratory protection in environments where engineering controls are insufficient.
Foot Protection Closed-toe ShoesSturdy, non-slip footwear is mandatory.Protects feet from spills and potential impact from dropped items.

Operational and Disposal Plans

Strict adherence to the following operational and disposal protocols is essential for minimizing risk.

Handling of Powdered this compound:

  • Engineering Controls: All weighing and initial preparation of stock solutions from powdered this compound must be performed within a certified chemical fume hood or a glove box.

  • Weighing Procedure: Utilize an analytical balance with a draft shield. Use weigh paper and handle the compound gently with a spatula to avoid creating airborne dust.

  • Solubilization: Carefully transfer the weighed powder into a suitable container for dissolution. Rinse the weigh paper and any utensils used with the solvent to ensure a complete and quantitative transfer.

Spill Response Protocol:

  • Immediate Notification: Alert all personnel in the immediate vicinity of the spill.

  • Area Evacuation: For large spills or if a volatile solvent is involved, evacuate the area immediately.

  • Don Appropriate PPE: Before any cleanup, ensure you are wearing the appropriate PPE, including double gloves, safety goggles, a lab coat, and a respirator if necessary.

  • Spill Containment: For liquid spills, use absorbent pads to contain the area. For powder spills, gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

  • Decontamination: Clean the affected area thoroughly with an appropriate deactivating solution or solvent.

  • Waste Disposal: All materials used for cleanup (e.g., absorbent pads, paper towels, contaminated gloves) must be collected and disposed of as hazardous chemical waste.

Waste Disposal Plan:

  • Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated into dedicated, clearly labeled hazardous waste containers.

  • Solid Waste: Includes contaminated gloves, weigh paper, pipette tips, and other disposable items that have come into contact with the compound.

  • Liquid Waste: All unused solutions and contaminated solvents must be collected in a separate, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Adhere to all institutional, local, and federal regulations for the disposal of hazardous chemical waste. This compound should never be disposed of down the drain or in regular trash.

Experimental Protocols

Representative In Vitro Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol provides a step-by-step method for determining the in vitro antibacterial activity of this compound against a Gram-negative bacterium such as Klebsiella pneumoniae.

1. Preparation of this compound Stock and Working Solutions:

  • Inside a chemical fume hood, aseptically prepare a 10 mg/mL stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).
  • Perform serial two-fold dilutions of the stock solution in a sterile 96-well plate to create a range of working concentrations for the assay.

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, inoculate a single colony of K. pneumoniae into a sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
  • Incubate the culture at 37°C with agitation until it reaches the mid-logarithmic phase of growth.
  • Adjust the bacterial culture to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

3. Microplate Assay Setup:

  • In a 96-well microtiter plate, add the prepared bacterial inoculum to each well.
  • Transfer the serially diluted this compound from the dilution plate to the assay plate to achieve the desired final concentration range (e.g., 0.015 to 128 µg/mL).
  • Include appropriate controls: a positive control (bacteria with no compound) and a negative control (broth only).

4. Incubation and MIC Determination:

  • Incubate the microplate at 37°C for 18 to 24 hours.
  • The MIC is determined as the lowest concentration of this compound that results in the complete inhibition of visible bacterial growth.
  • For quantitative analysis, the optical density at 600 nm (OD600) can be measured using a microplate reader.

Mandatory Visualizations

G Safe Handling and Disposal Workflow for Potent Compounds cluster_prep Preparation cluster_handling Experimental Handling cluster_disposal Waste Disposal cluster_spill Spill Response Protocol weigh Weigh Powder (in fume hood) dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste (gloves, tips, etc.) experiment->solid_waste liquid_waste Collect Liquid Waste (unused solutions) experiment->liquid_waste alert Alert Personnel experiment->alert If Spill Occurs hazardous_container Hazardous Waste Container solid_waste->hazardous_container liquid_waste->hazardous_container contain Contain Spill alert->contain clean Clean & Decontaminate contain->clean clean->hazardous_container

Caption: A logical workflow for the safe handling and disposal of potent research compounds.

G This compound Mechanism of Action: Inhibition of LpxC cluster_pathway Bacterial Lipid A Biosynthesis Pathway udp_glcnac UDP-GlcNAc lpxa LpxA udp_glcnac->lpxa udp_acyl_glcnac UDP-3-O-(R-3-OH-acyl)-GlcNAc lpxa->udp_acyl_glcnac lpxc LpxC udp_acyl_glcnac->lpxc udp_acyl_glcn UDP-3-O-(R-3-OH-acyl)-GlcN lpxc->udp_acyl_glcn Deacetylation lpxd LpxD udp_acyl_glcn->lpxd lipid_xa Lipid Xa lpxd->lipid_xa downstream Further Steps to Lipid A lipid_xa->downstream This compound This compound This compound->lpxc Inhibition

Caption: this compound acts by inhibiting the LpxC enzyme in the bacterial Lipid A biosynthesis pathway.

References

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